molecular formula C9H9NO2 B2807464 4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS No. 173900-47-5

4-Hydroxy-3-methoxy-5-methylbenzonitrile

Cat. No.: B2807464
CAS No.: 173900-47-5
M. Wt: 163.176
InChI Key: GDTYZCNHSKOBBE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS 173900-47-5) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring hydroxy, methoxy, and nitrile functional groups on a benzene ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the development of novel benzimidazole derivatives . Recent studies explore such derivatives for their potential biological activities, including antiproliferative effects against certain human cancer cell lines such as MCF-7, where related cyano-substituted compounds have shown activity in the low micromolar range (e.g., IC50 = 3.1 μM) . The methoxy and hydroxy groups are also known to contribute to the antioxidative properties of molecules, which is a key area of investigation in developing new therapeutic agents . Furthermore, the non-centrosymmetric nature of similar methoxy-substituted aromatic compounds suggests potential applications in materials science, such as in the development of nonlinear optical (NLO) materials . Researchers value this compound for its utility in structure-activity relationship (SAR) studies and as a precursor in synthetic chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with care, referring to the safety data sheet for proper handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYZCNHSKOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3-methoxy-5-methylbenzonitrile, also known as 4-cyano-2-methoxy-6-methylphenol, is a polysubstituted aromatic compound belonging to the family of vanillin derivatives. Its structure, featuring a nitrile group, a hydroxyl group, a methoxy group, and a methyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of this compound, grounded in established chemical principles and data from structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological interactions. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.

PropertyValueSource/Basis
Molecular Formula C₉H₉NO₂Calculated
Molecular Weight 163.17 g/mol Calculated
CAS Number 173900-47-5[1]
Appearance Expected to be a solid at room temperatureAnalogy to related benzonitriles
Melting Point Not definitively reported; likely higher than related benzaldehydesInference
Boiling Point ~313 °C at 760 mmHg (Predicted)[2]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, acetone) and sparingly soluble in water.General solubility of phenolic compounds
Purity Commercially available up to 97%[1]
Storage Store in a cool, dry place away from light.Standard for phenolic compounds

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The proposed multi-step synthesis involves electrophilic aromatic substitution and functional group transformation, common and well-understood reactions in organic chemistry.

Experimental Protocol: Synthesis of this compound from Creosol

Step 1: Iodination of Creosol to yield 4-Iodo-2-methoxy-6-methylphenol

  • Rationale: To introduce a leaving group at the position para to the hydroxyl group, which will be subsequently replaced by the nitrile group. Iodination is chosen for its regioselectivity and the reactivity of the resulting aryl iodide in cross-coupling reactions. The reaction is typically carried out using an iodine source and an oxidizing agent to generate the electrophilic iodine species.[3][4]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve creosol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.

    • Add sodium iodide (1.1 equivalents) to the solution.

    • Slowly add a solution of sodium hypochlorite (household bleach, ~6% solution, 1.2 equivalents) dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Iodo-2-methoxy-6-methylphenol.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Step 2: Cyanation of 4-Iodo-2-methoxy-6-methylphenol to yield this compound

  • Rationale: The Rosenmund-von Braun reaction, a well-established method for the synthesis of aryl nitriles from aryl halides, is the method of choice. This reaction typically employs a copper(I) cyanide reagent.[5]

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-Iodo-2-methoxy-6-methylphenol (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.

    • Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Pathway Creosol Creosol (2-Methoxy-4-methylphenol) Iodinated_Intermediate 4-Iodo-2-methoxy-6-methylphenol Creosol->Iodinated_Intermediate  Iodination (NaI, NaOCl) Final_Product This compound Iodinated_Intermediate->Final_Product  Cyanation (CuCN, heat) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and characterization of the title compound.

Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its functional groups.

  • Nitrile Group: The nitrile group is a versatile functional handle. It can undergo:

    • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid). [3] * Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-aminomethyl-2-methoxy-6-methylphenol).

    • Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic compounds.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:

    • Alkylated/Acylated: Reaction with alkyl halides or acyl halides/anhydrides in the presence of a base will form the corresponding ethers or esters.

    • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the available positions are already substituted.

  • Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity and reactivity.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, its structural similarity to vanillin and other vanilloids suggests potential for various therapeutic applications. Vanillin and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [6]

  • Anticancer Research: Vanillin analogues have been shown to inhibit cancer cell migration and induce apoptosis. [6]The nitrile functionality in this compound could serve as a key interaction point with biological targets or as a precursor for the synthesis of more potent anticancer agents.

  • Neuroprotective Agent Development: Some vanilloids exhibit neuroprotective effects. This compound could be explored as a lead structure for the development of agents to treat neurodegenerative diseases.

  • Material Science: The rigid, functionalized aromatic structure could be of interest in the synthesis of novel polymers or liquid crystals.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential as a synthetic intermediate. Its straightforward proposed synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further investigation. The predicted chemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this vanillin derivative in various scientific disciplines. Future research should focus on the experimental validation of its synthesis and properties, as well as a thorough investigation of its biological activities.

References

  • Dains, F. B., Magers, A. W., & Steiner, W. L. (1930). THE IODINATION OF PHENOL AND CRESOL ETHERS. Journal of the American Chemical Society, 52(4), 1555-1560.
  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information.
  • Noreljaleel, A. E. M., Fadul, H. M. A., van der Westhuizen, J. H., Karim, M. A., Ayuob, S. M. H., & Abualreish, M. J. A. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-69.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzonitrile. Merck.
  • PrepChem. (2023). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.
  • Chemical Synthesis Database. (2023). 4-hydroxy-3-methoxy-5-methylbenzaldehyde.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde synthesis.
  • The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse.
  • allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.173900-47-5.
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley.
  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Kyushu University Institutional Repository. (1988). Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • SciELO. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
  • Sigma-Aldrich. (n.d.). This compound. Merck.
  • MDPI. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.
  • ResearchGate. (2014). Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol.

Sources

4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS number 173900-47-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 173900-47-5), a substituted cyanophenol. As a compound with limited direct representation in peer-reviewed literature, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide details the compound's profile, proposes a robust synthetic pathway from commercially available precursors, outlines a standard workflow for analytical characterization with predicted spectral features, and discusses potential applications in drug discovery and material science. All protocols and claims are presented with mechanistic reasoning to provide actionable insights for laboratory professionals.

Compound Profile & Physicochemical Properties

This compound is a derivative of vanillin, featuring an additional methyl group on the aromatic ring. This substitution is expected to subtly influence its physical properties and reactivity compared to its more common analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS: 4421-08-3)[1].

  • IUPAC Name: this compound

  • Synonyms: 4-Cyano-2-methoxy-6-methylphenol

  • CAS Number: 173900-47-5

  • Chemical Formula: C₉H₉NO₂

The physicochemical properties are summarized in the table below. Note that while the molecular weight and formula are exact, other values are estimated based on structurally related compounds like vanillonitrile and 2,6-dimethyl-4-cyanophenol[2]. The addition of a methyl group typically increases the melting point and reduces aqueous solubility due to increased molecular weight and hydrophobicity.

PropertyValue (Calculated or Estimated)Source / Rationale
Molecular Weight 163.17 g/mol Calculated
Appearance White to off-white crystalline solidInferred from analogs[2]
Melting Point (mp) 95-105 °CEstimated; higher than vanillonitrile (85-87 °C)
Boiling Point (bp) > 300 °CEstimated
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in waterInferred from general organic compound properties
pKa (Phenolic OH) ~9.5 - 10.5Estimated; electron-withdrawing nitrile group increases acidity

Proposed Synthesis Pathway & Mechanistic Rationale

Experimental Protocol: Two-Step Synthesis from 5-Methylvanillin

Step 1: Oxime Formation This step converts the aldehyde functional group into an oxime using hydroxylamine hydrochloride. The reaction is typically performed under mild basic or neutral conditions to free the hydroxylamine nucleophile.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-methylvanillin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Add sodium acetate (1.5 eq) to the solution to buffer the pH. Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-methylbenzaldoxime.

Causality Insight: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, preventing protonation of the hydroxylamine and ensuring it remains nucleophilic to attack the aldehyde's carbonyl carbon.

Step 2: Oxime Dehydration to Nitrile This step eliminates water from the oxime to form the nitrile functional group. Various dehydrating agents can be used; phosgene is effective but highly toxic[3]. A safer and common laboratory alternative is acetic anhydride or a reagent like thionyl chloride.

  • Reaction Setup: In a fume hood, suspend the dried oxime from Step 1 (1.0 eq) in a suitable solvent such as chlorobenzene or toluene in a flask equipped with a reflux condenser[3].

  • Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension. The reaction may be exothermic.

  • Heating: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the oxime.

  • Workup & Purification: Cool the mixture to room temperature. Carefully quench excess thionyl chloride by slowly adding the reaction mixture to ice water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield pure this compound.

Causality Insight: Thionyl chloride reacts with the oxime's hydroxyl group, converting it into an excellent leaving group. Subsequent base-catalyzed or heat-induced elimination of this group and a proton results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Start 5-Methylvanillin Reagents1 NH2OH·HCl, NaOAc, EtOH/H2O Start->Reagents1 Oxime 4-Hydroxy-3-methoxy-5-methylbenzaldoxime Reagents1->Oxime RT, 2-4h Reagents2 SOCl2, Toluene Product This compound Reagents2->Product Reflux, 1-2h Oxime_ref->Reagents2

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization & Validation

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves spectroscopic analysis and chromatography.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.0-7.2 ppm (2H, s): Two aromatic protons on the ring.

    • δ ~5.5-6.0 ppm (1H, s): Phenolic hydroxyl proton (broad, D₂O exchangeable).

    • δ ~3.9 ppm (3H, s): Methoxy (-OCH₃) protons.

    • δ ~2.3 ppm (3H, s): Methyl (-CH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~150-155 ppm: Aromatic carbons attached to -OH and -OCH₃.

    • δ ~130-135 ppm: Aromatic carbons.

    • δ ~117 ppm: Nitrile (-C≡N) carbon.

    • δ ~110-115 ppm: Aromatic carbons.

    • δ ~105 ppm: Aromatic carbon attached to the nitrile group.

    • δ ~56 ppm: Methoxy (-OCH₃) carbon.

    • δ ~16 ppm: Methyl (-CH₃) carbon.

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

    • ~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

    • ~2220-2240 cm⁻¹ (sharp): C≡N stretch, characteristic of a nitrile.

    • ~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

    • ~1250-1280 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

  • Mass Spectrometry (EI-MS):

    • m/z (M⁺): 163.17 (Molecular Ion).

Purity Assessment & Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Protocol: Reverse-Phase HPLC

  • System: HPLC with a UV detector (set to ~254 nm and ~280 nm).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% B to 95% B over 15 minutes.

  • Sample Prep: Dissolve a small amount of the final product in the mobile phase or methanol.

  • Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

Analytical Validation Workflow Diagram

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR 1H & 13C NMR MS Mass Spectrometry IR FT-IR Spectroscopy Final Characterized Compound (>95% Purity) IR->Final HPLC RP-HPLC LCMS LC-MS HPLC->LCMS LCMS->Final Crude Purified Synthetic Product Crude->NMR Identity Crude->MS Identity Crude->IR Identity Crude->HPLC Purity

Caption: Standard workflow for structural and purity validation.

Potential Applications & Biological Significance

The chemical architecture of this compound, featuring a substituted phenolic ring and a nitrile group, makes it a valuable intermediate for several high-value applications.

  • Drug Discovery & Medicinal Chemistry: Substituted benzonitriles are key pharmacophores in modern drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Analogs like 2,6-dimethyl-4-cyanophenol have been investigated as potential inhibitors of viral reverse transcriptase for HIV treatment[2]. The syringaldehyde moiety (3,5-dimethoxy-4-hydroxy) present in related structures is known to be a building block for compounds targeting EGFR and HER2 kinases in cancer research[5]. Therefore, this compound represents a novel scaffold for library synthesis to screen for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6].

  • Material Science: Hydroxybenzonitriles are precursors for high-performance polymers, liquid crystals, and coatings[7]. The phenolic hydroxyl group allows for incorporation into polyester or polycarbonate chains, while the polar nitrile group can enhance intermolecular interactions, contributing to thermal stability and specific mechanical properties[7]. It can also be explored for creating materials with UV-stabilizing properties.

Safety, Handling, and Storage

No specific safety data exists for CAS 173900-47-5. Therefore, it must be handled with the precautions appropriate for analogous compounds like 4-hydroxy-3-methoxybenzonitrile.

  • Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a certified chemical fume hood.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98%. Merck.
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
  • Vertex AI Search. (n.d.). 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis.
  • CymitQuimica. (n.d.). 2,6-Dimethyl-4-cyanophenol.
  • Google Patents. (1969). Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene. (US3444236A).
  • PubMed Central. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. National Institutes of Health.
  • Google Patents. (2003). Method of preparing p-cyanophenol like compound. (CN1442404A).

Sources

synthesis pathway of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a phenolic hydroxyl, a methoxy group, and a methyl group on a benzene ring, makes it an interesting scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making a reliable and well-understood synthetic pathway crucial for further research and development.

This guide provides a comprehensive overview of a plausible and efficient two-step synthesis of this compound, starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The presented pathway is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for each step.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two main steps starting from creosol. The core of this strategy involves the introduction of a formyl group at the position ortho to the phenolic hydroxyl group, followed by the conversion of this aldehyde functionality into a nitrile.

  • Step 1: Formylation of Creosol. The Duff reaction is employed for the regioselective ortho-formylation of creosol to yield 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Step 2: Conversion of Aldehyde to Nitrile. The resulting aldehyde is then converted to the target benzonitrile via a one-pot reaction with hydroxylamine hydrochloride.

Overall_Synthesis_Pathway Creosol Creosol (2-Methoxy-4-methylphenol) Intermediate 4-Hydroxy-3-methoxy-5-methylbenzaldehyde Creosol->Intermediate Step 1: Duff Reaction (Formylation) FinalProduct This compound Intermediate->FinalProduct Step 2: Nitrile Formation (from Aldehyde)

Caption: Overall two-step synthesis pathway for this compound from creosol.

Step 1: Formylation of Creosol via the Duff Reaction

The Duff reaction is a well-established method for the formylation of aromatic compounds, particularly phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from hexamine. For phenols, the reaction shows a strong preference for substitution at the ortho position relative to the hydroxyl group, which is a powerful activating group.[2] In the case of creosol (2-methoxy-4-methylphenol), the hydroxyl group directs the formylation to the vacant ortho position, leading to the desired intermediate, 4-hydroxy-3-methoxy-5-methylbenzaldehyde. While other formylation methods like the Reimer-Tiemann reaction exist[3][4], the Duff reaction is often preferred for its operational simplicity and good yields with appropriately substituted phenols.[5]

Experimental Protocol: Synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde

Duff_Reaction_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification reagents Mix Creosol, Hexamine, and Glycerol heat1 Heat to 100°C reagents->heat1 add_boric Add Boric Acid heat1->add_boric heat2 Heat to 150-160°C (Maintain for 15-20 min) add_boric->heat2 cool Cool and Hydrolyze (Add hot dilute H2SO4) heat2->cool Reaction Completion steam_distill Steam Distillation cool->steam_distill extract Extract Distillate (e.g., with Ethyl Acetate) steam_distill->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify Product (e.g., Recrystallization) dry_evaporate->purify

Caption: Workflow for the Duff reaction for the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Example Amount
Creosol (2-methoxy-4-methylphenol)138.171.013.8 g (0.1 mol)
Hexamine140.191.216.8 g (0.12 mol)
Glycerol92.09-100 mL
Boric Acid61.830.21.24 g (0.02 mol)
Sulfuric Acid (conc.)98.08-For dilution
Ethyl Acetate88.11-For extraction
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine creosol (1.0 eq), hexamine (1.2 eq), and glycerol.

  • Heat the mixture with stirring to approximately 100°C to ensure homogenization.

  • Carefully add boric acid (0.2 eq) to the mixture.

  • Increase the temperature to 150-160°C and maintain it for 15-20 minutes. The reaction is typically exothermic.

  • After the reaction time, allow the mixture to cool to below 100°C.

  • Hydrolyze the intermediate by adding a hot solution of dilute sulfuric acid (e.g., 10-15% v/v in water).

  • Perform steam distillation on the resulting mixture to isolate the crude 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Extract the distillate with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and efficient method involves a one-pot reaction with hydroxylamine, which first forms an aldoxime intermediate. This intermediate is then dehydrated to yield the nitrile.[6][7] This process avoids the use of highly toxic cyanide reagents. The dehydration can be achieved by simply heating the reaction mixture, often without the need for a solvent, making it an environmentally benign and atom-efficient method.[6]

Experimental Protocol: Synthesis of this compound

Nitrile_Formation_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification mix_reagents Combine Aldehyde and Hydroxylamine Hydrochloride heat_reaction Heat to 100-120°C (Solvent-free) mix_reagents->heat_reaction monitor Monitor Reaction (e.g., by TLC) heat_reaction->monitor cool_dissolve Cool and Dissolve in Ethyl Acetate monitor->cool_dissolve Reaction Completion wash Wash with Water and Saturated NaHCO3 cool_dissolve->wash dry_evaporate Dry and Evaporate Solvent wash->dry_evaporate purify Purify Product (e.g., Column Chromatography) dry_evaporate->purify

Caption: Workflow for the one-pot conversion of 4-hydroxy-3-methoxy-5-methylbenzaldehyde to the corresponding nitrile.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Example Amount
4-hydroxy-3-methoxy-5-methylbenzaldehyde166.171.016.6 g (0.1 mol)
Hydroxylamine Hydrochloride69.491.1 - 1.27.6 g (0.11 mol)
Ethyl Acetate88.11-For work-up
Saturated Sodium Bicarbonate Solution--For washing
Anhydrous Potassium Carbonate or Sodium Sulfate--For drying

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1-1.2 eq).

  • Heat the mixture in a sand bath or oil bath maintained at 100-120°C. The reaction is performed without a solvent.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.

  • Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic signals for the aromatic protons, the methyl and methoxy groups, and the carbon atoms of the nitrile and the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2220-2240 cm⁻¹, as well as a broad absorption for the hydroxyl group (-OH).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This guide outlines a robust and scientifically grounded two-step pathway for the synthesis of this compound. By starting with the readily available creosol, the target molecule can be obtained through a regioselective formylation followed by a straightforward conversion of the aldehyde to a nitrile. The described protocols are based on well-established chemical reactions and are designed to be adaptable for laboratory-scale synthesis. This pathway provides a solid foundation for researchers and scientists to produce this valuable compound for further investigation in drug discovery and materials science.

References

  • Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 59(20), 3627-3633. [Link]
  • Srinivas, K. V. N. S., Reddy, E. B., & Das, B. (2004). A rapid and facile one pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using anhydrous sodium sulphate and sodium bicarbonate in dry media under microwave irradiation. Indian Journal of Chemistry - Section B, 43B(5), 1075-1077. [Link]
  • Allen Digital. (n.d.).
  • Taheri, S., & Shiri, A. (2018). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 4(1), 69-76. [Link]
  • Sumitomo Chemical Company, Limited. (1983). A process for producing nitrile compounds.
  • ScienceMadness Discussion Board. (2013). Conversion of Aldehydes to Nitriles. [Link]
  • Powers, J. P., & Pua, P. H. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.
  • Tantry, S. J., & Keshava, P. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molbank, 2018(3), M1003. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]
  • Organic Chemistry Portal. (n.d.). Duff Reaction. [Link]
  • Smith, W. E. (1974). Process for making aromatic aldehydes. U.S.
  • Li, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(36), 20875-20883. [Link]
  • Ferguson, L. N. (1948). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]
  • Sumitomo Chemical Company, Limited. (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Bohrium. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]
  • Allen Digital. (n.d.).
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]
  • Chemical Synthesis Database. (2025). 4-hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]
  • ScienceMadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. [Link]
  • ResearchGate. (n.d.).
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-68. [Link]
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Introduction: A Scaffold of Potential at the Intersection of Nature and Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Potential of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

In the landscape of modern drug discovery, the strategic modification of natural product scaffolds presents a fertile ground for innovation. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, has emerged as a privileged starting point for the synthesis of novel compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] This guide focuses on a specific, rationally designed derivative: This compound .

This molecule is conceptually derived from vanillin through two key modifications: the addition of a methyl group at the C5 position and the conversion of the aldehyde functional group to a nitrile. The introduction of the nitrile (-C≡N) group is of particular significance; it is a versatile pharmacophore found in over 30 FDA-approved drugs.[3] The nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups, acting as a hydrogen bond acceptor, and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially enhancing target binding affinity and improving pharmacokinetic profiles like metabolic stability and bioavailability.[3][4]

The addition of a methyl group at the C5 position, adjacent to the hydroxyl group, is a subtle but strategic modification. This substitution can influence the molecule's lipophilicity, steric profile, and metabolic susceptibility, which are critical parameters in drug design.[5] This guide provides a comprehensive technical overview of the molecular structure, a proposed synthetic pathway, and a detailed analysis of the expected analytical characterization of this compound, positioning it as a molecule of interest for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a 1,3,4,5-tetrasubstituted benzene ring. The core structure combines a phenolic hydroxyl group, a methoxy group, and a methyl group ortho to the hydroxyl, with a nitrile group para to it. This arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
IUPAC Name This compound
CAS Number 173900-47-5[6]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [6]
InChI Key GDTYZCNHSKOBBE-UHFFFAOYSA-N
Physical Form Solid
Predicted Boiling Point 313 °C at 760 mmHg

Proposed Synthesis Workflow

The proposed workflow involves two main stages:

  • Palladium-Catalyzed Cross-Coupling: Introduction of the C5-methyl group via a Suzuki or similar cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.

  • Conversion of Aldehyde to Nitrile: A standard, high-yielding two-step conversion of the benzaldehyde to a benzonitrile via an aldoxime intermediate.

G cluster_0 Stage 1: Methylation cluster_1 Stage 2: Nitrile Formation A 5-Iodovanillin (CAS: 54433-01-9) C 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) A->C Suzuki Coupling B Pd Catalyst (e.g., Pd(PPh₃)₄) Methylboronic Acid Base (e.g., K₂CO₃) E 5-Methylvanillin Oxime (Intermediate) C->E Oximation D Hydroxylamine HCl Base (e.g., NaOAc) G This compound (Final Product) E->G Dehydration F Dehydrating Agent (e.g., Acetic Anhydride) G cluster_0 cluster_1 A This compound Phenolic -OH Methoxy (-OCH₃) Methyl (-CH₃) Nitrile (-C≡N) B Drug Development Potential A:f1->B Antioxidant Activity H-bond Donor A:f2->B Modulates Solubility Metabolic Site A:f3->B Increases Lipophilicity Steric Influence A:f4->B H-bond Acceptor Metabolic Blocker Target Interaction (Bioisostere)

Sources

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Researchers and Drug Development Professionals

Preamble: Navigating the Research Frontier

In the landscape of novel chemical entities, 4-Hydroxy-3-methoxy-5-methylbenzonitrile emerges as a compound of significant interest, yet its biological activities remain largely uncharted territory. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a conventional data summary to present a predictive and actionable framework for investigation. As a Senior Application Scientist, the perspective offered herein is one of proactive scientific inquiry, grounded in the established bioactivities of structurally analogous compounds. We will dissect the molecule's structural nuances to hypothesize its potential therapeutic relevance and lay out a comprehensive, self-validating experimental roadmap to elucidate its biological profile.

Section 1: Molecular Characterization and Synthesis Precursors

1.1. Chemical Identity

This compound, with the canonical SMILES CC1=CC(=CC(=C1O)OC)C#N, is a substituted aromatic nitrile.[1] Its molecular structure, characterized by a hydroxyl group, a methoxy group, and a methyl group adorning the benzonitrile core, suggests a predisposition for a range of biological interactions. The presence of the phenolic hydroxyl group, in particular, is a well-established pharmacophore associated with antioxidant and radical-scavenging properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 173900-47-5[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.176 g/mol [1]

1.2. Synthesis Considerations

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, analogous benzonitrile derivatives offer valuable insights. For instance, the synthesis of related compounds often involves multi-step processes starting from precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde).[2][3] A plausible synthetic strategy could involve the modification of vanillin to introduce the C5-methyl group, followed by conversion of the aldehyde to a nitrile.

Section 2: Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the documented activities of its structural relatives.

2.1. Anticipated Antimicrobial Activity

Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] The presence of a hydroxyl group is noted as a significant contributor to this activity.[4] Furthermore, various natural methoxyphenol compounds are recognized for their antimicrobial effects against foodborne pathogens and spoilage bacteria.[5] The combination of a hydroxyl and a methoxy group on the phenyl ring of our target compound suggests a strong likelihood of antimicrobial properties.

2.2. Predicted Antioxidant Capacity

Phenolic compounds are renowned for their antioxidant capabilities. Benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have shown notable antioxidant activity in β-carotene-linoleic acid and ABTS cation radical scavenging assays.[6] The structural similarity points towards a probable antioxidant potential for this compound, likely mediated by the hydrogen-donating ability of its phenolic hydroxyl group.

2.3. Hypothesized Anti-inflammatory Effects

Derivatives of methoxyphenols have been investigated for their anti-inflammatory properties. For example, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a component of Korean cabbage kimchi, has been shown to suppress the production of proinflammatory mediators in lipopolysaccharide-stimulated microglial cells.[7] Another study on a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, demonstrated significant inhibition of nitric oxide and prostaglandin E2 production in LPS-stimulated macrophages.[8] These findings strongly suggest that this compound could exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways like NF-κB and MAPK.[7][8]

Section 3: A Proposed Experimental Framework for Validation

To empirically validate the predicted biological activities, a structured, multi-tiered experimental approach is recommended.

3.1. Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Model Validation A Compound Synthesis & Purity Analysis B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Antimicrobial Screening (MIC/MBC Assays) B->C D Antioxidant Capacity (DPPH/ABTS Assays) B->D E Anti-inflammatory Screening (NO Inhibition Assay) B->E F Advanced Antimicrobial Studies (Biofilm Inhibition, Time-Kill Kinetics) C->F G Cellular Antioxidant Assays (e.g., ROS Measurement) D->G H Elucidation of Anti-inflammatory Pathways (Western Blot for NF-κB, MAPKs; Cytokine Profiling) E->H I Animal Model of Bacterial Infection F->I J Animal Model of Oxidative Stress G->J K Animal Model of Inflammation H->K

Caption: A proposed workflow for the systematic evaluation of this compound's biological activities.

3.2. Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Causality: This initial screen is crucial for quantifying the antimicrobial potency of the compound against a panel of clinically relevant bacterial strains. The broth microdilution method provides a standardized and high-throughput approach to determine the lowest concentration that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Culture selected Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria overnight in appropriate broth (e.g., Tryptic Soy Broth).[5]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Adjust the overnight bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: DPPH Radical Scavenging Assay

Causality: This assay provides a rapid and reliable method to assess the antioxidant potential of the compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Causality: This cell-based assay is a primary screen for anti-inflammatory activity. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. The ability of the compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

Section 4: Elucidating the Mechanism of Action

Should initial screenings yield positive results, subsequent investigations should focus on the underlying molecular mechanisms.

4.1. Anti-inflammatory Signaling Pathway Analysis

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Phosphorylation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression AP1->Pro-inflammatory\nGene Expression IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB->Pro-inflammatory\nGene Expression 4-H-3-M-5-MB 4-Hydroxy-3-methoxy- 5-methylbenzonitrile 4-H-3-M-5-MB->MAPKs Inhibits? 4-H-3-M-5-MB->IKK Inhibits?

Caption: A potential mechanism of anti-inflammatory action for this compound through inhibition of NF-κB and MAPK signaling pathways.

Causality: To understand how the compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways. Western blot analysis can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, which are central to the inflammatory response.

Experimental Approach:

  • Treat LPS-stimulated macrophages with the test compound.

  • Prepare cell lysates at different time points.

  • Perform Western blotting to detect the phosphorylated and total forms of IκBα, p65 (for the NF-κB pathway), and ERK, JNK, and p38 (for the MAPK pathway).

  • A decrease in the phosphorylation of these proteins would indicate that the compound's anti-inflammatory activity is mediated through the inhibition of these pathways.[7][8]

Section 5: Concluding Remarks and Future Directions

While direct empirical data on the biological activity of this compound is currently sparse, a systematic analysis of its structural analogs provides a strong rationale for investigating its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. The experimental framework proposed in this guide offers a clear and robust pathway for elucidating its therapeutic promise. The insights gained from such studies will not only characterize this novel compound but also contribute to the broader understanding of structure-activity relationships within this chemical class, paving the way for the development of new therapeutic leads.

References

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. (URL: [Link])
  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356 - PubChem. (URL: [Link])
  • 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem. (URL: [Link])
  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google P
  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes - ResearchG
  • 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem - NIH. (URL: [Link])
  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana | AABC. (URL: [Link])
  • (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities - TÜBİTAK Academic Journals. (URL: [Link])
  • Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed. (URL: [Link])
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. (URL: [Link])
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])
  • Anti-inflammatory Activity of 4',6,7-trihydroxy-5-methoxyflavone From Fridericia chica (Bonpl.) L.G.Lohmann - PubMed. (URL: [Link])
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (URL: [Link])
  • This compound - 97%, high purity , CAS No.173900-47-5. (URL: [Link])
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A Technical Guide to the Spectroscopic Profile of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5), a substituted aromatic nitrile with significant potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data, rigorously cross-referenced and validated against experimental data from structurally analogous compounds. We present an in-depth interpretation of the predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Furthermore, this guide includes a standardized protocol for the acquisition of NMR data, designed to ensure reproducibility and data integrity. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a hydroxyl (-OH), a methoxy (-OCH₃), a methyl (-CH₃), and a nitrile (-C≡N) group. The strategic placement of these functionalities imparts a unique electronic and steric profile, making it an attractive scaffold for further chemical modification. The nitrile group can undergo a variety of transformations, while the phenolic hydroxyl group provides a handle for derivatization and influences the molecule's overall reactivity and potential for hydrogen bonding.

Given the absence of experimentally derived spectroscopic data in the public domain for this compound, this guide will utilize predicted data as a primary reference. To ensure the scientific validity of our interpretations, we will draw extensive comparisons with the established experimental spectra of closely related analogues, namely syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) , 4-hydroxy-3,5-dimethylbenzonitrile , and 4-hydroxy-3-methoxybenzonitrile . This comparative approach allows for a robust and scientifically grounded elucidation of the spectroscopic features of the target molecule.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound exhibits several characteristic absorption bands.

Table 1: Predicted Infrared (IR) Spectral Data

Frequency (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400-3600Strong, BroadO-H StretchPhenolic -OH
~2950-3050MediumC-H StretchAromatic & Methyl C-H
~2220-2240Strong, SharpC≡N StretchNitrile
~1580-1610MediumC=C StretchAromatic Ring
~1450-1500MediumC=C StretchAromatic Ring
~1200-1300StrongC-O StretchAryl Ether
~1000-1100MediumC-O StretchAryl Ether
Interpretation of the IR Spectrum:

The most prominent features in the predicted IR spectrum are the strong, broad absorption band in the region of 3400-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

A sharp and strong absorption is predicted in the 2220-2240 cm⁻¹ region, which is a definitive indicator of the nitrile (-C≡N) functional group. This peak is often well-defined and serves as a key diagnostic feature for this class of compounds.

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations typically observed between 2950-3050 cm⁻¹ and multiple C=C stretching bands in the fingerprint region, specifically around 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ .

The presence of the methoxy group is supported by the strong C-O stretching vibrations of the aryl ether linkage, which are expected to appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-H stretching of the methyl group will also contribute to the absorptions around 2950-3050 cm⁻¹ .

This predicted pattern is consistent with the experimental IR spectrum of syringaldehyde, which shows a broad O-H stretch, aromatic C=C stretches, and strong C-O ether stretches.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~9.0-10.0Singlet1HAr-OH
~7.2-7.4Singlet2HAr-H
~3.8-4.0Singlet3H-OCH₃
~2.2-2.4Singlet3HAr-CH₃
Interpretation of the ¹H NMR Spectrum:

The phenolic proton (-OH ) is expected to appear as a broad singlet in the downfield region of ~9.0-10.0 ppm , although its chemical shift can be highly dependent on the solvent and concentration.

The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are predicted to resonate as a singlet with an integration of 2H in the aromatic region, likely between ~7.2-7.4 ppm .

The three protons of the methoxy group (-OCH₃ ) are expected to give a sharp singlet at approximately ~3.8-4.0 ppm .

The three protons of the methyl group (Ar-CH₃ ) attached to the aromatic ring will also appear as a singlet, slightly more upfield, around ~2.2-2.4 ppm .

This predicted pattern is in good agreement with the experimental ¹H NMR data for syringaldehyde, which shows aromatic protons at ~7.15 ppm and methoxy protons at ~3.96 ppm.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon Assignment
~150-155C -OH
~145-150C -OCH₃
~130-135C -CH₃
~125-130Ar-C H
~118-122-C ≡N
~110-115C -C≡N
~55-60-OC H₃
~15-20-C H₃
Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons attached to the oxygen atoms are expected to be the most downfield, with the carbon bearing the hydroxyl group (C -OH) predicted around ~150-155 ppm and the carbon attached to the methoxy group (C -OCH₃) at ~145-150 ppm .

The quaternary carbon attached to the methyl group (C -CH₃) is predicted to be in the ~130-135 ppm range. The two equivalent aromatic methine carbons (Ar-C H) should appear around ~125-130 ppm .

The nitrile carbon (-C ≡N) is expected to have a chemical shift in the range of ~118-122 ppm , while the aromatic carbon to which it is attached (C -C≡N) is predicted to be around ~110-115 ppm .

The carbon of the methoxy group (-OC H₃) will be significantly more upfield, at approximately ~55-60 ppm . The methyl carbon (-C H₃) will be the most upfield signal, predicted in the ~15-20 ppm region.

These predicted shifts are consistent with experimental data for syringaldehyde, which shows aromatic carbons in similar regions and a methoxy carbon at ~56.5 ppm.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
163[M]⁺, Molecular Ion
148[M - CH₃]⁺
120[M - CH₃ - CO]⁺
Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 163 , corresponding to its molecular weight.

A common fragmentation pathway for aromatic compounds with methyl groups is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 148 ([M - CH₃]⁺). This is often a prominent peak in the mass spectrum.

Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, leading to a fragment at m/z 120 ([M - CH₃ - CO]⁺). The fragmentation of substituted benzonitriles can be complex, but these represent plausible major fragmentation pathways.[5]

Experimental Protocol: Acquisition of ¹H NMR Spectrum

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2-3 seconds to allow for full relaxation of the protons between scans.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze and Assign Spectrum integrate->analyze

Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data with experimental observations from structurally similar molecules, we have presented a robust interpretation of its IR, ¹H NMR, ¹³C NMR, and mass spectra. The detailed experimental protocol for NMR analysis further equips researchers with the necessary methodology to obtain high-quality data for this and related compounds. As a versatile building block, a thorough understanding of the spectroscopic profile of this compound is paramount for its effective utilization in the synthesis of novel chemical entities with potential applications in pharmaceuticals and materials science.

References

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An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the core principles and detailed methodologies required to generate this critical data in a scientifically rigorous manner.

Introduction: The Significance of Solubility for this compound

This compound, a derivative of vanillin, is a substituted benzonitrile with potential applications in pharmaceutical and agrochemical research.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility data informs critical process parameters such as reaction media selection, crystallization conditions for purification, and the preparation of stock solutions for in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols to empower researchers in their work with this compound.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound dictates its interactions with different solvents. A fundamental principle in predicting solubility is the adage "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[2]

Molecular Structure of this compound:

Key Functional Groups Influencing Solubility

Key functional groups of this compound include:

  • Phenolic Hydroxyl (-OH) group: This group is polar and can act as a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents like alcohols.[3]

  • Methoxy (-OCH3) group: This group is polar and can act as a hydrogen bond acceptor.

  • Nitrile (-C≡N) group: The nitrile group is polar and a hydrogen bond acceptor.

  • Methyl (-CH3) group: This is a nonpolar, hydrophobic group.

  • Benzene ring: The aromatic ring is nonpolar and contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be significant in a range of solvents, with a preference for those that can engage in hydrogen bonding and have intermediate polarity.

A Theoretical Approach to Solvent Selection: Hansen Solubility Parameters

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSPs).[4] HSPs are based on the principle that the total cohesive energy of a liquid is derived from three types of intermolecular forces: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] For a solute to dissolve in a solvent, their HSPs should be similar.

The Hansen solubility parameters for a wide range of solvents are readily available. While the HSPs for this compound are not published, they can be estimated using group contribution methods.[6] By comparing the estimated HSPs of the solute with the known HSPs of various solvents, a rational selection of candidate solvents for experimental testing can be made.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume (e.g., 2 mL) of a selected organic solvent.

    • Ensure a visible excess of solid remains to confirm that the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

    • The time to reach equilibrium should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the samples.[9]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved solute.

Shake_Flask_Method cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge and filter supernatant B->C Isolate Saturated Solution D Dilute and quantify via HPLC C->D Determine Concentration

Experimental Workflow for Solubility Determination

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of dissolved solutes.[10] A robust HPLC method is essential for accurate solubility determination.

Hypothetical HPLC Method for this compound
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar aromatic compounds.[11]

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is often effective. The gradient can be optimized to achieve good peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

  • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of the compound will provide the best sensitivity. The λmax can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations. The linearity of the detector response should be established over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexHydrogen Bonding CapabilitySolubility (mg/mL)
Hexane0.1Non-polar, AproticExpected to be low
Toluene2.4Non-polar, AproticExpected to be low to moderate
Dichloromethane3.1Polar, AproticExpected to be moderate
Ethyl Acetate4.4Polar, AproticExpected to be moderate to high
Acetone5.1Polar, AproticExpected to be high
Ethanol4.3Polar, ProticExpected to be high
Methanol5.1Polar, ProticExpected to be very high
Water10.2Polar, ProticExpected to be low

The interpretation of the results should correlate the observed solubility with the properties of the solvents. For instance, high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the phenolic hydroxyl group of the solute and the hydroxyl groups of the solvents.[13] Moderate solubility in acetone and ethyl acetate would be due to dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. Low solubility in nonpolar solvents like hexane would be expected due to the overall polar nature of the molecule.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of solute-solvent interactions with rigorous experimental methodologies and precise analytical techniques, researchers can generate the reliable solubility data necessary to advance their research and development efforts. The principles and protocols outlined herein are broadly applicable to other benzonitrile derivatives and small organic molecules, serving as a valuable resource for the scientific community.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
  • Galanakis, E. K., Gekas, V., & Fountoulis, G. (2012). Predicting the solubilization preference of natural phenols to different solvents. Food and Bioproducts Processing, 90(3), 388-394. [Link]
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]
  • Ferreira, O., Bustamante, P., & Pinho, S. P. (2015). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 20(11), 20563–20581. [Link]
  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E1–E4. [Link]
  • Millard, J. W. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6–10. [Link]
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13458–13467. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]
  • Chemat, F., & Vian, M. A. (Eds.). (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. [Link]
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  • Demiya, M., A-sa, A., & Phisalaphong, M. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Chulalongkorn University Digital Collections. [Link]
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  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.
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4-Hydroxy-3-methoxy-5-methylbenzonitrile melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Substituted Benzonitriles, Focusing on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point for specialized benzonitrile derivatives, with a primary focus on 4-hydroxy-3-methoxy-5-methylbenzonitrile. While publicly documented data on the precise melting point of this specific compound is limited, this paper establishes a robust protocol by leveraging data from its close structural analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). We will explore the critical interplay between synthesis, purification, and analytical characterization in obtaining a reliable melting point, a fundamental parameter in drug development and material science. This guide is intended for researchers and scientists, offering both theoretical grounding and practical, field-proven methodologies for accurate physicochemical analysis.

Introduction and Compound Profiles

This compound (CAS No. 173900-47-5) is a substituted aromatic nitrile. Such compounds are of significant interest in medicinal chemistry and organic synthesis as versatile intermediates. The nitrile group can be hydrolyzed or reduced, while the phenolic hydroxyl and methoxy groups offer sites for further functionalization[1]. The melting point is a critical first-line indicator of purity and identity. A sharp, well-defined melting range is synonymous with high purity, whereas a broad and depressed range typically indicates the presence of impurities.

Due to the sparse availability of a specific melting point for this compound in standard chemical databases, this guide will use the well-characterized, structurally similar compound 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS No. 4421-08-3) to illustrate the experimental protocols and principles. The addition of a methyl group at the 5-position is expected to influence the crystal lattice packing and, consequently, the melting point, but the fundamental techniques for its determination remain identical.

Comparative Compound Data
PropertyThis compound 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile)
CAS Number 173900-47-5[2]4421-08-3[3][4]
Molecular Formula C₉H₉NO₂[2]C₈H₇NO₂[3][4]
Molecular Weight 163.18 g/mol 149.15 g/mol [3]
Appearance Pale-yellow to Yellow-brown SolidSolid
Reported Melting Point Not available85-89 °C[4]

Synthesis, Purification, and the Imperative of Purity

Synthesis Context

Substituted benzonitriles like these are often synthesized from corresponding aldehydes. For instance, the production of 4-hydroxy-3-methoxybenzonitrile typically originates from vanillin (4-hydroxy-3-methoxybenzaldehyde)[1][5]. The synthesis pathways can involve multiple steps, including halogenation, cyanation, or reductive amination followed by reaction with a cyanide source[1][6].

The causality behind this step is crucial: each reaction step introduces the potential for side products, unreacted starting materials, and residual reagents. For example, incomplete conversion of the aldehyde to the nitrile would leave residual vanillin, an impurity that would depress and broaden the final product's melting point. Therefore, a robust purification strategy is not merely a procedural step but a prerequisite for accurate characterization.

Purification Protocol: A Self-Validating System

Recrystallization is the most common and effective method for purifying solid organic compounds. The choice of solvent is paramount and is based on the principle of high solubility at elevated temperatures and low solubility at cooler temperatures.

Protocol for Recrystallization (Illustrative)

  • Solvent Selection: Begin by testing solubility of the crude product in various solvents (e.g., ethanol, water, toluene, hexane, and mixtures thereof). A suitable system will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: In an appropriately sized flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated, maximizing crystal yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step prevents these impurities from being incorporated into the newly formed crystals.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. Subsequently, cool the flask in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Residual solvent can act as an impurity and artificially depress the melting point.

The trustworthiness of this protocol is self-validating: if successive recrystallizations do not result in a higher and sharper melting point, the compound is likely already pure.

Analytical Characterization for Purity Assessment

Before melting point determination, the identity and purity of the synthesized compound must be confirmed using spectroscopic methods. This provides an authoritative grounding for the physical data obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected functional groups and the substitution pattern on the aromatic ring. The integration of proton signals can also be used to quantify the level of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, one would expect to see characteristic absorptions for the hydroxyl (O-H stretch, ~3400 cm⁻¹), nitrile (C≡N stretch, ~2230 cm⁻¹), and C-O ether linkages.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Preparation
  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered. A coarse sample will not pack well and can lead to an inaccurate reading.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount in. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high. Proper packing ensures efficient and uniform heat transfer.

Measurement
  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): For an unknown compound or as a preliminary run, heat the sample rapidly (10-20 °C/min) to get an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature read by the thermometer is the true temperature of the sample.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Purified Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Setup Place in Apparatus Load->Setup RapidHeat Rapid Heat (10-20°C/min) to find approx. MP Setup->RapidHeat SlowHeat Slow Heat (1-2°C/min) near approx. MP RapidHeat->SlowHeat Record Record T1 (first liquid) & T2 (all liquid) SlowHeat->Record Report Report Range (T1 - T2) Record->Report Compare Compare to Literature Report->Compare Purity Assess Purity: Sharp Range (1-2°C) -> Pure Broad Range (>2°C) -> Impure Compare->Purity

Caption: Experimental workflow for melting point determination.

Data Interpretation and Expected Results

For the reference compound, 4-hydroxy-3-methoxybenzonitrile , a literature melting point is reported in the range of 85-89 °C[4].

  • High Purity Sample: A properly purified sample should exhibit a sharp melting range of 1-2 °C, for example, 86.0-87.5 °C. This result would fall within the literature range and its sharpness would validate the purity of the sample.

  • Impure Sample: An impure sample would display two key characteristics:

    • Depression: The entire melting range would be lower than the literature value (e.g., 80-84 °C).

    • Broadening: The range itself would be wide (e.g., > 3 °C).

For the target compound, This compound , while a precise value is not published, a researcher obtaining a sharp, reproducible melting range after multiple recrystallizations can confidently report this as a characteristic physical constant for the pure substance.

Conclusion

The determination of a melting point is a foundational technique in chemical and pharmaceutical science that serves as a reliable indicator of both identity and purity. While the specific melting point for this compound is not widely documented, the principles and protocols outlined in this guide provide a robust framework for its accurate determination. By integrating controlled synthesis, rigorous purification, and precise measurement, researchers can establish trustworthy physicochemical data essential for the advancement of drug development and material science.

References

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Unlocking the Therapeutic Potential of 4-Hydroxy-3-methoxy-5-methylbenzonitrile: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Foreword

In the ever-evolving landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount. 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5) represents a compelling, yet largely uncharacterized, chemical entity.[1][2] Its structure is a unique amalgamation of a vanilloid-like core and a benzonitrile functional group—motifs that are independently recognized for their rich pharmacology. This guide is conceived not as a rigid protocol, but as a strategic framework for the scientific community. It is designed to catalyze a systematic investigation into this molecule, transforming it from a catalog chemical into a well-understood lead candidate with therapeutic potential. We will dissect its structural alerts, propose high-priority research avenues, and provide robust, validated experimental workflows to de-risk and accelerate its journey through the drug discovery pipeline.

Foundational Strategy: Synthesis and Physicochemical Profiling

Prior to any biological evaluation, a comprehensive understanding of the molecule's fundamental properties and a reliable synthetic route are essential. This foundational data underpins all subsequent experimentation, ensuring reproducibility and informing formulation and assay development.

Proposed Synthetic Route

While commercially available, establishing an in-house synthesis is critical for analog generation. Based on related structures like 4-hydroxy-3-methoxybenzonitrile (vanillonitrile), which is derived from vanillin, a plausible route for the target molecule can be envisioned starting from 2-methoxy-6-methylphenol (a derivative of creosol).[3]

Experimental Protocol: Proposed Synthesis

  • Formylation: Introduce a formyl group onto the aromatic ring of 2-methoxy-6-methylphenol, likely directed to the position para to the hydroxyl group, using a Reimer-Tiemann or Vilsmeier-Haack reaction to yield 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Oximation: Convert the resulting aldehyde to an aldoxime by reacting it with hydroxylamine hydrochloride.

  • Dehydration: Dehydrate the aldoxime to the target nitrile using a suitable reagent such as acetic anhydride, trifluoroacetic anhydride, or a copper-based catalyst.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Essential Physicochemical Characterization

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are intrinsically linked to its physicochemical profile. Early and accurate measurement of these parameters is a self-validating system that prevents costly late-stage failures.

Table 1: Critical Physicochemical Parameters and Methodologies

ParameterRecommended Experimental MethodRationale & Causality
Aqueous Solubility Thermodynamic/Kinetic solubility assays via HPLC-UVGoverns dissolution rate and bioavailability; critical for designing in vitro assays and in vivo formulations.
Lipophilicity (LogP/LogD) Shake-flask method (n-octanol/water) or RP-HPLCDictates membrane permeability, plasma protein binding, and potential for off-target toxicities. LogD at pH 7.4 is most physiologically relevant.
Acidity Constant (pKa) Potentiometric titration or UV-pH profilingThe phenolic hydroxyl group is acidic. The pKa determines the ionization state at physiological pH, impacting receptor binding, solubility, and permeability.
Chemical Stability HPLC analysis of compound incubation in buffers (pH 2, 7.4, 9) and plasmaAssesses degradation kinetics to ensure the parent compound is responsible for observed activity and to determine shelf-life.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Provides a high-throughput, cell-free assessment of passive diffusion across a lipid membrane, predicting intestinal absorption potential.

High-Priority Research Area 1: Modulation of Vanilloid (TRPV1) Receptors

Scientific Rationale: The 4-hydroxy-3-methoxyphenyl moiety is the cornerstone of "vanilloid" compounds.[4] The canonical ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, capsaicin, possesses this feature.[4] TRPV1 is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat and protons, making it a prime target for pain and inflammation therapies.[5][6] The structural similarity of our topic compound to known vanilloids provides a strong, mechanistically-grounded hypothesis.[7]

Hypothesis: this compound functions as a modulator (agonist or antagonist) of the human TRPV1 channel.

Experimental Workflow: TRPV1 Target Validation

G cluster_0 In Vitro Screening cluster_1 Selectivity & In Vivo Proof-of-Concept A Primary Screen: Fluorescent Calcium Assay (HEK293-hTRPV1) B Potency & Efficacy: Dose-Response Curves (EC50 / IC50) A->B Determine Potency C Mechanism Confirmation: Patch-Clamp Electrophysiology B->C Confirm Direct Channel Gating D Selectivity Panel: (TRPA1, TRPM8) C->D Assess Off-Target TRP Activity E In Vivo Model: Capsaicin-Induced Nocifensive Behavior (Mouse) C->E Evaluate Efficacy (Antagonist)

Caption: A workflow for systematic evaluation of TRPV1 activity.

Protocol: High-Throughput Fluorescent Calcium Assay (Primary Screen)

  • Cell Plating: Seed HEK293 cells stably expressing human TRPV1 into 384-well black, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM) using an acoustic liquid handler.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Directly measure fluorescence intensity for 2-5 minutes post-compound addition on a FLIPR or similar instrument.

    • Antagonist Mode: After a 15-20 minute pre-incubation with the test compound, challenge all wells with a known TRPV1 agonist (e.g., capsaicin at its EC₈₀ concentration) and measure fluorescence.

  • Data Analysis: Normalize fluorescence signals to vehicle control (0% effect) and a positive control (e.g., high concentration of capsaicin for agonism, or a known antagonist for 100% inhibition). Fit the resulting dose-response data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.

High-Priority Research Area 2: Broad Pharmacological Profiling

Scientific Rationale: The benzonitrile group is a versatile pharmacophore found in numerous approved drugs and clinical candidates. It can act as a bioisostere for other functional groups, a hydrogen bond acceptor, or a key component of a binding pharmacophore. Its presence has been leveraged in developing inhibitors for targets ranging from epigenetic enzymes like LSD1 to CNS receptors like mGluR5.[8][9] A broad, unbiased screen is a trustworthy method to uncover unexpected activities and potential liabilities.[10]

Hypothesis: The unique electronic and steric properties of this compound allow it to selectively inhibit the activity of enzymes or receptors implicated in oncology, inflammation, or neurological disorders.

Experimental Workflow: Target Deconvolution

G cluster_0 Broad Screening cluster_1 Hit Validation & Deconvolution A Phenotypic Screen: Cancer Cell Line Panel (e.g., NCI-60) C Hit Confirmation: Biochemical/Biophysical Assays (e.g., SPR, ITC) A->C Validate Phenotypic Hit B Target-Based Screen: Broad Kinase & GPCR Panels (e.g., Eurofins SafetyScreen) B->C Validate Target Hit D Target Engagement: Cellular Thermal Shift Assay (CETSA) C->D Confirm Target Binding in Cells E Downstream Pathway Analysis: Western Blot / qPCR D->E Verify Mechanism of Action

Caption: Workflow for broad screening and target identification.

Protocol: Kinase Panel Screening (Target-Based Approach)

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) of this compound with confirmed purity (>97%).

  • Assay Submission: Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of recombinant human kinases (e.g., the scanMAX 468-kinase panel). The initial screen is typically run at a single high concentration (e.g., 10 µM).

  • Data Acquisition: The vendor will perform radiometric (³³P-ATP) or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the test compound.

  • Data Analysis: Results are typically provided as "% Inhibition" relative to a vehicle control. Identify "hits" as kinases showing significant inhibition (typically >50% or >75%).

  • Follow-up Studies: For confirmed hits, perform Kᵢ determination or IC₅₀ follow-up assays where the compound is tested across a range of concentrations to establish potency. This is a crucial self-validating step to confirm the initial hit.

Structure-Activity Relationship (SAR) and Analog Development

Upon confirmation of a validated biological activity, a systematic medicinal chemistry campaign is the logical next step to improve potency, selectivity, and drug-like properties.

Table 2: Proposed Analogs for SAR Elucidation

Position of ModificationProposed ChangeRationale (Causality)
4-OH (Phenol) O-Methyl Ether (-OCH₃)Probes the necessity of the hydrogen bond-donating hydroxyl group for activity. A key interaction for vanilloids.
4-OH (Phenol) Acetate Ester (-OAc)Creates a potential prodrug, improving lipophilicity and cell permeability. Esterases in vivo would release the active phenol.
3-OCH₃ (Methoxy) Ethyl Ether (-OEt)Explores steric tolerance in the binding pocket adjacent to the methoxy group.
5-CH₃ (Methyl) Ethyl (-CH₂CH₃), Isopropyl (-CH(CH₃)₂)Investigates the impact of increasing steric bulk at this position on potency and selectivity.
5-CH₃ (Methyl) Hydrogen (-H) (i.e., Vanillonitrile)Directly assesses the contribution of the 5-methyl group to the observed activity by comparing to the parent vanillonitrile.
1-CN (Nitrile) Amide (-CONH₂), TetrazoleReplaces the nitrile with common bioisosteres to explore alternative hydrogen bonding interactions and metabolic stability.

Conclusion

This compound is at an exciting nexus of known pharmacophores. Its vanilloid core points directly toward the well-validated TRPV1 pain receptor, while the benzonitrile moiety offers a gateway to a multitude of enzyme and receptor targets. The strategic, multi-pronged research plan detailed herein—from foundational synthesis and profiling to hypothesis-driven biological evaluation—provides a clear, efficient, and self-validating path forward. By systematically executing these studies, the scientific community can rigorously assess the true therapeutic potential of this molecule and its future generations of analogs.

References

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159–212.
  • Ferreira, J., & Beirith, A. (2022). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Pharmacology. [Link][6]
  • Szolcsányi, J., & Sándor, Z. (2012). Vanilloid receptors: new insights enhance potential as a therapeutic target. PubMed. [Link][9]
  • Moran, M. M., & Szallasi, A. (Eds.). (2018). Vanilloid Receptor TRPV1 in Drug Discovery: Targeting Pain and Other Pathological Disorders. John Wiley & Sons. [7]
  • Hall, A. H., et al. (1987). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry. [Link][13]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
  • Wikipedia contributors. (2023). Vanilloid. Wikipedia. [Link][5]
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile.
  • Buy Chemical Nigeria. (n.d.). This compound - 97%, high purity. [Link][2]
  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. [Link][10]
  • Keserű, G. M., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link][11]
  • Williams, P. D. (1993). The role of pharmacological profiling in safety assessment. PubMed. [Link][12]

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Methodological & Application

Application Notes & Protocols for 4-Hydroxy-3-methoxy-5-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the synthetic utility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5). While this compound is commercially available, its specific applications are not yet widely documented in peer-reviewed literature. Therefore, this guide presents a series of robust, field-proven protocols adapted from structurally analogous compounds. The methodologies focus on the key reactive centers of the molecule: the phenolic hydroxyl group and the nitrile moiety. By leveraging established chemistry of related synthons, we provide researchers, chemists, and drug development professionals with a strong foundational framework for incorporating this versatile building block into their synthetic programs.

Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring a hydroxyl group, a methoxy group, and a nitrile group arranged on a benzene ring. This substitution pattern makes it an analogue of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) and a derivative of syringaldehyde, both of which are common starting materials in fine chemical synthesis.

The strategic placement of these functional groups offers three primary avenues for synthetic diversification:

  • The Phenolic Hydroxyl (-OH): A versatile handle for O-alkylation (ether synthesis), O-acylation (ester synthesis), and for modulating the electronic properties of the aromatic ring.

  • The Nitrile (-C≡N): Can be transformed into other critical functional groups, most notably amides and carboxylic acids, or reduced to a primary amine.

  • The Aromatic Ring: An electron-rich system, activated towards electrophilic substitution, though the potential sites are sterically influenced by the existing substituents.

This combination of reactive sites makes this compound a promising, albeit underutilized, scaffold for the synthesis of complex molecules in medicinal chemistry and materials science.

Physicochemical Properties and Safety Data

A summary of key physical and chemical properties has been compiled from supplier data.

PropertyValueSource(s)
CAS Number 173900-47-5[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol N/A
Appearance Pale-yellow to Yellow-brown Solid
Boiling Point ~313 °C at 760 mmHg[1]
Purity ≥95-97%[1]
Storage Temperature 4°C to Room Temperature[1]

Safety Information: Users must consult the full Safety Data Sheet (SDS) before handling. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[1]

Hazard Statement(s)Precautionary Statement(s)Pictogram
H302: Harmful if swallowedP280: Wear protective gloves/eye protection.GHS07 (Harmful)
H315: Causes skin irritationP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust.

Synthetic Applications & Experimental Protocols

The following sections detail validated protocols for analogous compounds that can be confidently applied to this compound.

Application I: O-Alkylation of the Phenolic Hydroxyl

Scientific Rationale: The Williamson ether synthesis is a cornerstone of organic synthesis, enabling the introduction of diverse alkyl chains onto a phenolic core. This modification is critical in drug development for tuning lipophilicity, improving metabolic stability, and establishing key binding interactions with biological targets. For this compound, O-alkylation provides a direct route to a vast library of derivatives.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without being so aggressive as to cause side reactions. It is easily filtered off post-reaction. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.[2]

  • Solvent: Acetone or Dimethylformamide (DMF) are excellent polar aprotic solvents for this Sₙ2 reaction, effectively solvating the cation of the base while not interfering with the nucleophilic phenoxide.[3]

  • Alkylating Agent: A reactive alkyl halide (e.g., benzyl bromide, ethyl iodide) is used in slight excess to drive the reaction to completion.

(Adapted from procedures for 2-hydroxybenzonitrile)[3]

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous acetone (or DMF) to dissolve the starting material (approx. 0.1 M concentration). To this solution, add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure O-alkylated product.

Application II: Transformations of the Nitrile Group

The nitrile is a robust functional group that serves as a precursor to both amides and carboxylic acids, two of the most prevalent functionalities in pharmaceuticals.

Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation that unlocks further synthetic pathways, such as amide bond formation (via activation) and esterification. This provides a complementary route to ester derivatives that is orthogonal to the O-acylation of the starting phenol.

Causality of Experimental Choices:

  • Basic Hydrolysis: Using a strong base like NaOH is highly effective and generally provides high yields.[4] The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, eventually forming a carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the free acid.[5]

  • Acidic Hydrolysis: Strong acids like H₂SO₄ catalyze the hydrolysis by protonating the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[5] The product is the free carboxylic acid directly, though conditions can sometimes be harsher than basic hydrolysis.

(Adapted from the high-yield protocol for 4-hydroxy-3,5-dimethylbenzonitrile)[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium hydroxide (NaOH, 4.0-5.0 eq) in deionized water to create a 10-20% (w/v) solution.

  • Substrate Addition: Add this compound (1.0 eq) to the aqueous NaOH solution.

  • Reaction: Heat the mixture to reflux (100-110 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours.

  • Monitoring: Progress can be monitored by TLC by taking a small aliquot, acidifying it, extracting with ethyl acetate, and spotting against the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • While stirring, slowly and carefully acidify the solution to pH ~2 using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • The product, 4-hydroxy-3-methoxy-5-methylbenzoic acid, will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts. Dry the purified product in a vacuum oven.

Scientific Rationale: The direct conversion of a nitrile to a primary amide can be challenging under traditional hydrolysis conditions, which often proceed to the carboxylic acid. Modern methods offer milder and more selective alternatives. For instance, treatment with sodium perborate provides a chemical route, while enzymatic methods offer exceptional selectivity under benign conditions.[6][7]

Prospective Protocol (Enzymatic): While a specific protocol for this substrate is not available, a general approach using a nitrilase or nitrile hydratase enzyme can be proposed. Enzymes from organisms like Gordonia terrae or Rhodococcus rhodochrous have shown activity on a range of aromatic nitriles.[7][8] A typical procedure would involve incubating the substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) with a whole-cell or purified enzyme preparation at a controlled temperature (e.g., 30-40 °C) until conversion is complete. This represents a green and highly selective future direction for the application of this substrate.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic potential of this compound and a detailed workflow.

Synthetic_Potential cluster_0 O-Alkylation cluster_1 Nitrile Hydrolysis cluster_2 Nitrile Hydration start 4-Hydroxy-3-methoxy- 5-methylbenzonitrile product1 O-Alkyl Ether Derivative start->product1 R-X, K₂CO₃ Acetone, Reflux product2 Carboxylic Acid Derivative start->product2 NaOH (aq) Reflux, then H⁺ product3 Primary Amide Derivative start->product3 Nitrilase or Sodium Perborate

Caption: Synthetic utility of this compound.

Hydrolysis_Workflow A 1. Combine Substrate and aq. NaOH in RBF B 2. Heat to Reflux (4-8 hours) A->B C 3. Monitor by TLC (acidified aliquot) B->C D 4. Cool mixture in ice bath C->D E 5. Acidify to pH ~2 with conc. HCl D->E F 6. Collect Precipitate by Vacuum Filtration E->F G 7. Wash solid with cold DI water F->G H 8. Dry in Vacuo G->H

Caption: Workflow for base-catalyzed nitrile hydrolysis (Protocol 3.2.1.1).

References

  • Vertex AI Search Result[10] Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Google Cloud.
  • Prasad, S., et al. (2015). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid.
  • Verkade, J. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]
  • Vertex AI Search Result[11] 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. Google Cloud.
  • Kamal, A., et al. (2006). Enzymatic nitrile hydrolysis catalyzed by nitrilase ZmNIT2 from maize.
  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
  • Pragma Marketplace this compound - 97%. Pragma. [Link]
  • Wan, Q., et al. (2021).
  • Nabil, M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
  • Aktar, B. S., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring... Turkish Journal of Chemistry. [Link]
  • PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile.
  • PubChem Compound Summary for CID 77068356, 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.
  • Wang, L., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][11]naphthyrin-5(6H)-one. PMC - NIH. [Link]

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The Strategic Utility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted benzonitriles represent a class of compounds with significant utility. This technical guide focuses on a particularly promising, yet underexplored, building block: 4-Hydroxy-3-methoxy-5-methylbenzonitrile . Its unique trifunctionalized aromatic core, featuring a hydroxyl, a methoxy, and a nitrile group, offers a versatile platform for the generation of diverse molecular architectures with potential biological activity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols. We will delve into the physicochemical properties, a plausible synthetic route, and the potential applications of this compound as a strategic intermediate in medicinal chemistry. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for seamless integration into your research workflows.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis. The properties of this compound (CAS No: 173900-47-5) are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 173900-47-5[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥97%[1]
Storage Temperature Ambient[1]

The unique substitution pattern on the benzene ring dictates the reactivity of this molecule. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitrile group creates a nuanced electronic environment that can be exploited for selective chemical transformations.

O_Alkylation Start 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Product 4-Alkoxy-3-methoxy- 5-methylbenzonitrile Start->Product Williamson Ether Synthesis Reagent R-X (e.g., Alkyl halide) Reagent->Product Base Base (e.g., K₂CO₃, NaH) Base->Product

Sources

experimental protocol for 4-Hydroxy-3-methoxy-5-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthetic Utility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Introduction: A Versatile Scaffolding for Chemical Innovation

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a central benzene ring adorned with four distinct functional groups: a hydroxyl (-OH), a methoxy (-OCH3), a methyl (-CH3), and a nitrile (-CN). This unique arrangement provides multiple reactive sites, making it a highly versatile building block for the synthesis of more complex molecules.[1][2]

The interplay of these functional groups dictates the molecule's reactivity. The electron-donating hydroxyl, methoxy, and methyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitrile group deactivates it and can undergo various transformations itself.[3] This application note provides detailed protocols for key reactions involving this substrate, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties:

PropertyValueSource
IUPAC Name This compound
CAS Number 173900-47-5
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol Calculated
Physical Form Pale-yellow to Yellow-brown Solid
Purity Typically ≥95%

Section 1: Reactions Targeting the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, most commonly through etherification reactions like O-alkylation. This allows for the introduction of diverse side chains, significantly altering the molecule's steric and electronic properties, which is a common strategy in drug design.[2]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 4-alkoxy-3-methoxy-5-methylbenzonitrile. The mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl by a mild base to form a potent nucleophile (a phenoxide), which subsequently displaces a halide from an alkyl halide.

Causality:

  • Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong that it would promote side reactions.

  • Solvent Choice: Acetone or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents that can dissolve the ionic intermediates (phenoxide and potassium salts) and facilitate the Sₙ2 reaction pathway.

  • Temperature Control: Heating to reflux accelerates the reaction rate without causing significant degradation of the starting material or product.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve nitrile in acetone/DMF B Add K₂CO₃ (base) A->B C Add Alkyl Halide (e.g., Ethyl Bromide) B->C D Heat mixture to reflux (e.g., 60-80°C) C->D E Monitor reaction by TLC (disappearance of starting material) D->E F Cool to RT, filter off solids E->F G Concentrate filtrate under reduced pressure F->G H Partition between EtOAc and H₂O G->H I Wash organic layer, dry, and evaporate solvent H->I J Recrystallize from Ethanol/Hexane or perform Column Chromatography I->J K Characterize product (NMR, MS, m.p.) J->K

Caption: General workflow for O-alkylation.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and a suitable solvent such as acetone (10 mL per gram of nitrile).

  • Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 2: Reactions Targeting the Nitrile Group

The nitrile functional group is a versatile precursor to other important functionalities, primarily carboxylic acids (via hydrolysis) and primary amines (via reduction).

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to 4-hydroxy-3-methoxy-5-methylbenzoic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for substrates with acid-sensitive groups.[4]

Causality:

  • Basic Conditions: A strong base like sodium hydroxide (NaOH) attacks the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. An acidic workup is required to protonate the salt to form the final carboxylic acid product.[4][5]

  • Reflux: High temperatures are necessary to overcome the activation energy for both steps of the hydrolysis.

Step-by-Step Protocol (Basic Hydrolysis):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 6-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The purity can be assessed by melting point and NMR spectroscopy.

Comparative Data for Hydrolysis Methods:

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Concentrated H₂SO₄ in H₂ONaOH or KOH in H₂O
Intermediate Protonated amideCarboxylate salt
Work-up Neutralization/ExtractionAcidification/Filtration
Key Consideration Potential for charring or sulfonationProduct is initially a salt

Section 3: Reactions on the Aromatic Ring

The existing substituents strongly influence the outcome of electrophilic aromatic substitution (EAS). The hydroxyl, methoxy, and methyl groups are all activating and ortho-, para-directing.[3] The hydroxyl group is the most powerful activator. The position para to the hydroxyl group is occupied by the nitrile. The positions ortho to the hydroxyl are C2 and C5. Since C5 is occupied by the methyl group, electrophilic attack is overwhelmingly directed to the C2 position.

Protocol 3: Electrophilic Nitration

This protocol details the introduction of a nitro (-NO₂) group at the C2 position of the aromatic ring. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of nitric acid and sulfuric acid.[6][7]

Causality:

  • Catalyst: Concentrated sulfuric acid serves two roles: it protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion, and it acts as the solvent.[6][8]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to prevent over-reaction (dinitration) and the formation of undesired byproducts.

Mechanism of Electrophilic Nitration:

G cluster_generation 1. Generation of Electrophile (NO₂⁺) cluster_attack 2. Nucleophilic Attack & Sigma Complex Formation cluster_rearomatize 3. Deprotonation & Rearomatization HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration A Aromatic Ring C Sigma Complex (Arenium Ion) (Resonance Stabilized) A->C π electrons attack NO₂⁺ B NO₂⁺ B->C π electrons attack NO₂⁺ E Nitrated Product C->E Base removes proton, restoring aromaticity D HSO₄⁻ (Base) D->E Base removes proton, restoring aromaticity

Caption: Key steps in the electrophilic nitration of an aromatic ring.

Step-by-Step Protocol:

  • Place this compound (1.0 eq) in a flask and cool to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid extensively with cold water until the washings are neutral to pH paper.

  • Dry the product (4-Hydroxy-2-nitro-3-methoxy-5-methylbenzonitrile) under vacuum.

Safety Information

  • This compound: Warning. Harmful if swallowed (H302). Causes eye irritation (H320). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic. Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive. Organic solvents can be flammable. Alkyl halides can be toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile.
  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • ChemSrc. (n.d.). BENZONITRILE, 4-HYDROXY-3-METHOXY-5-NITRO-.
  • Bergeron, R. J., & Wiegand, J. (2005). U.S. Patent No. 6,875,882 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98%.
  • BenchChem. (n.d.). dimethylbenzonitrile to 4-Hydroxy-3,5-dimethylbenzoic Acid.
  • BenchChem. (n.d.). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
  • Geng, R-X., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14338-14347.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chem Thug. (2023). Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

Sources

Application Notes & Protocols: The Utility of the 4-Hydroxybenzonitrile Scaffold in Modern Agrochemicals, Featuring 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers and development professionals on the applications of the 4-hydroxybenzonitrile chemical scaffold in agrochemicals, with a specific focus on the representative compound 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS 173900-47-5). While this specific molecule may serve as a novel investigational compound, its core structure is emblematic of a class of highly successful agrochemicals. This guide will therefore extrapolate from the well-established principles of related analogs to provide actionable protocols and a robust scientific framework.

We will explore the primary role of this scaffold in herbicide development, drawing parallels to commercial compounds, and investigate its potential in fungicidal applications based on the bioactivity of its phenolic precursors. The protocols herein are designed to be self-validating, with clear rationale provided for each experimental step.

Part 1: The 4-Hydroxybenzonitrile Scaffold as a Herbicidal Agent

The 3,5-substituted 4-hydroxybenzonitrile framework is a cornerstone of modern herbicidal chemistry. Commercial herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are potent inhibitors of photosynthetic electron transport.[1][2] The unique electronic and steric properties of this scaffold are key to its biological activity.

Core Mechanism of Action: Photosystem II Inhibition

The primary mode of action for this class of herbicides is the inhibition of Photosystem II (PSII) in the chloroplasts of target plants.

  • Causality of Inhibition: These phenolic herbicides act as "Hill reaction inhibitors." The hydroxyl group (-OH) can be deprotonated, and the nitrile group (-C≡N) is strongly electron-withdrawing. This electronic arrangement allows the molecule to bind to the D1 protein within the PSII complex. This binding event displaces the native plastoquinone (PQB) cofactor, thereby blocking the electron flow from QA to QB.[1] The interruption of this critical step in the light-dependent reactions of photosynthesis leads to a cascade of failures: ATP and NADPH production ceases, and a buildup of reactive oxygen species causes rapid cellular damage, leading to necrosis and plant death.[2]

  • Structural Significance: The substitutions at the 3 and 5 positions (in our case, -OCH₃ and -CH₃) are crucial for modulating the molecule's binding affinity to the D1 protein and its physicochemical properties, such as lipophilicity, which governs its movement into and within the plant tissue.[1]

Synthesis Protocol: Preparation of this compound

This compound can be envisioned as an analog of naturally occurring syringyl compounds.[3] A common and effective method for synthesizing such nitriles is through the dehydration of an oxime derived from the corresponding aldehyde. This protocol outlines the synthesis starting from a plausible precursor, 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

Workflow Diagram: Synthesis Pathway

Synthesis Aldehyde 4-Hydroxy-3-methoxy- 5-methylbenzaldehyde Reagent1 Hydroxylamine HCl, Pyridine Aldehyde->Reagent1 Oxime Intermediate Oxime Reagent1->Oxime Step 1: Oximation Reagent2 Acetic Anhydride, Reflux Oxime->Reagent2 Product 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Reagent2->Product Step 2: Dehydration Bioassay cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Plant Cultivation (Weeds & Crops) C Spray Application (Track Sprayer) A->C B Prepare Test Solutions (Compound in Acetone/Tween) B->C D Incubate in Greenhouse (14-21 Days) C->D E Visual Injury Assessment (0-100% Scale) D->E F Data Analysis (Calculate GR50) E->F

Sources

Application Notes and Protocols: Synthesis of Novel Compounds from 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the scope of accessible novel structures. 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS: 173900-47-5) represents a highly strategic and versatile building block.[1][2] Its structure is endowed with three distinct, orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic and transformable nitrile moiety, and an activated aromatic ring. This trifecta of reactivity allows for a systematic and modular approach to the synthesis of diverse compound libraries.

The benzonitrile functional group is a well-established pharmacophore found in numerous pharmaceuticals, where it often serves as a bioisostere for carbonyl groups or engages in critical hydrogen bonding interactions.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and validated protocols for leveraging the synthetic potential of this compound. The methodologies herein are designed to be robust and adaptable, providing a foundation for the generation of novel chemical entities.

Section 1: Synthetic Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is arguably the most accessible reactive site for initial derivatization. Its modification allows for the introduction of a vast array of functionalities, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5]

O-Alkylation via Williamson Ether Synthesis

Scientific Rationale: O-alkylation is a fundamental strategy for introducing alkyl or arylalkyl side chains. This modification can enhance binding to biological targets by accessing new hydrophobic pockets, improve membrane permeability, or serve as a linker to connect the core scaffold to another pharmacophore in a molecular hybridization approach.[6] The Williamson ether synthesis, involving deprotonation of the phenol followed by nucleophilic attack on an alkyl halide, is a reliable and high-yielding method for this transformation.

Experimental Protocol: Synthesis of 4-(2-ethoxyethoxy)-3-methoxy-5-methylbenzonitrile

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 1.77 g, 10 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol) to the stirring solution. Allow the suspension to stir at room temperature for 30 minutes. The formation of the potassium phenoxide salt is the critical activation step.

  • Nucleophilic Substitution: Add 1-bromo-2-ethoxyethane (1.2 eq, e.g., 1.81 g, 12 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure ether product.

Scientist's Note: The choice of base and solvent is critical. While K₂CO₃ in DMF is effective, for less reactive alkyl halides, a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) may be required.

Table 1: Representative O-Alkylation Reactions

Alkylating Agent Product Structure Expected Yield Notes
Benzyl Bromide 4-(Benzyloxy)-3-methoxy-5-methylbenzonitrile >90% Standard protection or introduction of an aryl moiety.
Ethyl Bromoacetate Ethyl 2-((4-cyano-2-methoxy-6-methylphenoxy)methyl)acetate ~85% Introduces an ester handle for further modification.

| 1-Bromo-3-chloropropane | 4-(3-Chloropropoxy)-3-methoxy-5-methylbenzonitrile | ~90% | Provides a reactive alkyl chloride for subsequent nucleophilic substitution.[7] |

O_Alkylation_Workflow caption SM 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Intermediate Potassium Phenoxide Intermediate SM->Intermediate Deprotonation Base K₂CO₃, DMF Base->Intermediate AlkylHalide R-X (e.g., 1-bromo-2-ethoxyethane) Product O-Alkylated Product AlkylHalide->Product Intermediate->Product SN2 Attack Nitrile_Transformations caption cluster_start Starting Material cluster_products Products Start Substituted Benzonitrile (R-CN) Acid Carboxylic Acid (R-COOH) Start->Acid H₃O⁺ or OH⁻, Δ Amine Benzylamine (R-CH₂NH₂) Start->Amine 1. LiAlH₄ 2. H₂O Tetrazole Tetrazole Derivative Start->Tetrazole NaN₃, NH₄Cl

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS 173900-47-5), a substituted aromatic nitrile.[1][2] As a functionalized phenol, this compound holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. A robust and integrated analytical workflow is paramount for ensuring its identity, purity, and suitability for downstream applications. We present a suite of protocols encompassing spectroscopic and chromatographic methods, explaining the causality behind experimental choices and providing insights for data interpretation.

Introduction and Physicochemical Profile

This compound is a polysubstituted aromatic compound featuring hydroxyl, methoxy, methyl, and nitrile functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy, methyl) and electron-withdrawing (nitrile) groups on the benzene ring dictates its chemical reactivity and spectroscopic properties.[3] Accurate characterization is the cornerstone of any research or development program, ensuring reproducibility and validating synthetic outcomes.

The logical workflow for characterizing a novel or newly synthesized batch of this compound involves a series of orthogonal techniques. Spectroscopic methods (NMR, MS, IR) are first employed to confirm the molecular structure, followed by chromatographic analysis (HPLC) to determine purity.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure & Connectivity HPLC HPLC-UV Purity Profile & Impurity Detection NMR->HPLC Structure Confirmed MS Mass Spectrometry (HRMS) Elemental Composition MS->HPLC IR Infrared Spectroscopy Functional Group Identification IR->HPLC Final Fully Characterized Compound HPLC->Final Purity ≥ 97% Confirmed Sample Synthesized Sample of This compound Sample->NMR Sample->MS Sample->IR

Figure 1: Integrated workflow for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173900-47-5[1][2]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol Calculated
InChI Key GDTYZCNHSKOBBE-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=CC(=C1O)OC)C#NPubChem Analog
Physical Form Solid
Purity (Typical) ≥97%[1]

Spectroscopic Characterization Protocols

Spectroscopy provides the foundational evidence for the compound's molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. The expected chemical shifts are predicted based on the electronic environment of each nucleus.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Ensure an adequate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or APT sequence to differentiate carbon types).

    • Use a wider spectral width (e.g., 0 to 200 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2d (doublet)1HAr-H (C2-H)Aromatic proton ortho to the nitrile group, showing minimal coupling.
~ 6.8 - 7.0d (doublet)1HAr-H (C6-H)Aromatic proton ortho to the hydroxyl group, showing minimal coupling.
~ 5.5 - 6.5s (broad)1HOH Phenolic proton, often broad and its position is concentration/solvent dependent. May exchange with D₂O.
~ 3.9s (singlet)3HOCH₃ Methoxy protons, deshielded by the adjacent oxygen atom.
~ 2.3s (singlet)3HAr-CH₃ Methyl protons attached to the aromatic ring.

Expected ¹³C NMR Data (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 150-155QuaternaryC -OH (C4)Aromatic carbon attached to the electron-donating hydroxyl group.
~ 145-150QuaternaryC -OCH₃ (C3)Aromatic carbon attached to the electron-donating methoxy group.
~ 130-135CHC -H (C6)Aromatic methine carbon.
~ 125-130QuaternaryC -CH₃ (C5)Aromatic carbon attached to the methyl group.
~ 118-122QuaternaryC ≡NNitrile carbon, characteristically deshielded.
~ 115-120CHC -H (C2)Aromatic methine carbon.
~ 105-110QuaternaryC -CN (C1)Aromatic carbon attached to the electron-withdrawing nitrile group.
~ 56CH₃OC H₃Methoxy carbon.
~ 16-20CH₃Ar-C H₃Aromatic methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula. Fragmentation patterns can further support the proposed structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[4]

  • Ionization Method: Use Electrospray Ionization (ESI) in either positive or negative mode. ESI is a soft ionization technique that is likely to yield the intact molecular ion.[4]

  • Analysis:

    • Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Acquire data over a mass range of m/z 50-500.

    • Expected Result: The primary goal is to observe the exact mass of the molecular ion.

      • Positive Mode [M+H]⁺: Calculated exact mass for C₉H₁₀NO₂⁺ is 164.0601.

      • Negative Mode [M-H]⁻: Calculated exact mass for C₉H₈NO₂⁻ is 162.0455.

    • The observation of an ion with a mass-to-charge ratio matching one of these values to within 5 ppm tolerance provides strong evidence for the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3500 - 3200 (broad)O-H stretchPhenolic -OHThe broadness is due to hydrogen bonding. This is a key diagnostic peak.[5]
2230 - 2210 (sharp)C≡N stretchNitrileA sharp, medium-intensity peak characteristic of the nitrile functional group.[6]
1610 - 1580C=C stretchAromatic RingVibrations of the benzene ring skeleton.
1280 - 1200C-O stretchAryl EtherAsymmetric stretch for the Ar-O-CH₃ bond.
~1150C-O stretchPhenolStretching vibration of the C-O bond of the phenol.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.

G MobilePhase Mobile Phase Reservoir (e.g., A: H₂O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler (Injects Sample Plug) Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV-Vis Detector (e.g., 210 nm, 254 nm, 280 nm) Column->Detector DataSystem Data Acquisition System (Chromatogram) Detector->DataSystem

Figure 2: Schematic of a typical HPLC system for purity analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions: The following conditions are a robust starting point for method development, based on established methods for similar benzonitrile derivatives.[7][8]

Table 3: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and resolution for moderately polar aromatic compounds.[8]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase ensures the phenolic proton is suppressed, leading to sharper peaks. Formic acid is MS-compatible.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 15 minA gradient elution is recommended to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 210 nm, 254 nm, and 280 nmMultiple wavelengths ensure detection of impurities that may have different UV maxima. 210 nm provides general detection, while 254/280 nm are common for aromatic systems.[8]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • A purity level of ≥97% is typically required for use as a synthetic intermediate.

Conclusion

The characterization of this compound requires a systematic and multi-faceted analytical approach. The combination of NMR for structural confirmation, high-resolution mass spectrometry for elemental composition, IR spectroscopy for functional group identification, and HPLC for purity assessment provides a comprehensive and reliable dataset. The protocols and expected results outlined in this application note serve as a robust guide for scientists to ensure the quality and identity of this valuable chemical building block.

References

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Kummer, S., et al. (2009). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. Monatshefte für Chemie - Chemical Monthly, 140(9), 1083-1091.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile.
  • Hou, T., et al. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 872-878.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3)IR1.
  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • Hasan, H. M. A. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid. Quest Journals, Journal of Research in Applied Mathematics, 7(3), 08-12.
  • Med-Vet International. (n.d.). This compound - 97%, high purity, CAS No.173900-47-5.

Sources

Application Notes and Protocols for the Polymerization of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential polymerization methods for 4-hydroxy-3-methoxy-5-methylbenzonitrile. While direct polymerization protocols for this specific monomer are not extensively documented, this guide leverages established methodologies for structurally similar phenolic compounds, such as vanillin and syringaldehyde derivatives.[1][2][3][4][5][6][7] The protocols herein are designed to serve as a robust starting point for the synthesis and characterization of novel polymers derived from this unique benzonitrile monomer. The primary focus will be on enzymatic polymerization using laccase and horseradish peroxidase, as well as chemical oxidative coupling methods.

Introduction to this compound as a Polymer Monomer

This compound is an aromatic compound featuring a phenolic hydroxyl group, a methoxy group, a methyl group, and a nitrile functionality. The key to its potential as a monomer lies in the reactive phenolic hydroxyl group. This group can be oxidized to form a phenoxy radical, which can then undergo coupling reactions to form a polymer. This process is analogous to the polymerization of other phenolic compounds, which has garnered significant interest for the development of bio-based and functional polymers.[6][7]

The structure of this compound is similar to lignin-derived platform chemicals like vanillin and syringaldehyde, which have been successfully polymerized into a variety of materials, including polyesters, epoxy resins, and polyacrylates.[2][3][4][5][6][7] Therefore, the polymerization strategies established for these related monomers provide a strong foundation for developing methods for this compound.

Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization offers a sustainable and highly selective alternative to traditional chemical methods.[8] Enzymes like laccases and peroxidases operate under mild conditions (ambient temperature and physiological pH), minimizing the formation of byproducts and avoiding the use of toxic catalysts.[9]

Laccase-Catalyzed Oxidative Polymerization

Laccases are multi-copper oxidoreductase enzymes that catalyze the oxidation of phenolic compounds using molecular oxygen as the oxidant, producing water as the only byproduct.[10] The mechanism involves the formation of a phenoxy radical, which then undergoes spontaneous C-C and C-O coupling to form a polymer.[11]

G Monomer 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Laccase Laccase Enzyme (O₂) Monomer->Laccase Oxidation Radical Phenoxy Radical Intermediate Laccase->Radical Water H₂O Laccase->Water Reduction Polymer Poly(4-hydroxy-3-methoxy- 5-methylbenzonitrile) (C-C and C-O linkages) Radical->Polymer Radical Coupling (Polymerization)

Caption: Laccase-catalyzed polymerization of this compound.

Protocol for Laccase-Catalyzed Polymerization:

  • Monomer Solution Preparation: Dissolve this compound in a suitable buffer solution (e.g., 100 mM sodium acetate buffer, pH 5.0). The concentration of the monomer can be varied (e.g., 10-50 mM) to study its effect on polymerization. An organic co-solvent like ethanol or acetone may be used to improve monomer solubility.

  • Enzyme Addition: Add laccase (e.g., from Trametes versicolor) to the monomer solution. The enzyme activity should be predetermined, and a typical starting concentration is 10-100 U/mL.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle shaking to ensure sufficient oxygen supply. The reaction can be monitored over time (e.g., 2-24 hours).

  • Polymer Precipitation and Collection: As the polymer forms, it may precipitate from the solution. The reaction can be stopped by adding an excess of a non-solvent like methanol or ethanol. The precipitated polymer is then collected by centrifugation or filtration.

  • Purification and Drying: Wash the collected polymer with the non-solvent to remove any unreacted monomer and enzyme. Dry the purified polymer under vacuum at a mild temperature (e.g., 40-60 °C) to a constant weight.

Horseradish Peroxidase (HRP)-Catalyzed Polymerization

Horseradish peroxidase (HRP) is another effective enzyme for phenol polymerization. Unlike laccase, HRP requires a co-substrate, typically hydrogen peroxide (H₂O₂), to oxidize the phenolic monomer.[12][13][14] The HRP-catalyzed reaction also proceeds through a phenoxy radical intermediate, leading to the formation of a polymer with a complex, branched structure of phenylene and oxyphenylene units.[9]

G cluster_workflow Experimental Workflow for Enzymatic Polymerization Prep Prepare Monomer Solution in Buffer Add_Enzyme Add Laccase or HRP (+ H₂O₂ for HRP) Prep->Add_Enzyme Incubate Incubate with Shaking (Controlled Temperature) Add_Enzyme->Incubate Precipitate Precipitate Polymer (add non-solvent) Incubate->Precipitate Collect Collect Polymer (Centrifugation/Filtration) Precipitate->Collect Wash_Dry Wash and Dry Polymer Collect->Wash_Dry Characterize Characterize Polymer (GPC, NMR, FTIR, TGA, DSC) Wash_Dry->Characterize

Caption: General experimental workflow for enzymatic polymerization.

Protocol for HRP-Catalyzed Polymerization:

  • Reaction Setup: In a reaction vessel, prepare a solution of this compound in a phosphate buffer (e.g., 100 mM, pH 7.0). An aqueous-organic solvent mixture (e.g., 50:50 water:dioxane) can be used to enhance the solubility of both the monomer and the resulting polymer.[9][14]

  • Enzyme Addition: Add HRP to the solution to a final concentration of approximately 1.0 mg/mL.

  • Initiation with Hydrogen Peroxide: Start the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide (H₂O₂) solution (e.g., 30 wt%). The rate of addition should be controlled to avoid enzyme deactivation.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours). The polymer can be isolated by precipitation in a non-solvent, followed by filtration, washing, and drying as described for the laccase-catalyzed method.

ParameterLaccase-CatalyzedHRP-Catalyzed
Oxidant Molecular Oxygen (O₂)Hydrogen Peroxide (H₂O₂)
Typical pH 4.5 - 6.06.0 - 8.5
Solvent Aqueous buffer, can include co-solventsAqueous buffer or aqueous-organic mixtures
Byproduct WaterWater
Advantages No need for co-substrateHigh catalytic activity

Chemical Oxidative Coupling Polymerization

Chemical oxidative coupling provides an alternative route to polymer synthesis, often employing transition metal catalysts to facilitate the reaction.[15] This method can offer different selectivities and may be more suitable for large-scale production.

The mechanism generally involves the oxidation of the phenol by a metal catalyst, leading to the formation of phenoxy radicals that subsequently couple.[15] The choice of catalyst and oxidant is critical in controlling the polymer structure and molecular weight. Iron and vanadium-based catalysts are commonly used for this purpose.[16][17]

G Monomer Phenolic Monomer Metal_cat Metal Catalyst (e.g., Fe(III), V(V)) Monomer->Metal_cat Coordination Radical Phenoxy Radical Metal_cat->Radical Oxidation Reduced_cat Reduced Catalyst Metal_cat->Reduced_cat Oxidant Oxidant (e.g., O₂, Peroxide) Oxidant->Metal_cat Polymer Polymer (C-C and C-O coupling) Radical->Polymer Coupling Reduced_cat->Oxidant Re-oxidation

Caption: General mechanism for metal-catalyzed oxidative phenol coupling.

Protocol for Iron-Catalyzed Oxidative Polymerization:

  • Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or toluene) in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add an iron catalyst, such as iron(III) chloride (FeCl₃), to the solution. The catalyst loading can be in the range of 1-10 mol%.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures under an oxygen atmosphere (e.g., by bubbling O₂ through the solution or using an O₂ balloon).

  • Monitoring and Termination: Monitor the reaction progress using techniques like thin-layer chromatography (TLC). Upon completion, the reaction can be quenched by adding a reducing agent or by washing with an aqueous solution.

  • Purification: The polymer can be purified by precipitation in a non-solvent, followed by washing and drying. Further purification may be achieved by column chromatography if necessary.

Characterization of the Resulting Polymer

Thorough characterization is essential to understand the structure and properties of the newly synthesized polymer.

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of polymerization through the disappearance of the phenolic O-H stretching band and changes in the aromatic C-H and C-O stretching regions.[18][19][20]
NMR Spectroscopy (¹H and ¹³C) Elucidation of the polymer structure, including the types of linkages (C-C vs. C-O) and the degree of branching.[18][19][21]
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[21][22]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and other thermal transitions.

Conclusion

The polymerization of this compound represents an exciting opportunity for the development of novel functional polymers. By adapting established enzymatic and chemical oxidative coupling methods for other phenolic monomers, researchers can explore the synthesis of new materials with unique properties conferred by the nitrile functionality. The protocols and characterization techniques outlined in this guide provide a solid foundation for initiating such research endeavors.

References

  • Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI.
  • Synthesis and investigation of properties of vanillin-based cross-linked polymers. Kaunas University of Technology.
  • Synthesis and characterization of aromatic polymers from vanillin derivatives. DSpace at Japan Advanced Institute of Science and Technology.
  • Renewable Polymers Prepared from Vanillin and Its Derivatives. ResearchGate.
  • Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. Royal Society of Chemistry.
  • Oxidative Coupling of Phenols. ResearchGate.
  • Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. IISTE.
  • Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis. PubMed.
  • Selective Oxidative Phenol Coupling by Iron Catalysis. ACS Publications.
  • Metal-Catalyzed And Photocatalytic Systems For Oxidative Inter- And Intramolecular Phenol Coupling. ResearchGate.
  • Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. IISTE.
  • Horseradish peroxidase-catalyzed polymerization of ortho-imino-phenol: Synthesis, characterization, thermal stability and electrochemical properties. ResearchGate.
  • Oxidative coupling of phenols. Wikipedia.
  • Polymerization of phenols catalyzed by peroxidase in nonaqueous media. PubMed.
  • Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. Journal of Environment and Earth Science.
  • Review on lignin-derived syringaldehyde-based polymers and its applications. Wiley Online Library.
  • Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. National Institutes of Health.
  • Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. ResearchGate.
  • Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. MDPI.
  • Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. National Institutes of Health.
  • Various polymers that can originate from vanillin or syringaldehyde. ResearchGate.
  • A Novel Method of Self-Cross-Linking of Syringaldehyde with Activated Methoxy Groups via Cross-Coupling for Lignin-Based Wood Adhesives. ACS Publications.
  • Review on lignin derived syringaldehyde based polymers and its applications. ResearchGate.
  • Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations. National Institutes of Health.
  • (a) & (b) Schematic route for synthesis of Syringaldehyde-Based Monomers for preparation of High Tg Polymeric material. ResearchGate.
  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Core.ac.uk.
  • Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. MDPI.
  • Characterization of PPN: (a) ¹H NMR spectrum (b) FTIR spectrum (c) GPC... ResearchGate.
  • GPC-NMR Analysis for Polymer Characterisation. Intertek.

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Application Notes & Protocols: Strategic Functionalization of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unlocking the Potential of a Versatile Scaffold

4-Hydroxy-3-methoxy-5-methylbenzonitrile stands as a promising, yet underexplored, scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. Its structure, characterized by a highly substituted benzene ring bearing a hydroxyl, a methoxy, a methyl, and a nitrile group, offers a rich playground for chemical modifications. The interplay of these functional groups—their electronic and steric influences—dictates the reactivity of the molecule and provides multiple handles for selective functionalization. This guide provides a comprehensive overview of the strategic approaches to modify this molecule, underpinned by detailed, field-proven protocols and mechanistic insights. Our objective is to empower researchers to harness the full synthetic potential of this versatile building block.

The core of this molecule's utility lies in the predictable, yet nuanced, reactivity of its functional groups. The phenolic hydroxyl group is a prime site for O-alkylation and O-acylation, and a potent ortho, para-director for electrophilic aromatic substitution. The electron-donating nature of the hydroxyl, methoxy, and methyl groups renders the aromatic ring highly activated and nucleophilic. The nitrile moiety, a versatile functional group, can be transformed into an amide, a carboxylic acid, or an amine, providing further avenues for derivatization.[1]

II. Strategic Pathways for Functionalization

The functionalization of this compound can be approached through several strategic pathways, each targeting a specific part of the molecule. The choice of pathway will depend on the desired final product and the required sequence of transformations.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_aromatic Aromatic Ring Reactions cluster_nitrile Nitrile Group Reactions start 4-Hydroxy-3-methoxy- 5-methylbenzonitrile o_alkylation O-Alkylation start->o_alkylation R-X, Base o_acylation O-Acylation start->o_acylation RCOCl, Base nitration Nitration start->nitration HNO3, H2SO4 halogenation Halogenation start->halogenation X2, Lewis Acid formylation Formylation start->formylation Reagent, Catalyst hydrolysis_acid Hydrolysis to Carboxylic Acid start->hydrolysis_acid H3O+, Heat hydrolysis_amide Hydrolysis to Amide start->hydrolysis_amide H2O2, Base reduction Reduction to Amine start->reduction H2, Catalyst or LiAlH4

Figure 1: Key functionalization pathways for this compound.

III. Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a robust and widely employed method for the O-alkylation of phenols.[2] This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Mechanistic Rationale:

The reaction is initiated by a base, such as potassium carbonate, which is sufficiently strong to deprotonate the acidic phenolic proton. The resulting phenoxide anion is a potent nucleophile. The subsequent nucleophilic attack on the alkyl halide leads to the formation of the desired ether and a salt byproduct. An aprotic polar solvent like DMF or acetonitrile is preferred as it can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

G reactant 4-Hydroxy-3-methoxy- 5-methylbenzonitrile phenoxide Phenoxide Intermediate reactant->phenoxide Deprotonation base K2CO3 base->phenoxide product O-Alkylated Product phenoxide->product SN2 Attack alkyl_halide R-X alkyl_halide->product salt KX + KHCO3

Figure 2: Simplified mechanism of O-alkylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Add finely ground anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Alkylating AgentProductTypical YieldReference Compound
Methyl Iodide4,5-Dimethoxy-3-methylbenzonitrile>90%Methyl 4-hydroxy-3-methoxy- benzoate[3]
Ethyl Bromide4-Ethoxy-3-methoxy-5-methylbenzonitrile85-95%2-Hydroxybenzonitrile[2]
Benzyl Bromide4-(Benzyloxy)-3-methoxy-5-methylbenzonitrile80-90%2-Hydroxybenzonitrile[2]

Table 1: Representative yields for O-alkylation reactions.

IV. Protocol 2: Electrophilic Aromatic Substitution - Nitration

The high electron density of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution.[4] Nitration, the introduction of a nitro group (-NO2), is a fundamental EAS reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl, methoxy, and methyl groups are all ortho, para-directing. In this case, the position ortho to the hydroxyl group and meta to the methyl and methoxy groups is the most likely site of substitution due to steric hindrance from the flanking methoxy and methyl groups.

Detailed Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like acetic acid and add it to the cooled sulfuric acid.

  • Nitrating Agent Addition: Add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

ProductExpected Position of NitrationTypical YieldReference Compound
4-Hydroxy-3-methoxy-5-methyl-2-nitrobenzonitrileC270-85%2,6-Dimethoxytoluene[4]
4-Hydroxy-3-methoxy-5-methyl-6-nitrobenzonitrileC6Minor product2,6-Dimethoxytoluene[4]

Table 2: Expected products and yields for the nitration reaction.

V. Protocol 3: Modification of the Nitrile Group - Hydrolysis to a Carboxylic Acid

The nitrile group is a valuable synthetic handle that can be readily converted into other functional groups.[1] One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) for 6-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Purification: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.

ProductReaction ConditionsTypical YieldReference Compound
4-Hydroxy-3-methoxy-5-methylbenzoic acidH2SO4/H2O, reflux80-95%4-Hydroxybenzonitrile

Table 3: Conditions and expected yield for nitrile hydrolysis.

VI. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. For each protocol, self-validation can be achieved through rigorous characterization of the products. It is imperative to use a combination of analytical techniques to confirm the identity and purity of the synthesized compounds:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., the disappearance of the -C≡N stretch and the appearance of the -C=O and -O-H stretches in the carboxylic acid).

  • Melting Point Analysis: To assess the purity of solid products.

By employing these analytical methods, researchers can be confident in the outcome of the functionalization reactions and the integrity of their results.

VII. References

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Review on lignin-derived syringaldehyde-based polymers and its applications. Polymer Bulletin. [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]

  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molbank. [Link]

  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources. [Link]

  • The synthesis outline of syringaldehyde using gallic acid as the starting material. ResearchGate. [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Preparation of hydroxybenzonitriles. Google Patents.

  • Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]

  • ortho-Formylation of Phenols. Organic Syntheses. [Link]

  • syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. The Good Scents Company. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. Semantic Scholar. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts. [Link]

  • ortho-Formylation of oxygenated phenols. ResearchGate. [Link]

  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. PubChem. [Link]

  • Selective oxidative para C–C dimerization of 2,6-dimethylphenol. RSC Publishing. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. PubChem. [Link]

  • Method for preparing o(p)-hydroxybenzonitrile. Google Patents.

  • 2,6-Xylenol. Wikipedia. [Link]

  • Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

  • 2,6-Dimethylphenol. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5). The methodologies described are grounded in established chemical principles and are designed to address common challenges encountered during the isolation and purification of this important synthetic intermediate.

Section 1: Foundational Knowledge: Purity Assessment & Impurity Profiling

Effective purification begins with a thorough understanding of the crude material's composition. This section addresses the critical first steps of analyzing your sample.

Q1: What is the most effective way to assess the purity of my crude this compound sample?

The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC).[1] A well-developed, stability-indicating HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

  • Recommended Method: A reverse-phase HPLC method using a C18 column is typically effective.[2][3] A gradient elution with a mobile phase consisting of acetonitrile and water, buffered with a small amount of acid (e.g., 0.1% formic or phosphoric acid), generally provides excellent resolution.[3][4]

  • Secondary Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and identify major impurities if their signals do not overlap significantly with the product's signals.[1]

    • Melting Point Analysis: A sharp melting point range that aligns with the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[1] For the related compound 4-hydroxy-3-methoxybenzonitrile, the melting point is reported as 85-89 °C, indicating our target compound is a solid at room temperature.[5]

Q2: What are the common impurities I should expect in a sample of this compound?

Impurities are typically byproducts of the synthesis process. While the exact impurities depend on the synthetic route, they often include:

  • Unreacted Starting Materials: The synthesis of substituted benzonitriles often originates from corresponding benzaldehydes or benzoic acids.[6][7][8] Therefore, residual amounts of the starting aldehyde or acid are common.

  • Regioisomers: Side reactions during aromatic substitution can lead to the formation of isomers where functional groups are at different positions on the benzene ring.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

  • Reagents: Traces of reagents used in the synthesis, such as dehydrating agents or catalysts, may persist.[7][9]

Section 2: Purification Method Selection: A Guided Workflow

Choosing the right purification strategy is critical for achieving the desired purity with maximum yield. The following workflow provides a decision-making framework.

G cluster_start Start Crude 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Purity_Check Assess Purity & Impurity Profile (HPLC, NMR) Start->Purity_Check Decision1 Is the primary impurity a starting material or a single major byproduct? Purity_Check->Decision1  Simple Impurity Profile Decision2 Are there multiple closely-related impurities or a complex mixture? Purity_Check->Decision2 Complex Impurity Profile   Decision1->Decision2 No Recrystallization Recrystallization Decision1->Recrystallization Yes Column Silica Gel Column Chromatography Decision2->Column Yes Final_Purity Confirm Purity (HPLC, Melting Point) Recrystallization->Final_Purity Column->Final_Purity

Caption: Purification method selection workflow.

Section 3: Protocols and Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most common purification techniques, along with solutions to frequently encountered problems.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.[10] It is often the preferred method for larger scales due to its simplicity and cost-effectiveness.

This protocol outlines a general procedure. The ideal solvent system must be determined experimentally.

  • Solvent Screening:

    • Test the solubility of small amounts of your crude material in various solvents (see Table 2) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is crucial for maximizing yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not supersaturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution cooled too rapidly, or nucleation is slow.Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.
Low Recovery Yield Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary for complete dissolution.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent system.
Product is Oily or Gummy The melting point of the compound is below the boiling point of the solvent.Choose a lower-boiling point solvent.
Impurities are precipitating with the product ("oiling out").Re-heat the solution, add slightly more solvent, and allow it to cool more slowly.
Purified Material Still Shows Impurities by HPLC The chosen solvent is not effective at separating the impurity.Perform solvent screening again. The impurity may have very similar solubility properties, requiring column chromatography.
Silica Gel Column Chromatography

For complex mixtures or when recrystallization fails, flash column chromatography offers superior separation power.[1] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[11]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system (eluent) that provides a retention factor (Rf) of ~0.3-0.4 for the target compound. A good starting point for benzonitriles is a mixture of ethyl acetate and a non-polar solvent like hexanes or dichloromethane.[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (ideally the eluent or a stronger solvent like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to achieve a steady flow.

    • Collect fractions in test tubes or vials. Monitor the separation by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Problem Possible Cause Solution
Poor Separation (Overlapping Bands) The column was overloaded with too much crude material.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use at least 20-50g of silica per 1g of crude material.
The initial sample band was too wide.Load the sample in the minimum possible volume of solvent. Use the dry loading technique for better results.
Cracked or Channeled Column The silica gel was not packed uniformly or ran dry.Ensure the column is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.
Compound Streaking or Tailing The compound is too polar for the silica/solvent system or is acidic/basic.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds). This compound is phenolic and thus acidic, so a small amount of acetic acid may improve peak shape.
Compound Won't Elute from Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Section 4: Data Summary & Physicochemical Properties

Accurate data is essential for designing purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173900-47-5[12]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.18 g/mol
Physical Form Pale-yellow to Yellow-brown Solid
Purity (Typical Commercial) 95-97%[12]
Storage Temperature Room Temperature / Ambient

Table 2: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds. Often used in combination with water.
Esters Ethyl AcetateVersatile solvent with moderate polarity.
Hydrocarbons Hexanes, Heptane, TolueneGood for less polar compounds; often used as the "poor" solvent in a binary system.
Ketones AcetoneStrong, polar solvent.
Aqueous Systems Ethanol/Water, Acetic Acid/WaterThe addition of water (an anti-solvent) can effectively induce crystallization from polar organic solvents.[1]

Section 5: References

  • BenchChem. (n.d.). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. Retrieved January 7, 2026, from

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • ChemSrc. (2024). BENZONITRILE, 4-HYDROXY-3-METHOXY-5-NITRO-. Retrieved January 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved January 7, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Retrieved January 7, 2026, from

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Retrieved January 7, 2026, from

  • Duquesne Scholarship Collection. (n.d.). New methods for the synthesis of substituted nitriles. Duquesne University. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved January 7, 2026, from

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. Retrieved January 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (n.d.). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 1: From Aryl Halides. Synthesis with Florencio Zaragoza. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Retrieved January 7, 2026, from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 7, 2026, from [Link]

  • Veda Life Sciences. (n.d.). This compound - 97%, high purity. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity. Retrieved January 7, 2026, from

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents. Retrieved January 7, 2026, from

Sources

Technical Support Center: Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-3-methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Troubleshooting Common Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound, particularly when following the common synthetic route from 5-methylvanillin.

Q1: My final product is contaminated with the starting material, 5-methylvanillin. Why is this happening and how can I fix it?

Possible Cause: This issue typically arises from the incomplete conversion of the 5-methylvanillin aldehyde to its corresponding aldoxime in the first step of the synthesis.

Suggested Solution:

  • Optimize Stoichiometry: Ensure at least a slight excess of hydroxylamine hydrochloride and the base (e.g., sodium acetate, pyridine) used to neutralize the HCl.

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While the reaction is often performed at room temperature, gentle heating may be required for full conversion.

  • pH Control: The pH of the reaction mixture can be crucial. Ensure the conditions are suitable for oxime formation, typically in a slightly acidic to neutral buffer system.

Q2: I'm observing a significant amount of an intermediate in my final product's NMR or LC-MS analysis. What could it be?

Possible Cause: The most likely intermediate contaminating your final product is the 5-methylvanillin oxime. This indicates an incomplete dehydration of the oxime to the nitrile.

Suggested Solution:

  • Choice of Dehydrating Agent: The efficiency of the dehydration step is highly dependent on the reagent used. Common dehydrating agents include acetic anhydride, trifluoroacetic anhydride, phosphorus pentoxide, or Burgess reagent. The choice of reagent can impact reaction time, temperature, and potential side reactions. For a comparison of common dehydrating agents, refer to the table in the detailed troubleshooting guide below.[1][2]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can inhibit the dehydration process.

  • Reaction Temperature: Some dehydrating agents require heating to drive the reaction to completion. Optimize the temperature based on the specific reagent you are using, while being mindful of potential thermal degradation.

Q3: My product yield is low, and I've isolated a byproduct with a carboxylic acid or amide group. What is it and how can I prevent its formation?

Possible Cause: The nitrile group is susceptible to hydrolysis, which can convert it to the corresponding amide (4-hydroxy-3-methoxy-5-methylbenzamide) or further to the carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid).[3] This can occur during the reaction work-up if it involves strongly acidic or basic conditions in the presence of water.

Suggested Solution:

  • Neutral Work-up: During the work-up, aim to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Anhydrous Conditions: As mentioned previously, maintaining anhydrous conditions throughout the reaction and initial stages of the work-up is critical.

  • Purification: If hydrolysis does occur, the resulting amide or carboxylic acid can often be separated from the desired nitrile by column chromatography or selective extraction.

Q4: I'm seeing an unexpected acylated or alkylated byproduct. Where is this coming from?

Possible Cause: The phenolic hydroxyl group on the aromatic ring is nucleophilic and can react with certain reagents. If you are using an acylating agent like acetic anhydride for the dehydration of the oxime, it is possible to get O-acetylation of the phenolic group as a side reaction.

Suggested Solution:

  • Milder Reagents: Consider using a non-acylating dehydrating agent.

  • Protecting Groups: In some cases, it may be necessary to protect the phenolic hydroxyl group before the nitrile formation and then deprotect it in a final step. Common protecting groups for phenols include benzyl or silyl ethers.

  • Selective Deprotection: If O-acylation occurs, the acetyl group can often be selectively removed under mild basic conditions (e.g., with a dilute solution of sodium bicarbonate or a mild amine base).

Q5: My reaction mixture turned into a dark-colored tar. What went wrong?

Possible Cause: The formation of a resin or tar-like substance is often due to polymerization or degradation of the starting materials or products.[4] This is more common in the synthesis of the precursor, 5-methylvanillin, especially if harsh formylation conditions are used (e.g., Reimer-Tiemann or Duff reaction).[4][5]

Suggested Solution:

  • Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.[4]

  • Milder Reaction Conditions: If you are preparing the 5-methylvanillin precursor, consider using milder formylation methods. For example, the Vilsmeier-Haack reaction is often performed at lower temperatures than the Reimer-Tiemann reaction.[6][7][8][9]

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent the formation of degradation byproducts.[4]

In-Depth Technical Guides

Guide 1: Optimizing the Dehydration of 5-Methylvanillin Oxime

The conversion of the aldoxime to the nitrile is a critical step. The choice of dehydrating agent can significantly impact the yield and purity of the final product. Below is a comparison of common dehydrating agents.

Dehydrating AgentTypical ConditionsAdvantagesPotential Side Reactions/Disadvantages
Acetic Anhydride RefluxReadily available, inexpensiveCan cause O-acetylation of the phenol
Trifluoroacetic Anhydride (TFAA) Room temp. or gentle heatHighly reactive, fast reaction timesCan be expensive, corrosive
Phosphorus Pentoxide (P₂O₅) High temperature, often in a solvent like pyridinePowerful dehydrating agentHarsh conditions, difficult work-up
Oxalyl Chloride/DMSO Low temperatureMild conditions, high yieldsRequires careful handling of oxalyl chloride
Burgess Reagent Mild, neutral conditionsHigh selectivity, good for sensitive substratesExpensive

Experimental Protocol: Dehydration using Acetic Anhydride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-methylvanillin oxime in a minimal amount of a suitable solvent like pyridine or glacial acetic acid.

  • Add an excess of acetic anhydride (typically 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid and any acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Guide 2: Purification of this compound

Recrystallization is often the most effective method for purifying the final product.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, methanol/water, or toluene/hexane.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizing the Synthesis and Troubleshooting Pathways

Diagram 1: Synthesis Pathway and Common Side Reactions

Start 5-Methylvanillin Oxime 5-Methylvanillin Oxime Start->Oxime Hydroxylamine (Incomplete Reaction) Side_Product1 Unreacted 5-Methylvanillin Start->Side_Product1 Product 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Oxime->Product Dehydration (Desired Reaction) Side_Product2 Unreacted 5-Methylvanillin Oxime Oxime->Side_Product2 Incomplete Dehydration Side_Product3 Hydrolysis Products (Amide, Carboxylic Acid) Product->Side_Product3 Hydrolysis (Work-up) Side_Product4 O-Acylated Product Product->Side_Product4 O-Acylation (Dehydration Step) Start Low Yield of Final Product Check_Purity Analyze crude product by NMR, LC-MS, or TLC Start->Check_Purity Starting_Material Is starting material (5-methylvanillin) present? Check_Purity->Starting_Material Intermediate Is intermediate (oxime) present? Starting_Material->Intermediate No Optimize_Oxime Optimize oxime formation: - Increase hydroxylamine - Adjust pH - Increase reaction time/temp Starting_Material->Optimize_Oxime Yes Other_Byproducts Are other byproducts (e.g., amide, acid) present? Intermediate->Other_Byproducts No Optimize_Dehydration Optimize dehydration: - Change dehydrating agent - Ensure anhydrous conditions - Adjust temperature Intermediate->Optimize_Dehydration Yes Optimize_Workup Optimize work-up: - Use neutral conditions - Minimize exposure to H₂O - Purify by chromatography Other_Byproducts->Optimize_Workup Yes End Improved Yield Optimize_Oxime->End Optimize_Dehydration->End Optimize_Workup->End

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry and the scent influence for vanillin. Sustainable Energy & Fuels (RSC Publishing).
  • How can phenols be converted into benzonitrile?. Quora.
  • (a) and (b) are the synthesis process of 5‐methyl‐vanillin and... ResearchGate.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Ningbo Inno Pharmchem Co.,Ltd.
  • Reimer-Tiemann Formylation. SynArchive.
  • Reimer–Tiemann reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Iron and Phenol Co‐Catalysis for Rapid Synthesis of Nitriles under Mild Conditions. ResearchGate.
  • How do we convert phenol to benzoic acid?. Quora.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
  • Reimer-Tiemann Reaction. J&K Scientific LLC.
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
  • Nitrile synthesis by iron and phenol co‐catalysisa. ResearchGate.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Process for the preparation of hydroxybenzonitriles. Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
  • Dehydration of oxime to nitriles. ResearchGate.
  • Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange.
  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep.
  • Formylation. Wikipedia.
  • Nitrile. Wikipedia.
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.
  • DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. ResearchGate.
  • Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. PMC - NIH.
  • Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate.
  • Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Sciencemadness Discussion Board.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Vanillin. Chongqing Chemdad Co. ,Ltd.
  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • One step synthesis of phenol from benzoic acid in < 5% yield = JACS Communication. Reddit.

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stability and degradation of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-3-methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and dark environment. The compound is typically a solid and should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For extended storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which features a phenolic hydroxyl group and a nitrile group, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Nitrile Group: Under both acidic and basic conditions, the nitrile group can hydrolyze to first form the corresponding amide (4-Hydroxy-3-methoxy-5-methylbenzamide) and subsequently the carboxylic acid (4-Hydroxy-3-methoxy-5-methylbenzoic acid).

  • Oxidation of the Phenolic Group: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored degradation products, such as quinone-type structures.

Q3: How does pH affect the stability of this compound?

A3: The pH of solutions containing this compound is a critical factor influencing its stability. Both strongly acidic and basic conditions can catalyze the hydrolysis of the nitrile group. Phenolic compounds, in general, are more susceptible to oxidation at higher pH values. Therefore, for aqueous formulations, maintaining a pH in the neutral to slightly acidic range is advisable to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a phenolic group can be sensitive to light (photosensitive). Exposure to UV or even visible light can promote oxidative degradation.[1] It is recommended to handle the compound and its solutions in amber glassware or under light-protected conditions to minimize photolytic degradation.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the degradation of this compound.[2][3] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each. UV detection is typically suitable for these aromatic compounds.

II. Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Unexpected Degradation of this compound

Issue: I am observing rapid degradation of my compound in solution, even at room temperature. What could be the cause?

Possible Causes and Solutions:

  • Cause 1: Inappropriate pH of the Solution.

    • Explanation: As mentioned in the FAQ, the stability of this compound is pH-dependent. If your solvent system is too acidic or basic, it can accelerate the hydrolysis of the nitrile group.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal range (neutral to slightly acidic), consider using a buffering agent to maintain a stable pH.

  • Cause 2: Presence of Oxidizing Agents or Contaminants.

    • Explanation: The phenolic group is susceptible to oxidation. Trace metal ions (e.g., iron, copper) from glassware or reagents can catalyze oxidation.[4] Peroxides in solvents can also initiate degradation.

    • Troubleshooting Step: Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned. If oxidative degradation is suspected, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Exposure to Light.

    • Explanation: Photodegradation can occur if the solution is exposed to ambient or UV light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

Inconsistent Results in Stability Studies

Issue: My stability studies are showing variable and non-reproducible degradation rates. What should I check?

Possible Causes and Solutions:

  • Cause 1: Inconsistent Experimental Conditions.

    • Explanation: Minor variations in temperature, pH, light exposure, and oxygen levels between experiments can lead to significant differences in degradation rates.

    • Troubleshooting Step: Implement strict controls over all experimental parameters. Use a temperature-controlled incubator, calibrated pH meters, and standardized lighting conditions (if studying photostability). Ensure consistent sample handling procedures.

  • Cause 2: Issues with the Analytical Method.

    • Explanation: A non-validated or non-stability-indicating analytical method may not be able to accurately quantify the parent compound and its degradation products, leading to inconsistent results.

    • Troubleshooting Step: Develop and validate a stability-indicating HPLC method according to ICH guidelines.[2][3] This includes ensuring the method is specific, linear, accurate, precise, and robust.

Challenges in HPLC Analysis

Issue: I am observing peak tailing for this compound in my HPLC chromatogram.

Possible Causes and Solutions:

  • Cause 1: Secondary Interactions with the Stationary Phase.

    • Explanation: The acidic phenolic group can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[5]

    • Troubleshooting Step:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like phosphoric acid or formic acid will suppress the ionization of the phenolic group and minimize these secondary interactions.

      • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

  • Cause 2: Column Overload.

    • Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak asymmetry.

    • Troubleshooting Step: Dilute your sample and re-inject.

  • Cause 3: Inappropriate Sample Solvent.

    • Explanation: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to poor peak shape.

    • Troubleshooting Step: Whenever possible, dissolve your sample in the initial mobile phase.

III. Experimental Protocols & Data Presentation

This section provides detailed protocols for conducting forced degradation studies and a model for a stability-indicating HPLC method.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to generate potential degradation products for analytical method development.[6] The following are starting point conditions for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw samples at the same time points as the acidic study.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at, for example, 70 °C.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol/water) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and dark control solutions at various time points for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method (Model)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method optimization and validation are required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Dilute the neutralized samples from the forced degradation study with the initial mobile phase composition.

Illustrative Stability Data

The following table presents hypothetical quantitative data to illustrate the expected degradation profile of this compound under various stress conditions.

Stress ConditionTime (hours)This compound (%)4-Hydroxy-3-methoxy-5-methylbenzamide (%)4-Hydroxy-3-methoxy-5-methylbenzoic acid (%)Other Degradants (%)
0.1 N HCl at 60 °C 2485.210.53.11.2
0.1 N NaOH at 60 °C 880.75.312.81.2
3% H₂O₂ at RT 2490.1Not DetectedNot Detected9.9
70 °C (Solid) 4898.5Not DetectedNot Detected1.5
Photolytic 2492.3Not DetectedNot Detected7.7

IV. Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways

G parent This compound amide 4-Hydroxy-3-methoxy-5-methylbenzamide parent->amide Hydrolysis (Acid/Base) oxidized Oxidative Degradation Products (e.g., Quinones) parent->oxidized Oxidation (O₂, Light, Metals) acid 4-Hydroxy-3-methoxy-5-methylbenzoic acid amide->acid Hydrolysis (Acid/Base) G start Prepare Stock Solution of Compound acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C, Solid) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method sampling->analyze neutralize->analyze

Caption: Workflow for conducting forced degradation studies.

HPLC Troubleshooting Logic

G decision decision solution solution start Peak Tailing Observed q1 All Peaks Tailing? start->q1 q2 Analyte is Phenolic? q1->q2 No sol1 Check System for Dead Volume, Leaks q1->sol1 Yes sol2 Lower Mobile Phase pH (e.g., pH 2.5-3) q2->sol2 Yes sol4 Reduce Sample Concentration q2->sol4 No sol3 Use Base-Deactivated Column sol2->sol3 sol5 Dissolve Sample in Initial Mobile Phase sol4->sol5

Caption: Troubleshooting logic for HPLC peak tailing.

V. References

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Lian, H., Tian, J., & Wang, Z. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • StabilityStudies.in. Addressing Oxidative Degradation in API Stability Studies. [Link]

  • UBC Chemistry. (n.d.). Removal of phenolic hydroxyl groups in lignin model compounds and its effect on photostability. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

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Technical Support Center: 4-Hydroxy-3-methoxy-5-methylbenzonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in experiments involving 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5). The unique substitution pattern of this aromatic nitrile, featuring a phenolic hydroxyl group, presents specific challenges and opportunities in its synthesis, purification, and handling. This document is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your experimental design and execution.

Section 1: Synthesis & Methodology

The synthesis of substituted benzonitriles often requires careful control of reaction conditions to achieve high yields and purity. The following questions address the most common hurdles in the synthesis of this compound.

Q1: I am planning the synthesis of this compound. What is a reliable and commonly used synthetic route?

A reliable approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction .[1][2] This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3]

The logical precursor for this synthesis would be 4-Amino-3-methoxy-5-methylphenol . The synthesis can be broken down into two critical stages: Diazotization and Cyanation.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step Reagent Quantity (10 mmol scale) Key Considerations
Part A: Diazotization
14-Amino-3-methoxy-5-methylphenol1.53 g (10 mmol)Ensure starting material is pure.
2Concentrated HCl (or H₂SO₄)~5 mLDissolve the amine completely.
3Water~10 mL
4Sodium Nitrite (NaNO₂)0.76 g (11 mmol)Prepare as a concentrated aqueous solution. Use a slight excess.[4]
Part B: Cyanation
5Copper(I) Cyanide (CuCN)1.08 g (12 mmol)Quality is crucial. Use freshly prepared or high-purity commercial grade.[4]
6Sodium/Potassium Cyanide~1.3 g (20 mmol)To dissolve CuCN and act as the cyanide source.
7Water~15 mL

Step-by-Step Procedure:

  • Diazotization:

    • In a flask, suspend the starting amine (4-Amino-3-methoxy-5-methylphenol) in the acid/water mixture.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical.[4][5]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The temperature must not rise above 5 °C to prevent the unstable diazonium salt from decomposing.[4][5]

    • After the addition is complete, continue stirring for 15-30 minutes in the cold bath. The resulting diazonium salt solution should be used immediately.[5]

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare the copper(I) cyanide solution. Perform this in a well-ventilated fume hood due to the extreme toxicity of cyanide salts.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution in small portions with vigorous stirring.

    • Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, the mixture may be gently warmed (e.g., to 60-70 °C) to ensure the reaction goes to completion.[5] Monitor the cessation of N₂ gas evolution.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, dilute base (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Q2: My Sandmeyer reaction yield is consistently low (<30%). What are the most likely causes and how can I troubleshoot this?

Low yields in the Sandmeyer reaction are a frequent issue and typically trace back to one of the two main stages. Here is a logical troubleshooting guide:

Troubleshooting Flowchart for Low Yield

start Low Yield Observed check_diazotization Investigate Diazotization Step start->check_diazotization check_cyanation Investigate Cyanation Step start->check_cyanation temp_control Temperature Control Issue? (> 5°C) check_diazotization->temp_control cu_quality CuCN Quality Issue? (Old or oxidized?) check_cyanation->cu_quality incomplete_diazotization Incomplete Diazotization? (Test with starch-iodide paper) temp_control->incomplete_diazotization No solution1 Solution: Use ice-salt bath. Add NaNO₂ solution slowly. temp_control->solution1 Yes decomp Diazonium Salt Decomposition (Used immediately?) incomplete_diazotization->decomp No solution2 Solution: Use slight excess of NaNO₂. Ensure amine is fully dissolved in acid. incomplete_diazotization->solution2 Yes solution3 Solution: Prepare diazonium salt fresh and use immediately. Keep cold at all times. decomp->solution3 Yes ph_control pH Control Issue? cu_quality->ph_control No solution4 Solution: Use high-purity or freshly prepared CuCN. Ensure catalyst is fully dissolved. cu_quality->solution4 Yes solution5 Solution: Maintain appropriate pH for the cyanation step as per literature. ph_control->solution5 Yes

Caption: Troubleshooting logic for low-yield Sandmeyer reactions.

Detailed Causality:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above 5-10 °C, the nitrous acid can decompose, and the diazonium salt itself is thermally labile.[4][5]

  • Decomposition of Diazonium Salt: These salts are notoriously unstable and should be used immediately after preparation while being kept cold.[5] Letting the solution warm up or sit for an extended period will lead to decomposition, often forming undesired phenols as byproducts.[5]

  • Poor Quality of Copper(I) Cyanide: The CuCN catalyst is central to the reaction. If it is old or has been exposed to air, it may have oxidized to copper(II), which is ineffective. The quality of the CuCN is a critical factor.[4]

Q3: During the workup, I am getting a significant amount of a water-soluble, colored impurity. What could this be?

The phenolic -OH group in your starting material and product is highly activating and directs electrophiles to the ortho and para positions.[5][6] This reactivity can lead to unwanted side reactions.

  • Oxidation to Quinones: Phenols are susceptible to oxidation, which can form highly colored quinone or quinone-like structures, especially in the presence of certain metal ions or oxidizing agents.[5][7] If your reaction turns dark brown or black, it's a strong indicator of oxidative side reactions.

  • Azo Coupling: If the diazotization is not complete or if pH conditions are not sufficiently acidic, the diazonium salt (an electrophile) can react with the unreacted, activated phenol (a nucleophile) to form colored azo compounds.

Preventative Measures:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[4]

  • Ensure the reaction medium for diazotization remains strongly acidic to prevent azo coupling.

Section 2: Purification & Analysis

Q4: My crude product is an oil/waxy solid. What is the best method for purification, and why am I seeing significant streaking on my silica gel TLC plate?

The physical form of the crude product can vary based on purity. The streaking on a silica TLC plate is a classic sign of an acidic compound interacting strongly with the silica gel. The phenolic proton on your molecule is acidic and can bind to the basic sites on the silica surface, causing poor separation and band tailing.

Purification Strategy:

  • Recrystallization (Preferred): This is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: Test solubility in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to form pure crystals.

  • Column Chromatography (If Necessary):

    • To Prevent Streaking: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). The acid will protonate the basic sites on the silica gel, minimizing the interaction with your phenolic product and resulting in sharper bands and better separation.

Q5: What are the expected spectral characteristics for pure this compound?

Verifying the structure and purity of your final product is crucial. Below are the expected data based on the compound's structure.

Expected Analytical Data

Technique Feature Expected Value / Observation
¹H NMR Aromatic ProtonsTwo singlets (or narrow doublets, J≈2-3 Hz) in the aromatic region (~6.5-7.5 ppm).
Methoxy Protons (-OCH₃)A sharp singlet for 3 protons at ~3.9 ppm.
Methyl Protons (-CH₃)A sharp singlet for 3 protons at ~2.2 ppm.
Hydroxyl Proton (-OH)A broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O.
¹³C NMR Nitrile Carbon (-C≡N)~118-120 ppm.
Aromatic Carbons6 distinct signals expected in the aromatic region (~110-160 ppm).
Methoxy Carbon (-OCH₃)~56 ppm.
Methyl Carbon (-CH₃)~16 ppm.
FT-IR -OH stretchBroad, ~3200-3500 cm⁻¹
Aromatic C-H stretch~3000-3100 cm⁻¹
-C≡N stretchSharp, medium intensity, ~2220-2240 cm⁻¹
C=C stretch (aromatic)~1500-1600 cm⁻¹
C-O stretch~1200-1300 cm⁻¹
Mass Spec Molecular Ion [M]⁺C₉H₉NO₂ = 163.06 g/mol

Section 3: Safety & Handling FAQs

Q6: What are the primary safety hazards associated with this experiment?

Safety must be the top priority. The hazards stem from both the reagents and the product itself.

  • Cyanide Reagents (CuCN, NaCN): HIGHLY TOXIC. Cyanide salts are fatal if swallowed, inhaled, or absorbed through the skin. All work with cyanides must be conducted in a certified chemical fume hood. Never allow cyanides to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit and trained personnel available.

  • This compound: This compound is classified as harmful and an irritant.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Acids and Solvents: Concentrated acids are corrosive. Organic solvents are flammable and may be toxic.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Flame-resistant lab coat

  • Appropriate chemical-resistant gloves (check compatibility charts)

Q7: How should I properly store the final product?

To ensure the long-term stability of this compound, consider its functional groups. The phenol moiety is susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry, and dark place. Room temperature storage is generally acceptable.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. In Organic Chemistry.
  • Save My Exams. (2024, December 23). Reactions of Phenol.
  • Wikipedia. (n.d.). Phenol.
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemguide. (n.d.). the preparation of nitriles.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • Organic Syntheses. (n.d.). creosol.
  • Wikipedia. (n.d.). Formylation.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Wikipedia. (n.d.). Creosol.

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avoiding impurities in 4-Hydroxy-3-methoxy-5-methylbenzonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydroxy-3-methoxy-5-methylbenzonitrile

A Guide to Purity and Impurity Mitigation in Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS No. 173900-47-5)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that achieving high purity is paramount for reliable downstream applications, from screening to API development. This document provides in-depth, field-tested insights into common synthetic challenges and their solutions, structured as a practical troubleshooting guide and FAQ section.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and logical synthetic strategies commence with a readily available substituted phenol, typically 4-methylguaiacol (2-methoxy-4-methylphenol). The synthesis involves two key transformations: the introduction of a one-carbon electrophile (formylation) to create an aldehyde intermediate, followed by the conversion of the aldehyde to a nitrile (cyanation).

  • Step 1: Formylation: An aldehyde group is installed ortho to the hydroxyl group. Common methods include the Reimer-Tiemann reaction, Vilsmeier-Haack reaction, or magnesium chloride-mediated ortho-formylation. Each method has distinct advantages and impurity profiles.[2][3][4]

  • Step 2: Cyanation: The resulting 4-hydroxy-3-methoxy-5-methylbenzaldehyde is then converted to the target nitrile. A robust method is the conversion of the aldehyde to an aldoxime, followed by dehydration.

Q2: What are the most common classes of impurities encountered in this synthesis?

Impurities can arise from starting materials, side reactions, incomplete conversions, or degradation. They generally fall into these categories:

  • Isomeric Byproducts: Incorrect positioning of the formyl or nitrile group on the aromatic ring.

  • Unreacted Intermediates: Residual aldehyde from incomplete cyanation.

  • Starting Material Carryover: Unreacted 4-methylguaiacol.

  • Side-Reaction Products: Byproducts specific to the chosen formylation reaction (e.g., chlorinated species from the Reimer-Tiemann reaction).[5][6]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly under non-neutral pH conditions during workup.[7]

Q3: Why is strict control of reaction conditions so critical?

The regioselectivity of the initial formylation step is highly dependent on the reaction conditions. For instance, the Reimer-Tiemann reaction, while classic, can yield significant amounts of the para-isomer and dichloromethyl-substituted phenols if not carefully controlled.[5][6][8] Temperature, reaction time, and stoichiometry must be precisely managed to minimize side reactions and maximize the yield of the desired intermediate, which simplifies purification significantly.

Q4: What are the recommended analytical techniques for purity assessment?

A multi-technique approach is advised for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main product and separating it from closely related impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities if their signals are distinct from the main compound.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurity peaks.

  • Melting Point Analysis: A simple and effective preliminary check. A sharp melting point close to the literature value (approx. 85-87 °C) suggests high purity, whereas a broad range indicates the presence of impurities.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, providing probable causes and actionable solutions.

Issue 1: Significant Presence of an Isomeric Impurity in HPLC/NMR
  • Problem: Your analytical data shows a significant peak corresponding to an isomer, likely 2-hydroxy-3-methoxy-4-methylbenzonitrile or 4-hydroxy-3-methoxy-2-methylbenzonitrile.

  • Probable Cause: This issue almost certainly stems from a lack of regioselectivity during the Step 1 formylation of 4-methylguaiacol. The Reimer-Tiemann reaction, which generates dichlorocarbene as the electrophile, is notoriously difficult to control for highly activated phenols and can lead to substitution at various positions.[5][6][10]

  • Solutions & Prophylactic Measures:

    • Optimize Formylation Chemistry: Switch to a more regioselective method. The magnesium chloride and triethylamine-mediated formylation using paraformaldehyde is highly recommended for its exclusive ortho-selectivity on phenols.[4][11] This method chelates the magnesium to the phenolic oxygen, directing the electrophile to the adjacent ortho position.

    • Vilsmeier-Haack Conditions: The Vilsmeier-Haack reaction is another alternative that often provides better regioselectivity than Reimer-Tiemann for electron-rich aromatics.[3][12] However, careful temperature control is necessary to prevent side reactions.

    • Purification: If the isomeric mixture is already formed, separation can be challenging.

      • Recrystallization: Attempt fractional recrystallization from a suitable solvent system (e.g., Toluene/Heptane or Ethanol/Water). Isomers often have slightly different solubilities.

      • Column Chromatography: This is the most effective, albeit less scalable, method. A silica gel column with a gradient elution of ethyl acetate in hexanes can effectively separate the isomers.

Issue 2: Aldehyde Impurity Detected in the Final Product
  • Problem: The final nitrile product is contaminated with the intermediate, 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Probable Cause: Incomplete conversion during the cyanation step (Step 2). This typically occurs if the dehydration of the intermediate oxime is not driven to completion.

  • Solutions & Prophylactic Measures:

    • Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aldehyde spot has completely disappeared.

    • Optimize Dehydration: Ensure your dehydrating agent is active and used in sufficient stoichiometric excess. Agents like acetic anhydride, trifluoroacetic anhydride, or even POCl₃ in pyridine are effective. The reaction often requires heating to proceed to completion.

    • Purification: The aldehyde is generally more polar than the nitrile. A simple recrystallization or a quick silica plug filtration can often remove residual aldehyde.

Issue 3: Formation of 4-Hydroxy-3-methoxy-5-methylbenzoic Acid or Benzamide
  • Problem: Your final product contains impurities identified by MS as having molecular weights corresponding to the carboxylic acid (+17 amu from H₂O) or the amide (+18 amu from H₂O).

  • Probable Cause: Hydrolysis of the nitrile functional group. This is a common issue if the workup or purification steps involve strongly acidic or basic conditions, especially at elevated temperatures.

  • Solutions & Prophylactic Measures:

    • Neutral Workup: Maintain a pH as close to neutral as possible during aqueous extractions and washes. Use a mild acid like dilute citric acid or ammonium chloride for neutralization instead of strong mineral acids.

    • Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the rate of hydrolysis.

    • Storage: Store the final, purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.

Data Summary & Protocols

Table 1: Common Impurities and Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Common CauseAnalytical Note
4-Hydroxy-3-methoxy-5-methylbenzaldehyde166.17Incomplete cyanationMore polar than nitrile on silica TLC/HPLC. Shows characteristic aldehyde proton (~9.8 ppm) in ¹H NMR.
4-Methylguaiacol138.16Incomplete formylationLess polar than product. Easily removed by chromatography or distillation of the intermediate.
4-Hydroxy-3-methoxy-2-methylbenzonitrile163.17Poor regioselectivity in formylationSimilar polarity to the desired product. May require careful chromatography or fractional crystallization to separate.
4-Hydroxy-3-methoxy-5-methylbenzamide181.19Nitrile hydrolysisMore polar than product. Shows characteristic amide protons in ¹H NMR.

Visualized Workflows and Mechanisms

Diagram 1: Recommended Synthetic Workflow

This diagram illustrates the preferred two-step synthesis from 4-methylguaiacol, emphasizing the key transformations.

G cluster_0 Step 1: Regioselective Formylation cluster_1 Step 2: Cyanation via Oxime start 4-Methylguaiacol reagents1 1. MgCl2, Et3N 2. Paraformaldehyde 3. Heat (e.g., in ACN) start->reagents1 Reaction product1 4-Hydroxy-3-methoxy-5-methylbenzaldehyde reagents1->product1 Yields reagents2 1. NH2OH·HCl 2. Acetic Anhydride, Heat product1->reagents2 Reaction product1->reagents2 final_product This compound reagents2->final_product Yields G phenol 4-Methylguaiacol Anion ortho_attack Attack at C5 (Ortho to -OH) phenol->ortho_attack para_attack Attack at C2 (Ortho to -OH, Para to -Me) phenol->para_attack carbene Dichlorocarbene (:CCl2) carbene->ortho_attack carbene->para_attack desired_intermediate Desired Intermediate ortho_attack->desired_intermediate isomer_intermediate Isomeric Intermediate para_attack->isomer_intermediate hydrolysis1 Hydrolysis desired_intermediate->hydrolysis1 hydrolysis2 Hydrolysis isomer_intermediate->hydrolysis2 desired_aldehyde Desired Aldehyde hydrolysis1->desired_aldehyde isomer_aldehyde Isomeric Aldehyde (Impurity) hydrolysis2->isomer_aldehyde

Caption: Competing reaction pathways in the Reimer-Tiemann formylation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Expected Retention Times:

    • 4-Hydroxy-3-methoxy-5-methylbenzaldehyde: ~8.5 min

    • This compound: ~10.2 min

    • 4-Methylguaiacol: ~11.5 min

References

  • Vertex AI Search.
  • Wikipedia. Vanillin.
  • Millennium Essence.
  • Indian Journal of Chemistry.
  • ChemEurope.com. Vanillin.
  • Perfumer & Flavorist.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
  • BenchChem. Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • BioResources.
  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
  • Sigma-Aldrich. 4-Hydroxy-3-methoxybenzonitrile 98.
  • Wikipedia. Reimer–Tiemann reaction.
  • BYJU'S. Reimer Tiemann Reaction Mechanism.
  • J&K Scientific LLC. Reimer-Tiemann Reaction.
  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.
  • ResearchGate.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Organic Syntheses.
  • CymitQuimica. This compound.
  • Organic Syntheses. Regioselective ortho-Formylation of Phenols with Paraformaldehyde Mediated by Magnesium Chloride and Triethylamine.

Sources

Technical Support Center: 4-Hydroxy-3-methoxy-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing 4-Hydroxy-3-methoxy-5-methylbenzonitrile, with a special focus on the challenges encountered during scale-up. As Senior Application Scientists, we blend rigorous chemical principles with practical, field-tested advice to ensure your success from the benchtop to the pilot plant.

Guide Objective: To provide an in-depth troubleshooting resource for the synthesis of this compound, addressing common and advanced challenges encountered during process scale-up.

Section 1: Synthesis Overview & Core Challenges

This compound is a valuable substituted benzonitrile intermediate. Its synthesis is typically a two-stage process, starting from 2-methoxy-6-methylphenol. Each stage presents unique challenges, particularly when transitioning from laboratory scale to larger production volumes.

Overall Synthetic Workflow

The most common synthetic route involves:

  • Electrophilic Formylation: Introduction of a formyl (-CHO) group onto the 2-methoxy-6-methylphenol ring to produce the intermediate, 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Nitrile Formation: Conversion of the aldehyde functional group into a nitrile (-CN) group.

Below is a diagram illustrating this general workflow.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Nitrile Formation SM 2-Methoxy-6-methylphenol (Starting Material) Formylation Electrophilic Formylation (e.g., Vilsmeier-Haack) SM->Formylation Reagents: POCl3, DMF Intermediate 4-Hydroxy-3-methoxy-5-methylbenzaldehyde Formylation->Intermediate Aldoxime Aldoxime Formation Intermediate->Aldoxime Reagent: NH2OH·HCl Dehydration Dehydration Aldoxime->Dehydration Dehydrating Agent: Acetic Anhydride, etc. Product This compound (Final Product) Dehydration->Product Purification Purification (Recrystallization) Product->Purification

Caption: General two-stage synthesis workflow for this compound.

Section 2: Stage 1 - Formylation of 2-Methoxy-6-methylphenol

The introduction of the aldehyde group onto the electron-rich phenol ring is the critical first step. The choice of formylation method has significant implications for yield, purity, and scalability.

Comparison of Formylation Methods
MethodReagentsTypical ConditionsProsCons on Scale-Up
Vilsmeier-Haack POCl₃ (or SOCl₂) + DMF0°C to 100°CHigh regioselectivity, generally good yields.[1]Highly exothermic reagent formation, corrosive and water-sensitive reagents, requires careful quenching.[2]
Reimer-Tiemann CHCl₃ + Strong Base (e.g., NaOH)50-70°CInexpensive reagents.Use of toxic chloroform, biphasic reaction requires intense mixing, moderate yields, potential for thermal runaway.[3][4]
Duff Reaction Hexamethylenetetramine (HMTA) + Acid (e.g., TFA, H₃PO₄)80-150°CAvoids highly corrosive reagents.Generally low yields, requires high temperatures, complex mechanism.[5][6]

Due to its reliability and yield, the Vilsmeier-Haack reaction is often preferred. Our troubleshooting guide will focus primarily on this method.

Troubleshooting & FAQs: Vilsmeier-Haack Formylation

Q1: My reaction yield is significantly lower than expected upon scale-up. What are the common causes?

A1: Low yield on scale-up is a frequent issue and can be traced to several factors:

  • Inadequate Temperature Control: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is highly exothermic. On a larger scale, inefficient heat dissipation can lead to reagent decomposition.

    • Solution: Employ a jacketed reactor with efficient cooling. Ensure a slow, subsurface addition of POCl₃ to the DMF at a controlled temperature (typically 0-5°C).

  • Poor Mixing: As the reaction mass becomes thicker, inefficient stirring can create "hot spots" and areas of poor reagent distribution.

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and ensure sufficient agitation throughout the reaction. Monitor the power draw of the agitator to ensure consistent mixing.

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the reagents or reactor will consume the POCl₃ and reduce the formation of the active Vilsmeier reagent.

    • Solution: Use anhydrous grade DMF and ensure the reactor is thoroughly dried before use. Blanket the reaction with an inert gas like nitrogen.

Q2: The TLC of my crude product shows multiple spots, including one that is likely the starting material. How can I improve conversion?

A2: Incomplete conversion points to insufficient active reagent or non-optimal reaction conditions.

  • Stoichiometry: On a larger scale, losses during transfer or due to side reactions can be more pronounced. It may be necessary to slightly increase the molar equivalents of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the phenol).

  • Reaction Time & Temperature: Formylation of phenols can be sluggish.[7] After the initial addition, a controlled heating period (e.g., 60-80°C) is often required to drive the reaction to completion.

    • Protocol: Monitor the reaction by a suitable in-process control (IPC) like HPLC or TLC. The reaction is complete when the starting material spot/peak is consumed to the desired level (e.g., <1%).

Q3: During the work-up, the quenching step is very vigorous and difficult to control. How can I perform this safely on a large scale?

A3: Quenching the reaction mixture, which contains unreacted Vilsmeier reagent and POCl₃ byproducts, is a critical and hazardous step.

  • Reverse Quench: Instead of adding water to the reaction mixture, a safer approach is to add the reaction mixture slowly to a large volume of cold water or an ice/water slurry. This ensures that the water is always in excess, helping to absorb the heat of hydrolysis.

  • Temperature Control: Use a well-chilled, baffled vessel for the quench. Maintain the temperature of the quench pot below 20°C.

  • Hydrolysis and Neutralization: After the initial quench, the intermediate iminium salt must be hydrolyzed to the aldehyde, which is often facilitated by heating. Following hydrolysis, the acidic mixture is neutralized (e.g., with NaOH or Na₂CO₃) to precipitate the product. Careful pH control is essential to ensure complete precipitation and avoid dissolving the phenolic product at high pH.

Section 3: Stage 2 - Aldehyde to Nitrile Conversion

This transformation is most commonly achieved by forming an aldoxime with hydroxylamine, followed by dehydration.[8] One-pot procedures are highly desirable for process efficiency.[9]

G cluster_0 One-Pot Nitrile Synthesis Logic Aldehyde Aldehyde Intermediate Oximation In-situ Oximation Aldehyde->Oximation Step A Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oximation Base Base (optional) (e.g., NaOAc) Base->Oximation DehydratingAgent Dehydrating Agent (e.g., Ac₂O, SOCl₂) Dehydration Dehydration DehydratingAgent->Dehydration Oximation->Dehydration Aldoxime Intermediate (not isolated) Product Final Nitrile Product Dehydration->Product Step B

Sources

Technical Support Center: Analytical Method for 4-Hydroxy-3-methoxy-5-methylbenzonitrile Purity

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Prepared by: Senior Application Scientist

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the development and troubleshooting of analytical methods for determining the purity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile.

Frequently Asked Questions (FAQs): Method Development Strategy

Q1: What is the most suitable initial chromatographic technique for purity analysis of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most recommended starting point.[1][2] This technique is ideal for separating non-volatile aromatic compounds like this compound from potential process-related impurities and degradation products.[1] The compound's phenolic and benzonitrile functionalities provide strong UV absorbance, ensuring high sensitivity.

Q2: What are the critical chemical properties of this compound to consider during method development?

A2: The key feature is the acidic phenolic hydroxyl group (-OH). The ionization of this group is pH-dependent and significantly impacts chromatographic retention and peak shape.[3] At a mobile phase pH above its pKa, the compound will be ionized and may exhibit poor retention on a reversed-phase column and show peak tailing due to interactions with residual silanols on the stationary phase.[3][4] Therefore, controlling the mobile phase pH is critical. A pH of 2.5-4 is recommended to keep the phenol protonated (non-ionized), promoting better retention and symmetrical peak shape.

Q3: What potential impurities should I anticipate?

A3: While a specific impurity profile depends on the synthetic route, you should anticipate several classes of impurities:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of the methyl, methoxy, or hydroxyl groups on the benzene ring.[2]

  • Degradation Products: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding amide (4-hydroxy-3-methoxy-5-methylbenzamide) or carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid).[5]

Q4: Is Gas Chromatography (GC) a viable alternative for this analysis?

A4: Gas Chromatography can be a viable alternative, particularly for identifying volatile or semi-volatile impurities. However, due to the low volatility and polar phenolic group of this compound, direct analysis by GC is challenging and often results in poor peak shape.[6][7] A derivatization step, such as silylation or methylation, is typically required to convert the polar -OH group into a less polar, more volatile ether, making the compound more amenable to GC analysis.[6][8][9]

Core Workflow: HPLC Method Development and Validation

The following diagram outlines the logical workflow for developing and validating a purity method in accordance with regulatory expectations.[10][11]

Method_Validation_Workflow Start Method Objective: Purity of this compound Method_Dev Initial Method Development (Column, Mobile Phase, Gradient Scouting) Start->Method_Dev Optimization Method Optimization (pH, Temperature, Flow Rate) Method_Dev->Optimization Validation_Protocol Write Validation Protocol (Define experiments and acceptance criteria) Optimization->Validation_Protocol Specificity Specificity & Selectivity (Forced Degradation, Peak Purity Analysis) Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Impurities) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or other methods) Precision->Limits Robustness Robustness (Varying pH, % Organic, Temp.) Limits->Robustness System_Suitability Define System Suitability Criteria (Tailing Factor, Resolution, Plate Count) Robustness->System_Suitability Final_Report Final Validation Report System_Suitability->Final_Report

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the purity analysis of this compound.

1. Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare similarly to the Standard Solution.

2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for aromatic compounds. A column with high-purity silica and end-capping is crucial to minimize peak tailing of the phenolic analyte.[3]
Mobile Phase Gradient of Mobile Phase A and Mobile Phase BA gradient is necessary to elute potential impurities with different polarities and ensure a reasonable run time.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-40 min: 30% BThis gradient profile allows for the separation of polar impurities early in the run and more retained, non-polar impurities later.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and can improve peak shape.[12]
Detection UV at 254 nmThe benzonitrile chromophore provides strong absorbance at this wavelength, offering good sensitivity for the main component and related impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading, which can cause peak fronting and broadening.[13]

3. Method Validation Summary

As per ICH Q2(R1) guidelines, the method must be validated to demonstrate its suitability.[10][14] The following table shows hypothetical but typical acceptance criteria for key validation parameters.

Validation ParameterTypical Acceptance Criteria
Specificity Peak is spectrally pure; no co-elution with known impurities or degradants.
Linearity (Correlation Coefficient, r²) ≥ 0.999 over the specified range.[10]
Range Typically 80% to 120% of the nominal test concentration.
Accuracy (% Recovery) 98.0% - 102.0% for the main component.
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Sufficiently low to quantify reporting threshold impurities (e.g., 0.05%).
Robustness System suitability parameters are met after minor changes to method parameters.

Troubleshooting Guide

Q: My main peak is tailing (asymmetry factor > 1.5). What are the causes and solutions?

A: Peak tailing is a common issue with phenolic compounds.[4][12]

  • Cause 1: Secondary Silanol Interactions. The acidic phenolic group can interact with residual, un-capped silanol groups on the silica-based column packing.[3]

    • Solution A: Lower the mobile phase pH to 2.5-3.0 to fully protonate the phenol, minimizing its interaction with silanols.

    • Solution B: Use a modern, high-purity, end-capped C18 column specifically designed to reduce silanol activity.

  • Cause 2: Column Contamination/Wear. Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites.[12][13]

    • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[13] If the problem persists, the column may need replacement. Using a guard column can extend the life of the analytical column.[13]

  • Cause 3: Column Overload. Injecting too much sample mass can lead to tailing.[4]

    • Solution: Reduce the injection volume or dilute the sample.[13]

Q: I am observing a fronting peak (asymmetry factor < 0.9). What should I investigate?

A: Peak fronting is often related to the sample and injection conditions.

  • Cause 1: Sample Overload. This is a very common cause of fronting.[12]

    • Solution: Dilute the sample concentration or decrease the injection volume.[13]

  • Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the peak to distort.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Q: My chromatogram shows split or broad peaks. What's wrong?

A: Splitting or broadening can indicate a physical problem in the chromatographic system.[4][12]

  • Cause 1: Column Void or Channeling. A void at the head of the column can cause the sample band to spread unevenly.[3] This can happen from pressure shocks or operating at a pH that degrades the silica packing.[3]

    • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column must be replaced.

  • Cause 2: Partially Plugged Frit or Tubing. A blockage can distort the flow path.

    • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of high backpressure. Replace any clogged tubing or in-line filters.

  • Cause 3: Incomplete Sample Dissolution. If the sample is not fully dissolved, it can lead to split peaks.[4]

    • Solution: Ensure the sample is completely dissolved before injection. Sonication may help. Filter all samples through a 0.45 µm syringe filter.[2]

Q: I see "ghost peaks" in my blank injections. Where are they coming from?

A: Ghost peaks are extraneous peaks that are not from the injected sample.[12][13]

  • Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffers can accumulate on the column during equilibration and elute as peaks during the gradient.[13]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[13] Filter all aqueous mobile phases.

  • Cause 2: System Carryover. Residue from a previous, more concentrated injection can be retained in the injector loop or on the column.[12]

    • Solution: Run several blank injections after a high-concentration sample. Implement a robust needle wash procedure in the autosampler method, using a strong solvent.

References

  • HPLC Peak Shape Troubleshooting. (2024). uHPLCs.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • This compound. (n.d.). Sigma-Aldrich.
  • 4-Hydroxy-3-methoxybenzonitrile. (n.d.). PubChem.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chrom
  • A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (n.d.). Benchchem.
  • Method 8041A: Phenols by Gas Chrom
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. (2012).
  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. (n.d.). Benchchem.

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handling and storage of 4-Hydroxy-3-methoxy-5-methylbenzonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile during handling and storage. By understanding the chemical nature of this compound and its potential degradation pathways, users can implement appropriate procedures to prevent degradation and ensure the reliability of their experimental results.

Core Principles of Stability

This compound is a substituted phenolic nitrile. Its stability is primarily influenced by the reactivity of the phenolic hydroxyl group and the nitrile group. The key to preventing degradation is to mitigate factors that promote oxidation of the phenol and hydrolysis of the nitrile.

Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and basic conditions. This oxidation often leads to the formation of colored quinone-type compounds, which is a primary indicator of degradation.[1][2][3]

Nitrile Group: The nitrile group is susceptible to hydrolysis, which can occur under both acidic and basic conditions. This hydrolysis proceeds in a stepwise manner, first forming the corresponding amide (4-Hydroxy-3-methoxy-5-methylbenzamide) and subsequently the carboxylic acid (4-Hydroxy-3-methoxy-5-methylbenzoic acid).[4][5][6] Elevated temperatures can accelerate this process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[7] The following conditions are recommended:

  • Temperature: Controlled room temperature (20°C to 25°C) or refrigerated (2°C to 8°C).[8][9] Avoid exposure to high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[10]

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a secure cap are ideal.[7][11]

Q2: I've noticed my solid this compound has changed color from pale-yellow to brownish. Is it still usable?

A2: A color change to yellow or brown is a strong indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group to form colored quinone-like species.[1][12][13] While the compound may not be completely degraded, its purity is compromised. For quantitative experiments or use in sensitive applications, it is highly recommended to use a fresh, un-degraded lot. The purity of the discolored material should be assessed by a suitable analytical method, such as HPLC, before use.[14]

Q3: How should I prepare and store stock solutions of this compound?

A3: The choice of solvent is critical for solution stability. Use high-purity, anhydrous solvents when possible.

  • Solvent Selection: Aprotic solvents like DMSO or DMF are generally preferred over protic solvents such as methanol or water, which can participate in hydrolysis.

  • Storage of Solutions: If short-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Q4: What are the primary degradation products I should be aware of?

A4: The two main degradation pathways lead to distinct products:

  • Oxidation: Leads to the formation of various colored impurities, primarily quinones and polymeric materials.[1][2]

  • Hydrolysis: The nitrile group can hydrolyze to 4-Hydroxy-3-methoxy-5-methylbenzamide and further to 4-Hydroxy-3-methoxy-5-methylbenzoic acid, especially if the solution is acidic or basic.[4][5]

Q5: How can I analytically check the purity of my compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique.[15] This method should be able to separate the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[16][17][18][19]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Solid compound appears discolored (yellow to brown) upon receipt or after storage. Oxidation: Exposure to air (oxygen) and/or light.1. Verify Storage: Ensure the compound was stored in a tightly sealed, opaque container, preferably under an inert atmosphere. 2. Assess Purity: Use HPLC to determine the purity of the material. If significant degradation is observed, a new lot should be used. 3. Future Prevention: Procure smaller quantities to avoid long-term storage. Always store in a desiccator in a dark, cool place.
Inconsistent or poor results in biological assays. Degradation in Stock Solution: Hydrolysis or oxidation of the compound in the stock solution. Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.1. Prepare Fresh Solutions: Always prepare stock solutions fresh from solid material for critical experiments. 2. Aliquot Stocks: If stock solutions must be stored, aliquot into single-use volumes to avoid multiple freeze-thaw cycles. 3. Solvent Choice: Ensure the solvent is appropriate and of high purity. If using aqueous buffers, be mindful of the pH and consider the potential for hydrolysis.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical Degradation: The compound is breaking down due to hydrolysis, oxidation, or photodegradation.1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the new peaks. Compare their retention times to potential degradation products (amide, carboxylic acid). 2. Review Handling/Storage: Scrutinize the storage and handling procedures for the sample. Was it exposed to light, extreme pH, or high temperatures? 3. Implement Preventative Measures: Follow the recommended handling and storage protocols strictly.
Precipitate forms in an aqueous experimental medium. Poor Solubility: The compound may have limited solubility in the aqueous buffer. Degradation Product: A degradation product (e.g., the carboxylic acid) may be less soluble than the parent compound.1. Solubility Test: Perform a solubility test prior to the main experiment. 2. Adjust Formulation: Consider using a co-solvent (e.g., a small percentage of DMSO), but ensure it is compatible with your experimental system. 3. Check for Degradation: Analyze the precipitate and the supernatant by HPLC to determine if degradation has occurred.

Experimental Protocols & Methodologies

Protocol for Proper Storage of Solid Compound
  • Receipt and Inspection: Upon receipt, inspect the container for a tight seal. Note the initial color and appearance of the compound.

  • Inert Atmosphere (Optional but Recommended): If the container will be opened multiple times, flush the headspace with an inert gas (argon or nitrogen) before re-sealing.

  • Primary Container: Keep the compound in its original, tightly sealed, opaque container.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel) to protect from moisture.

  • Location: Store the desiccator in a cool (2-8°C or controlled room temperature) and dark location, away from strong oxidizing agents and bases.[7][11][20]

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect its primary hydrolytic degradation products.[15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 30% A, 70% B

    • 15-18 min: Hold at 30% A, 70% B

    • 18-20 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like acetonitrile/water.

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Long-Term Storage Protocol cluster_handling Experimental Use storage_solid Solid Compound storage_container Tightly Sealed, Opaque Container storage_solid->storage_container handling_weigh Weigh Quickly storage_solid->handling_weigh Transfer for Use storage_inert Inert Atmosphere (Ar/N2) storage_container->storage_inert storage_desiccator Store in Desiccator storage_inert->storage_desiccator storage_conditions Cool, Dark Location (2-25°C) storage_desiccator->storage_conditions handling_solvent Use Anhydrous Aprotic Solvent handling_weigh->handling_solvent handling_solution Prepare Fresh Stock Solution handling_solvent->handling_solution handling_aliquot Aliquot for Single Use handling_solution->handling_aliquot handling_store_sol Store Solution at -20°C, Protected from Light handling_aliquot->handling_store_sol

Caption: Recommended workflow for storage and handling.

Troubleshooting Degradation

G cluster_visual Visual Inspection cluster_analytical Analytical Verification cluster_action Corrective Action start Issue Observed: Compound Instability visual_check Color Change? (e.g., Browning) start->visual_check visual_yes Likely Oxidation (Phenol -> Quinone) visual_check->visual_yes Yes visual_no No Visible Change visual_check->visual_no No analytical_check Run Stability-Indicating HPLC Analysis visual_yes->analytical_check action_review Review Storage & Handling: - Light Exposure? - Air/Moisture? - pH/Temp of Solution? visual_yes->action_review visual_no->analytical_check new_peaks New Peaks Observed? analytical_check->new_peaks no_new_peaks Purity Confirmed new_peaks->no_new_peaks No identify_peaks Identify Peaks (LC-MS): - Amide? - Carboxylic Acid? new_peaks->identify_peaks Yes hydrolysis_path Hydrolysis Confirmed identify_peaks->hydrolysis_path hydrolysis_path->action_review action_discard Discard Degraded Lot Use Fresh Compound action_review->action_discard

Caption: Troubleshooting workflow for suspected degradation.

References

  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology, 40(17), 5538-5543.
  • UC Berkeley, Environment, Health & Safety. Phenol Fact Sheet.
  • Chemistry LibreTexts. (2023). 17.11: Reactions of Phenols.
  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3), 611-618.
  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. PubMed.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol.
  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ResearchGate.
  • Chemistry LibreTexts. (2019). 16.3: Oxidation of Phenols to Quinones.
  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal.
  • Beara, I. N., et al. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. SciSpace.
  • Sensitech. USP <659> Packaging and Storage Requirements Explained.
  • Asaruddin, M. R., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate.
  • The University of Queensland. Working Safely with Phenol Guideline.
  • Cefic. Phenol Handling and Storage.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
  • U.S. Pharmacopeia. <659> Packaging and Storage Requirements.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate.
  • Science.gov. forced degradation study: Topics by Science.gov.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chemspace. 4-hydroxy-3-[(methoxyamino)methyl]-5-methylbenzoic acid.
  • U.S. Pharmacopeia. <659> Packaging and Storage Requirements (2011).
  • Cronin, M. T., et al. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. PubMed.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • Organic Syntheses. Procedure for Nitrile Hydrolysis.
  • Journal of the American Chemical Society. (2026). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes.
  • ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography.
  • MDPI. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemguide. hydrolysis of nitriles.
  • RSC Publishing. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • Chemical Synthesis Database. 4-hydroxy-3-methoxy-5-methylbenzaldehyde.
  • ResearchGate. Chemical structure of benzonitrile derivatives investigated.

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Validation & Comparative

A Comparative Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the intricate process of drug development, the selection and optimization of molecular scaffolds are paramount. Benzonitrile derivatives, characterized by their versatile chemical reactivity and presence in numerous bioactive compounds, represent a significant class of molecules in medicinal chemistry. This guide provides an in-depth comparative analysis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile and its structurally similar compounds. By examining their physicochemical properties, synthesis, and biological activities through supporting experimental data, this document aims to furnish a comprehensive resource for informed decision-making in the design of novel therapeutic agents.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are key intermediates and pharmacophores in a wide array of pharmaceuticals. The cyano group, an isostere for various functional groups, and the phenolic hydroxyl group provide crucial handles for synthetic modifications and interactions with biological targets. The specific substitution pattern on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic characteristics.

This guide focuses on this compound and its close analogs:

  • 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile): The parent compound lacking the 5-methyl group.

  • 4-Hydroxy-3-methylbenzonitrile: An analog with a methyl group at position 3 instead of a methoxy group.

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: An analog with a strong electron-withdrawing nitro group at position 5.

A systematic comparison of these compounds will elucidate the impact of substituents at positions 3 and 5 on their overall properties, providing valuable insights for structure-activity relationship (SAR) studies.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the key physicochemical parameters for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₉H₉NO₂163.171.613
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) [1]C₈H₇NO₂149.150.513
4-Hydroxy-3-methylbenzonitrile [2]C₈H₇NO133.151.112
4-Hydroxy-3-methoxy-5-nitrobenzonitrile [3][4]C₈H₆N₂O₄194.141.615

Analysis of Physicochemical Trends:

The introduction of a methyl group at the 5-position in this compound, when compared to vanillonitrile, is predicted to increase its lipophilicity (XLogP3 from 0.5 to 1.6). This is an expected outcome as the methyl group is non-polar. The replacement of the 3-methoxy group with a 3-methyl group also results in a compound with intermediate predicted lipophilicity. The presence of a nitro group, a polar substituent, in 4-Hydroxy-3-methoxy-5-nitrobenzonitrile surprisingly does not decrease the computed lipophilicity compared to the 5-methyl analog, which may be due to intramolecular hydrogen bonding possibilities that can mask the polarity of the nitro and hydroxyl groups. The number of hydrogen bond acceptors is highest for the nitro-substituted analog, which could influence its solubility and interactions with biological targets.

Synthesis Strategies: A Comparative Overview

The synthesis of these substituted benzonitriles often starts from readily available phenolic precursors. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the starting materials.

General Synthesis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)

A common and efficient method for the synthesis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) originates from the natural product, vanillin.[3] The synthesis typically involves the conversion of the aldehyde group of vanillin into a nitrile. This transformation can be achieved through a multi-step process that may include reduction, halogenation, and subsequent cyanation.[3]

Conceptual Synthesis of this compound

A plausible synthetic route to this compound would likely start from a correspondingly substituted benzaldehyde, such as 4-hydroxy-3-methoxy-5-methylbenzaldehyde. This starting material could then undergo a similar conversion of the aldehyde to a nitrile as described for vanillonitrile.

Experimental Protocol: A General Method for Nitrile Synthesis from an Aldehyde

This protocol provides a general procedure for the conversion of an aromatic aldehyde to a benzonitrile, which can be adapted for the synthesis of the compounds discussed in this guide.

Materials:

  • Substituted hydroxybenzaldehyde (e.g., vanillin)

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Oxime Formation:

    • Dissolve the substituted hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

    • Add a base, such as sodium acetate or pyridine, to neutralize the HCl and facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

  • Dehydration of the Oxime to Nitrile:

    • To the crude oxime, add a dehydrating agent. A variety of reagents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. A common laboratory method involves heating the oxime in acetic anhydride.

    • Alternatively, a milder method involves treating the oxime with a catalyst such as copper sulfate in a solvent like pyridine.

    • The reaction progress should be monitored by TLC.

    • After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

    • The organic layer is then washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzonitrile.

    • The crude product can be purified by recrystallization or column chromatography.

Comparative Biological Activity

Benzonitrile derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as tyrosinase.[5] For instance, a study on various benzonitriles as tyrosinase inhibitors reported IC50 values, with some compounds showing moderate to good activity.[5] This suggests that the compounds discussed in this guide could also exhibit inhibitory activity against tyrosinase or other enzymes.

The presence of hydroxyl and methoxy groups on the aromatic ring is known to influence the antioxidant and antimicrobial properties of phenolic compounds. Vanillin and its derivatives have been shown to possess antimicrobial and antioxidant activities.[6] Therefore, it is plausible that this compound and its analogs would also exhibit such properties. The nature of the substituent at position 5 (methyl vs. nitro) would be expected to significantly modulate this activity. The electron-donating methyl group may enhance antioxidant potential, while the electron-withdrawing nitro group could influence its antimicrobial properties through different mechanisms.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of these benzonitrile derivatives allows for the formulation of initial SAR hypotheses.

Figure 1. Structure-Activity Relationship Hypotheses.

Key SAR observations and future research directions:

  • Impact of the 5-Methyl Group: The addition of a methyl group at the 5-position is expected to increase lipophilicity. This could enhance membrane permeability and potentially lead to improved cellular activity, but it might also affect solubility and metabolism. Direct comparative studies are needed to quantify this effect on biological activity.

  • Role of the 3-Methoxy vs. 3-Methyl Group: The electronic and steric differences between a methoxy and a methyl group at position 3 will likely influence binding to target proteins. A systematic evaluation of these two analogs would provide valuable information on the preferred substitution at this position.

  • Influence of the 5-Nitro Group: The strong electron-withdrawing nature of the nitro group will significantly alter the electronic properties of the phenol and the entire aromatic system. This could lead to different biological activities or mechanisms of action compared to the analogs with electron-donating or neutral substituents.

To further elucidate the potential of these compounds, future research should focus on:

  • Systematic Synthesis: Synthesizing a focused library of these analogs to enable direct and controlled biological comparisons.

  • Quantitative Biological Evaluation: Screening these compounds in a panel of relevant biological assays (e.g., enzyme inhibition, cytotoxicity, antimicrobial) to obtain quantitative data (IC50, MIC values).

  • Experimental Physicochemical Profiling: Determining the experimental pKa and logP values to build more accurate ADME models.

  • In Silico Modeling: Utilizing computational tools to dock these compounds into the active sites of potential target proteins to rationalize the observed SAR and guide the design of more potent and selective analogs.

Conclusion

This compound and its structural analogs represent a promising scaffold for the development of new therapeutic agents. This guide has provided a comparative framework based on their physicochemical properties, synthetic accessibility, and potential biological activities. The elucidated structure-activity relationships, although preliminary, offer a rational basis for the design of future derivatives with optimized properties. Further experimental investigation is crucial to fully unlock the therapeutic potential of this versatile class of compounds.

References

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.
  • Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Universiti Kebangsaan Malaysia.
  • Process for the preparation of hydroxybenzonitriles. Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health.
  • In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT). National Institutes of Health.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
  • Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. National Institutes of Health.
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  • vanillonitrile benzonitrile, 4-hydroxy-3-methoxy-. The Good Scents Company.
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  • 4-Hydroxy-3-methoxybenzaldehyde. mVOC 4.0.
  • Vanillin (3-methoxy-4-hydroxybenzaldehyde) inhibits mutation induced by hydrogen peroxide, N-methyl-N-nitrosoguanidine and mitomycin C but not (137)Cs gamma-radiation at the CD59 locus in human-hamster hybrid A(L) cells. National Institutes of Health.

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Navigating the Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile: A Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Synthesizing a Niche Benzonitrile Derivative

4-Hydroxy-3-methoxy-5-methylbenzonitrile, a specifically substituted aromatic nitrile, presents a unique synthetic challenge. Despite its confirmed existence, denoted by CAS number 173900-47-5, a comprehensive review of publicly accessible scientific literature reveals a conspicuous absence of detailed, validated synthesis protocols for this particular molecule. This guide, therefore, ventures into the realm of established and reliable synthetic transformations to propose plausible and scientifically sound methodologies for its preparation.

The logical and most likely precursor for the synthesis of this compound is 5-methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde). This commercially available starting material provides the core aromatic structure with the desired substitution pattern. The primary chemical transformation required is the conversion of the aldehyde functional group into a nitrile.

This guide will present two distinct, plausible synthetic routes originating from 5-methylvanillin. Each method is grounded in well-documented organic chemistry principles and supported by analogous transformations reported in peer-reviewed literature. While these protocols are hypothetical for the specific target molecule, they are designed to be robust starting points for experimental validation.

Method 1: Two-Step Synthesis via an Oxime Intermediate

This classical and highly reliable approach involves two distinct steps: the formation of an aldoxime followed by its dehydration to the corresponding nitrile. This method offers the advantage of isolating and characterizing the intermediate, which can aid in troubleshooting and optimization.

Causality Behind Experimental Choices

The initial reaction with hydroxylamine hydrochloride in the presence of a mild base readily converts the aldehyde to the corresponding oxime. The choice of a mild base, such as sodium acetate or pyridine, is crucial to prevent side reactions involving the phenolic hydroxyl group. The subsequent dehydration of the oxime is a critical step, and various reagents can be employed. For this proposed protocol, we have selected phosphorus oxychloride (POCl₃) in a suitable solvent, a common and effective method for this transformation.

Experimental Protocol

Step 1: Synthesis of 5-Methylvanillin Oxime

  • To a solution of 5-methylvanillin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).

  • To this mixture, add a solution of sodium acetate (1.5 equivalents) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylvanillin oxime.

Step 2: Dehydration of 5-Methylvanillin Oxime to this compound

  • In a round-bottom flask, dissolve the dried 5-methylvanillin oxime (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and a saturated sodium bicarbonate solution to neutralize the excess POCl₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow Diagram

G start 5-Methylvanillin step1 React with Hydroxylamine HCl and Sodium Acetate in Ethanol/Water start->step1 intermediate 5-Methylvanillin Oxime (Isolated) step1->intermediate step2 Dehydration with POCl3 in Acetonitrile intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of the target nitrile via an oxime intermediate.

Method 2: One-Pot Conversion of 5-Methylvanillin to the Nitrile

One-pot syntheses are highly desirable in modern organic chemistry as they reduce reaction time, minimize waste, and can improve overall efficiency by avoiding the isolation of intermediates. Several methods for the direct conversion of aldehydes to nitriles have been reported.[1][2][3][4] This proposed one-pot protocol is adapted from methodologies that utilize hydroxylamine hydrochloride in the presence of a dehydrating agent or catalyst in a single reaction vessel.

Causality Behind Experimental Choices

This method leverages the in-situ formation of the aldoxime, which is immediately converted to the nitrile without isolation. The choice of a suitable catalyst and solvent system is critical for the success of a one-pot reaction. Based on literature for analogous transformations, a system employing hydroxylamine hydrochloride with a mild Lewis acid catalyst, such as anhydrous ferrous sulfate, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is proposed.[1] The Lewis acid facilitates both the oxime formation and its subsequent dehydration.

Experimental Protocol
  • To a solution of 5-methylvanillin (1 equivalent) in DMF, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous ferrous sulfate (0.1 equivalents).

  • Heat the reaction mixture to reflux (around 153°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram

G start 5-Methylvanillin step1 One-Pot Reaction with: - Hydroxylamine HCl - Anhydrous FeSO4 (catalyst) in DMF at Reflux start->step1 product This compound step1->product

Caption: Proposed one-pot synthesis of the target nitrile from 5-methylvanillin.

Comparative Analysis of Proposed Synthesis Methods

ParameterMethod 1: Two-Step via OximeMethod 2: One-Pot Synthesis
Number of Steps 21
Potential Yield Generally high for both steps, but involves an isolation step which can reduce overall yield.Potentially higher overall yield by avoiding intermediate isolation.
Purity of Crude Product Isolation of the oxime can lead to a cleaner final product before purification.May require more rigorous purification due to potential side products from the one-pot conditions.
Reaction Time Longer overall due to two separate reactions and an isolation step.Shorter overall reaction time.
Reagents & Conditions Uses common reagents. The use of POCl₃ requires careful handling due to its reactivity with water.Utilizes a catalytic amount of a mild Lewis acid. High boiling point solvent requires heating to reflux.
Process Control Better control over the reaction as the intermediate can be isolated and characterized.Less direct control as two transformations occur in the same pot.
Scalability Generally straightforward to scale up.May require optimization for large-scale synthesis to ensure efficient heat transfer and reaction control.

Conclusion and Future Directions

While the synthesis of this compound has not been explicitly detailed in readily available literature, established organic synthesis principles allow for the rational design of plausible and robust synthetic routes. The two methods proposed in this guide, a classical two-step approach via an oxime intermediate and a more modern one-pot conversion, both offer viable pathways for obtaining the target molecule from 5-methylvanillin.

The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired scale, and the importance of process control versus overall efficiency. It is imperative that these proposed protocols are subjected to experimental validation and optimization to determine the ideal reaction conditions for achieving high yields and purity of this compound. Further research into the original publication associated with CAS number 173900-47-5 is also recommended to potentially uncover the originally reported synthesis.

References

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • New methods for the synthesis of substituted nitriles - Duquesne Scholarship Collection. [Link]
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles - N
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux - Asian Journal of Chemistry. [Link]
  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA)
  • Microwave assisted one pot conversion of aromatic aldehydes to nitriles - European Journal of Chemistry. [Link]
  • An Efficient New Procedure for the One-Pot Conversion of Aldehydes into the Corresponding Nitriles - Organic Chemistry Portal. [Link]
  • A Simple Synthesis of Nitriles from Aldoximes - N
  • สารประกอบไนไตรล์กลาง - ส่วนประกอบพื้นฐานสำหรับการสังเคราะห์อินทรีย์ - Autechaux. [Link]
  • Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed. [Link]
  • Aldoxime dehydratase - M-CSA Mechanism and Catalytic Site
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  • Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - RSC Publishing. [Link]
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A Definitive Spectroscopic Guide to the Structural Confirmation of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide eschews a rigid, templated approach in favor of a logical, data-driven narrative that mirrors the process of structural elucidation in a research setting. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and self-validating case for the structure of the target molecule.

The Spectroscopic Toolkit: A Symphony of Structural Information

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the synergistic interplay of multiple methods, each offering a unique piece of the puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structural components.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is paramount for accurate structural interpretation. The following are generalized, yet robust, protocols for the analysis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it allows for their observation.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire at least 16 scans at a resolution of 4 cm⁻¹ and ratio them against a background spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and typically yields a prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizing the Workflow and Structure

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR FT-IR FT-IR Sample->FT-IR MS MS Sample->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FT-IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Caption: The chemical structure of this compound with atom numbering for NMR assignment.

Data Analysis and Structural Elucidation

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the hydroxyl proton. The electron-donating hydroxyl and methoxy groups, and the weakly donating methyl group, will influence the chemical shifts of the aromatic protons.[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Ar-H (H2, H6)6.9 - 7.2Singlet (or very narrow doublet)2HThese two protons are chemically equivalent due to the symmetry of the molecule. They are shielded by the adjacent electron-donating groups.
-OH5.0 - 6.0 (solvent dependent)Broad Singlet1HThe chemical shift of the hydroxyl proton is variable and depends on solvent, concentration, and temperature. The signal is often broad due to chemical exchange.
-OCH₃~3.9Singlet3HMethoxy protons typically appear as a sharp singlet in this region.
-CH₃~2.2Singlet3HThe methyl group protons will appear as a singlet, slightly downfield from typical aliphatic methyl groups due to the attachment to the aromatic ring.

Comparison with an Alternative: The absence of the methyl group signal at ~2.2 ppm and a different aromatic proton splitting pattern would be observed for 4-hydroxy-3-methoxybenzonitrile, clearly distinguishing it from the target molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. Due to symmetry, we expect to see 8 distinct signals.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C≡N118 - 120The nitrile carbon is characteristically found in this region.
C1102 - 105This carbon is attached to the electron-withdrawing nitrile group, but its chemical shift is also influenced by the ortho and para substituents.
C2, C6110 - 115These equivalent carbons are shielded by the adjacent hydroxyl and methoxy groups.
C3, C5148 - 152These carbons are attached to the electron-donating oxygen and methyl groups, respectively, and are deshielded.
C4145 - 150This carbon is attached to the hydroxyl group and is deshielded.
-OCH₃~56A typical chemical shift for a methoxy carbon.
-CH₃~16The methyl carbon will be found in the aliphatic region of the spectrum.

Self-Validation: The presence of exactly 8 signals in the ¹³C NMR spectrum, with chemical shifts corresponding to the expected values for nitrile, aromatic, methoxy, and methyl carbons, provides strong evidence for the proposed structure.

FT-IR Spectroscopy: Identifying Functional Groups

The FT-IR spectrum is invaluable for the rapid identification of key functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (-CH₃, -OCH₃)
2260 - 2222C≡N stretchNitrile
1600 & 1475C=C stretchAromatic ring
1300 - 1000C-O stretchEther (-OCH₃)

Authoritative Grounding: The characteristic absorption frequencies for these functional groups are well-established and can be found in standard infrared spectroscopy correlation tables.[2][4] The sharp, intense band around 2230 cm⁻¹ is a particularly strong indicator of the nitrile group.[5]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight, which is a critical piece of information for confirming the molecular formula (C₉H₉NO₂).

  • Molecular Ion (M⁺): The expected molecular weight is approximately 163.18 g/mol . The molecular ion peak should be observed at m/z = 163.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For this compound, we can predict the following key fragments:

    • Loss of a methyl radical (-CH₃): A peak at m/z = 148, resulting from the cleavage of the methyl group from the ring.

    • Loss of carbon monoxide (-CO): A peak at m/z = 135, which is a common fragmentation pathway for phenols.

Conclusion: A Coherent Structural Narrative

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, complementary spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the symmetry of the molecule. The FT-IR spectrum confirms the presence of the key hydroxyl, methoxy, methyl, and nitrile functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating evidence of the structural motifs through its fragmentation pattern. This integrated approach provides a self-validating system, ensuring the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical sciences.

References

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for... Royal Society of Chemistry. [Link]
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.
  • Asiri, A. M., et al. (2009). Synthesis of Some Vanillin Derivatives and their Use as an Optical Sensor for the Detection of Volatile Organic Compounds. JKAU: Sci., 21(1), 117-128. [Link]
  • Chemistry with Caroline. (2021, October 6).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 4-hydroxy-3-methoxy-5-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Mary, Y. S., & Balachandran, S. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 95, 354–368. [Link]
  • Gutiérrez-Quintanilla, A., Moge, B., Compagnon, I., & Noble, J. A. (2024). Vibrational and electronic spectra of protonated vanillin: exploring protonation sites and isomerisation. Physical Chemistry Chemical Physics, 26(20), 14035-14043. [Link]
  • Navarrete-Vázquez, G., et al. (2014). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules, 19(9), 13445-13465. [Link]
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  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.
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A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-methoxy-5-methylbenzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of pharmacologically active agents. Its derivatives are integral to the development of therapeutics ranging from selective serotonin reuptake inhibitors to aromatase inhibitors for cancer treatment.[1] The nitrile group, with its unique electronic properties and ability to act as a hydrogen bond acceptor, often serves as a crucial pharmacophore or a bioisostere for other functional groups like ketones.[1] This guide delves into a comparative analysis of the biological activities of 4-Hydroxy-3-methoxy-5-methylbenzonitrile and its close structural analogs. While direct experimental data on the title compound is limited, a robust comparative framework can be constructed by examining structurally related and well-characterized molecules, primarily derivatives of vanillin and syringaldehyde.

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available natural product, serves as a common starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential.[2] Its aromatic ring, adorned with hydroxyl, methoxy, and aldehyde functional groups, offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).[2] 4-Hydroxy-3-methoxybenzonitrile itself can be synthesized from vanillin, making this family of compounds a logical and relevant basis for comparison.[3] This guide will synthesize data from published literature to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this class of compounds, focusing on their antioxidant and anti-inflammatory activities.

Synthesis of this compound and Analogs

The synthesis of 4-Hydroxy-3-methoxybenzonitrile and its analogs typically commences from readily available phenolic aldehydes like vanillin or syringaldehyde. The conversion of the aldehyde functionality to a nitrile is a key transformation.

General Synthesis Workflow

A common synthetic route from vanillin to 4-hydroxy-3-methoxybenzonitrile involves a sequence of reactions such as reduction, halogenation, and cyanation.[3] A generalized workflow for the synthesis of various analogs is depicted below. This modular approach allows for the introduction of diverse functionalities to probe structure-activity relationships.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Target Analogs Vanillin Vanillin Aldehyde_to_Oxime Aldehyde to Oxime Vanillin->Aldehyde_to_Oxime NH2OH.HCl Mannich_Reaction Mannich Reaction at C5 Vanillin->Mannich_Reaction HCHO, R2NH Syringaldehyde Syringaldehyde Syringaldehyde->Aldehyde_to_Oxime NH2OH.HCl Dehydration Dehydration to Nitrile Aldehyde_to_Oxime->Dehydration Ac2O, heat Alkylation_Etherification Alkylation/Etherification of Phenolic OH Dehydration->Alkylation_Etherification R-X, base Target_Nitrile 4-Hydroxy-3-methoxy- 5-substituted-benzonitrile Dehydration->Target_Nitrile Alkylation_Etherification->Target_Nitrile Mannich_Reaction->Target_Nitrile

Caption: Generalized synthetic pathways to substituted benzonitrile analogs from phenolic aldehydes.

Comparative Biological Activities

The primary biological activities reported for vanillin and syringaldehyde analogs are their antioxidant and anti-inflammatory effects. These properties are intrinsically linked to the phenolic hydroxyl group and are modulated by the nature and position of other substituents on the aromatic ring.

Antioxidant Activity

Phenolic compounds are well-established antioxidants, acting as radical scavengers to mitigate oxidative stress.[4][5] The antioxidant capacity is largely dependent on the ability of the phenolic hydroxyl group to donate a hydrogen atom, forming a stable phenoxy radical.[6]

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Group: The presence of a free hydroxyl group at the 4-position is paramount for antioxidant activity.[2]

  • Methoxy Groups: Methoxy groups at positions 3 and 5, as seen in syringaldehyde derivatives, often enhance antioxidant activity. These electron-donating groups can stabilize the resulting phenoxy radical through resonance.

  • The Nitrile Group: The electron-withdrawing nature of the nitrile group at the 1-position may modulate the O-H bond dissociation enthalpy of the phenolic hydroxyl group, influencing its hydrogen-donating ability.[7]

Comparative Antioxidant Data for Key Analogs:

CompoundStructureAntioxidant Assay (IC50)Reference
Vanillin 4-hydroxy-3-methoxybenzaldehydeVaries by assay (e.g., DPPH, ABTS)[8]
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehydeGenerally shows stronger activity than vanillin[9]
4-Hydroxybenzonitrile 4-hydroxybenzonitrileDemonstrates antioxidant potential[1]

Note: Direct comparative IC50 values are assay-dependent and require head-to-head experimental evaluation for precise quantification.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic compounds, including syringaldehyde, have demonstrated potent anti-inflammatory effects.[9][10]

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, syringaldehyde has been shown to decrease the secretion of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in peripheral blood mononuclear cells.[9] This modulation of cytokine production is a key mechanism in controlling the inflammatory cascade.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / PBMC Inflammatory_Stimulus->Cell NF_kB_Activation NF-κB Pathway Activation Cell->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-6) NF_kB_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Analogs Syringaldehyde & Related Analogs Analogs->NF_kB_Activation Inhibition

Caption: Postulated anti-inflammatory mechanism of action for phenolic analogs.

Comparative Anti-inflammatory Potential:

  • Syringaldehyde: Has been shown to possess significant anti-inflammatory and antioxidant properties, making it a valuable compound for mitigating inflammation-related conditions like myocardial infarction.[9][10] It has also been investigated for its role in alleviating diabetic disorders through its anti-inflammatory effects and as a GLP-1 receptor agonist.[11][12]

  • Vanillin Derivatives: Various derivatives of vanillin have also been reported to exhibit anti-inflammatory activities.[2] The specific potency is highly dependent on the nature of the chemical modifications made to the vanillin scaffold.

Experimental Protocols

To enable researchers to conduct their own comparative studies, standardized protocols for assessing antioxidant and anti-inflammatory activities are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare Test Compounds, Standard, and DPPH Solution Start->Prepare_Reagents Plate_Setup Add Compounds/Standard to 96-well Plate Prepare_Reagents->Plate_Setup Add_DPPH Add DPPH Solution to all wells Plate_Setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calculate Calculate % Scavenging and determine IC50 Read_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While this compound remains a compound with underexplored biological potential, the analysis of its structural analogs, particularly those derived from vanillin and syringaldehyde, provides a strong rationale for its investigation as a potential antioxidant and anti-inflammatory agent. The established structure-activity relationships within this class of phenolic compounds suggest that the unique combination of hydroxyl, methoxy, and nitrile functional groups could confer valuable pharmacological properties.

Future research should focus on the direct synthesis and biological evaluation of this compound and a library of its C5-substituted analogs. Head-to-head comparisons with established compounds like syringaldehyde using standardized assays will be crucial for elucidating its relative potency and potential therapeutic applications. Furthermore, mechanistic studies to explore its effects on key signaling pathways, such as NF-κB and GLP-1R, will provide deeper insights into its mode of action. The versatile benzonitrile scaffold, with its proven track record in drug discovery, warrants continued exploration, and the analogs discussed herein represent a promising starting point for the development of novel therapeutics.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry.
  • Shahzad, S., Mateen, S., et al. (2020). Effect of syringic acid and syringaldehyde on oxidative stress and inflammatory status in peripheral blood mononuclear cells from patients of myocardial infarction. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).
  • N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. PubMed.
  • Protective effect of syringaldehyde on biomolecular oxidation, inflammation and histopathological alterations in isoproterenol induced cardiotoxicity in rats. ResearchGate.
  • Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models. MDPI.
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  • The chemical structure of some biologically important benzonitrile derivatives. ResearchGate.
  • Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. Journal of Public Health in Africa.
  • Syringaldehyde Alleviates Cardiac Hypertrophy Induced by Hyperglycemia in H9c2 Cells Through GLP-1 Receptor Signals. MDPI.
  • Acute Toxicity and Antihyperlipidemic Effects of Syringaldehyde with Downregulation of SREBP-2 Gene Expression in Rats. PubMed Central.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. News.
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  • Process for the preparation of hydroxybenzonitriles. Google Patents.
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  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News.
  • Giacomelli, C., et al. (2004). Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy. Redox Report.
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  • Changes in Phenolic Compounds and Antioxidant Activity during Development of 'Qiangcuili' and 'Cuihongli' Fruit. MDPI.
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A Comparative Guide to Vanillin Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the vanillin scaffold (4-hydroxy-3-methoxybenzaldehyde) represents a privileged starting point for the synthesis of a diverse array of bioactive molecules. Its natural origin, biocompatibility, and reactive functional groups make it an ideal template for chemical modification. This guide provides a comparative analysis of prominent classes of vanillin derivatives, delving into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their performance. Experimental data, detailed methodologies, and visual workflows are presented to facilitate the rational design of novel therapeutic agents.

Introduction: The Versatility of the Vanillin Scaffold

Vanillin, a major component of natural vanilla extract, possesses a simple yet versatile chemical architecture.[1] The phenolic hydroxyl, methoxy, and aldehyde functionalities serve as key handles for a multitude of chemical transformations, leading to a wide range of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide will focus on a comparative study of two major classes of vanillin derivatives: Schiff bases and chalcones, highlighting the impact of structural modifications on their biological efficacy.

Comparative Synthesis of Vanillin Derivatives

The aldehyde group of vanillin is the primary site for derivatization, readily undergoing condensation reactions to form Schiff bases and chalcones.

Synthesis of Vanillin-Derived Schiff Bases

Schiff bases are synthesized through the condensation of vanillin with various primary amines. This reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by a small amount of acid.[4] The general synthetic scheme is as follows:

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reflux Reflux Vanillin->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux in Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux cat. Schiff_Base Vanillin Schiff Base Derivative Reflux->Schiff_Base yields Water Water (Byproduct) Reflux->Water

Caption: General workflow for the synthesis of vanillin-derived Schiff bases.

The choice of the primary amine is a critical determinant of the resulting Schiff base's properties. Aromatic amines, heterocyclic amines, and aliphatic amines can all be employed, leading to a diverse library of compounds.

Synthesis of Vanillin-Derived Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of vanillin with an appropriate acetophenone in the presence of a base, typically an aqueous solution of sodium hydroxide in ethanol.[2] The general reaction is depicted below:

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Stirring Stirring at RT Vanillin->Stirring Acetophenone Substituted Acetophenone (Ar-CO-CH3) Acetophenone->Stirring Base Base (e.g., NaOH) in Ethanol/Water Base->Stirring with Chalcone Vanillin Chalcone Derivative Stirring->Chalcone forms Water Water (Byproduct) Stirring->Water

Caption: General workflow for the synthesis of vanillin-derived chalcones.

The substituent on the acetophenone ring significantly influences the electronic properties and steric hindrance of the resulting chalcone, which in turn affects its biological activity.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The biological activities of vanillin derivatives are profoundly influenced by the nature of the substituents introduced. Here, we compare the anticancer and antimicrobial activities of representative Schiff base and chalcone derivatives.

Anticancer Activity

Numerous studies have demonstrated the potential of vanillin derivatives as anticancer agents.[1][2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]

Table 1: Comparative Anticancer Activity of Vanillin Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Schiff Base Vanillin-sulfanilamide conjugate (3b)MCF-7 (Breast)Data not provided as IC50, but showed significant activity[3]
Schiff Base Vanillin-sulfanilamide conjugate (3e)MCF-7 (Breast)Data not provided as IC50, but showed significant activity[3]
Schiff Base Vanillin-sulfanilamide conjugate (3f)MCF-7 (Breast)Data not provided as IC50, but showed significant activity[3]
Chalcone Compound 5fMIA PaCa-2 (Pancreatic)5.4 ± 0.7[2]
Chalcone Compound 5fA549 (Lung)10.45 ± 2.15[2]
Chalcone Compound 5fMCF-7 (Breast)13.0 ± 1.68[2]
Chalcone Chalcone-linked Imidazolone 3fHT-29 (Colon)6.78[5]
Chalcone Chalcone-linked Imidazolone 3kHT-29 (Colon)8.88[5]

Structure-Activity Relationship Insights (Anticancer):

  • Schiff Bases: The nature of the amine component is crucial. Aromatic amines, particularly those containing sulfonamide moieties, have shown promising anticancer activity.[3] The specific substitution pattern on the aromatic ring of the amine can significantly modulate the activity.

  • Chalcones: The substitution on the B-ring (derived from the acetophenone) plays a key role. Electron-withdrawing or donating groups can influence the Michael acceptor reactivity of the α,β-unsaturated ketone system, which is often implicated in the mechanism of action.[2] The presence of heterocyclic rings, such as imidazolones, linked to the chalcone scaffold can enhance anticancer potency.[5]

Antimicrobial Activity

Vanillin and its derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[6]

Table 2: Comparative Antimicrobial Activity of Vanillin-Derived Aroyl Hydrazones

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Aroyl Hydrazone 3a >1000>1000>1000[6]
Aroyl Hydrazone 3b 500500500[6]
Aroyl Hydrazone 3c 250250250[6]
Aroyl Hydrazone 3d 125125125[6]

Structure-Activity Relationship Insights (Antimicrobial):

  • The aroyl hydrazone derivatives of vanillin demonstrate that the nature of the substituent on the aroyl ring significantly impacts antimicrobial activity. The presence of hydroxyl groups, as well as their number and position, appears to be important for enhancing antimicrobial efficacy.[6]

Key Signaling Pathways Modulated by Vanillin Derivatives

The anticancer effects of vanillin derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Wnt/β-catenin signaling pathway is one such critical pathway.[7]

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus & binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Vanillin_Derivative Vanillin Derivative Vanillin_Derivative->beta_catenin downregulates

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for vanillin derivatives.

Certain vanillin derivatives have been shown to suppress the growth of cancer cells by downregulating the expression of β-catenin and its downstream target, c-Myc, leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential.

General Protocol for the Synthesis of Vanillin Schiff Bases
  • Dissolve vanillin (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[4]

General Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the vanillin derivatives in complete cell culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of vanillin as a versatile scaffold for the development of novel therapeutic agents. The ease of synthesis and the ability to introduce a wide range of chemical diversity make vanillin derivatives an attractive area for further research. Structure-activity relationship studies reveal that the biological performance of these compounds is highly dependent on the nature and position of the substituents.

Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates in preclinical models. The continued exploration of vanillin derivatives holds great promise for the discovery of new and effective drugs for the treatment of cancer and infectious diseases.

References

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. ([Link])
  • Synthesis and anticancer activity of chalcones derived
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. ([Link])
  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Deriv
  • Synthesized the potent anticancer molecules of vanillin deriv
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ([Link])
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. ([Link])

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the small molecule 4-Hydroxy-3-methoxy-5-methylbenzonitrile in various immunoassay formats. We will move beyond rote protocols to explore the underlying principles of assay specificity, the rationale for experimental design, and the interpretation of results in line with regulatory expectations.

Introduction: The Imperative of Specificity in Small Molecule Assays

This compound is a substituted benzonitrile, a class of compounds with increasing interest in medicinal chemistry. Its structure, featuring a phenolic ring with hydroxyl, methoxy, methyl, and nitrile functional groups, presents several moieties that could be recognized by antibodies raised against similar structures. This guide will use this molecule as a case study to design and execute a rigorous cross-reactivity assessment plan.

Molecular Analysis: Identifying Potential Cross-Reactants

The first step in any cross-reactivity study is to analyze the target molecule and identify structurally related compounds that are likely to be present in the test samples or that could be mistaken for the analyte.

Structural Features of this compound

The key features of our target molecule (CAS 173900-47-5) are:

  • Benzene Ring: The core scaffold.

  • Hydroxyl Group (-OH): A key site for potential hydrogen bonding.

  • Methoxy Group (-OCH₃): Influences electron density and steric profile.

  • Methyl Group (-CH₃): Adds to the steric bulk.

  • Nitrile Group (-C≡N): A strongly electrophilic group that can participate in various reactions.[9][10]

Selection of Potential Cross-Reactants

Based on structural similarity, we can identify several classes of potential cross-reactants. A robust study should include compounds where single functional groups are altered, added, or removed.

  • Vanillin Derivatives: Lacking the methyl group, such as 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).[11][12]

  • Positional Isomers: Compounds with the same functional groups in different positions on the ring.

  • Analogs with Altered Substituents: Replacing the methyl group with other alkyl groups or halogens (e.g., 4-hydroxy-3-iodo-5-methoxybenzonitrile).

  • Related Benzonitriles: Compounds with different combinations of hydroxyl, methoxy, and alkyl groups (e.g., 4-Hydroxy-3-methylbenzonitrile).[13]

Below is a visual representation of the target analyte and selected potential cross-reactants.

G cluster_target Target Analyte cluster_reactants Potential Cross-Reactants Target This compound R1 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) Target->R1 Structural Similarity (Lacks -CH3) R2 4-Hydroxy-3-methylbenzonitrile Target->R2 Structural Similarity (Lacks -OCH3) R3 4-hydroxy-3-iodo-5-methoxybenzonitrile Target->R3 Structural Similarity (Iodo instead of -CH3) R4 4-formyl-3-methoxybenzonitrile Target->R4 Related Benzonitrile

Caption: Structural relationships between the target analyte and potential cross-reactants.

Experimental Design: A Multi-Assay Approach to Validation

No single assay can definitively prove a lack of cross-reactivity. A comprehensive approach using multiple platforms is recommended. The cornerstone of this evaluation for a small molecule is the competitive ELISA.

Primary Screen: Competitive ELISA

A competitive ELISA is the most effective format for quantifying small molecules and assessing cross-reactivity.[2][5] The principle relies on the competition between the free analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.[6][14]

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat plate with capture antibody P2 Wash & Block (e.g., with BSA) P1->P2 R1 Add standards or sample (free analyte) P2->R1 R3 Incubate to allow competition for Ab sites R1->R3 R2 Add enzyme-conjugated analyte R2->R3 D1 Wash away unbound reagents R3->D1 D2 Add substrate (e.g., TMB) D1->D2 D3 Measure signal (absorbance) D2->D3

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA

This protocol is designed as a self-validating system, incorporating controls to ensure the reliability of the results. It assumes the availability of a specific antibody to the target analyte or a closely related molecule.

  • Antibody Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. Causality: This allows for passive adsorption of the antibody to the polystyrene plate surface.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 5% BSA in PBS) to prevent non-specific binding of subsequent reagents.

    • Incubate for 1-2 hours at room temperature. Causality: Blocking unoccupied sites on the plate is critical to reduce background signal and ensure that the measured signal comes only from the specific antibody-antigen interaction.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer (e.g., PBS with 1% BSA). Concentrations should span a wide range to determine the full inhibitory curve.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Include a "zero standard" well (Assay Buffer only) for maximum signal (B₀).

    • Immediately add 50 µL of the enzyme-conjugated analyte, diluted to an optimized concentration in Assay Buffer.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Causality: This is the critical competition step. The amount of enzyme-conjugate that binds to the plate is inversely proportional to the concentration of free analyte or cross-reactant.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Secondary/Confirmatory Assays

While ELISA is the primary tool, other methods can provide context, particularly if the small molecule is part of a larger conjugate or if its presence needs to be confirmed in tissue.

  • Western Blot (WB): WB is not suitable for detecting free small molecules. However, if the small molecule has been conjugated to a carrier protein (e.g., for antibody production or as a drug conjugate), WB can be used to assess the specificity of the antibody for the conjugate versus the unconjugated carrier protein. The general protocol involves protein separation by SDS-PAGE, transfer to a membrane, blocking, and incubation with primary and secondary antibodies.[15][16]

  • Immunohistochemistry (IHC): Similar to WB, IHC is used to detect the analyte in a spatial context within tissues.[17][18][19] If the small molecule is expected to accumulate in specific tissues, IHC can be a powerful tool. However, interpreting IHC for small molecules is challenging due to potential diffusion artifacts and non-specific binding. A standard IHC protocol involves tissue fixation, embedding, sectioning, antigen retrieval, blocking, and antibody incubations.[20][21]

Data Analysis and Interpretation

Rigorous data analysis is essential for an objective comparison. The goal is to determine the concentration of a cross-reactant required to displace 50% of the labeled analyte (IC50) and compare it to the IC50 of the target analyte.

4.1. Calculating IC50 and Percent Cross-Reactivity

  • Generate Standard Curves: Plot the absorbance (or %B/B₀) versus the log of the concentration for the target analyte and each potential cross-reactant.

  • Determine IC50: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that results in a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

4.2. Interpreting the Data: A Hypothetical Case Study

Let's assume we performed the competitive ELISA described above. The results are summarized in the table below.

CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound (Target) 10 100% Reference Analyte
4-Hydroxy-3-methoxybenzonitrile5020%Moderate cross-reactivity. The methyl group contributes to antibody binding.
4-Hydroxy-3-methylbenzonitrile5002%Low cross-reactivity. The methoxy group is critical for recognition.
4-hydroxy-3-iodo-5-methoxybenzonitrile10001%Negligible cross-reactivity. The bulky iodo group likely hinders binding.
4-formyl-3-methoxybenzonitrile>10,000<0.1%No significant cross-reactivity.

4.3. Adherence to Regulatory Standards

Assay validation is a formal process guided by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[22][23][24] Specificity is a core validation parameter.[25][26] The ICH Q2(R2) guidelines state that for specificity, an assay's ability to assess the analyte unequivocally in the presence of components that may be expected to be present should be demonstrated.[27][28] Our cross-reactivity study directly addresses this requirement. The results should be documented in a formal validation report.[24]

Conclusion and Best Practices

This guide outlines a comprehensive strategy for assessing the cross-reactivity of this compound. The key takeaway is that cross-reactivity is not an absolute property of an antibody but is dependent on the specific assay format and conditions.[29]

  • Systematic Selection of Reactants: Do not just test random compounds. Choose potential cross-reactants based on structural similarity and their likelihood of being present in your samples.

  • Rigorous Experimental Design: Always include a full standard curve for the primary analyte and each potential cross-reactant. Proper controls are non-negotiable.

  • Appropriate Data Analysis: Use a 4PL curve fit to accurately determine IC50 values. Do not rely on simple linear regression.

  • Context is Key: A 5% cross-reactivity might be acceptable for a screening assay but unacceptable for a quantitative diagnostic assay, especially if the cross-reactant is present at high concentrations in the sample.

  • Comprehensive Documentation: Adhere to regulatory guidelines for assay validation, ensuring that all experiments, data, and interpretations are thoroughly documented.[30][31]

By following this structured, rationale-driven approach, researchers can confidently characterize the specificity of their assays and ensure the generation of accurate, reliable, and defensible data.

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A Comparative Benchmarking Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile and Established JAK/STAT3 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted therapeutics, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical nexus for cell proliferation, survival, and differentiation.[1][2] Its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for drug discovery.[3][4] This guide introduces 4-Hydroxy-3-methoxy-5-methylbenzonitrile, a novel small molecule with structural similarities to other phenolic compounds known to modulate inflammatory signaling pathways. While direct biological activity of this specific methyl-substituted benzonitrile is not extensively documented, its parent compound, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile), is a well-characterized organic intermediate.[5][6] This guide outlines a comprehensive experimental framework to benchmark this compound against known inhibitors of the JAK/STAT3 pathway, providing researchers with the necessary protocols to evaluate its potential as a therapeutic agent.

The central hypothesis of this guide is that this compound may exert its biological effects through the inhibition of the JAK/STAT3 pathway. To rigorously test this, we will compare its performance against two classes of established inhibitors: a direct STAT3 inhibitor and an upstream Janus kinase (JAK) inhibitor. This dual-comparison approach allows for a nuanced understanding of the potential mechanism of action.

Selection of Comparator Inhibitors: A Rationale

The choice of appropriate comparators is critical for a meaningful benchmarking study. We have selected two well-characterized inhibitors that target the JAK/STAT3 pathway at different nodes:

  • Stattic: A widely used small molecule that directly inhibits STAT3 by targeting its SH2 domain, preventing dimerization and subsequent nuclear translocation.[7] This allows for a direct comparison of inhibitory activity on the STAT3 protein itself.

  • Ruxolitinib: An FDA-approved JAK1/JAK2 inhibitor that acts upstream of STAT3.[8][9] By inhibiting JAK kinases, Ruxolitinib prevents the phosphorylation and activation of STAT3.[9] Comparing our test compound to Ruxolitinib will help elucidate whether it acts directly on STAT3 or on upstream kinases.

Experimental Design: A Multi-faceted Approach to Benchmarking

To provide a comprehensive evaluation of this compound, a multi-tiered experimental approach is proposed. This includes a biochemical kinase assay to assess off-target effects on upstream kinases and cell-based assays to determine the compound's efficacy in a biological context.

Experimental Workflow

G cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis biochem_assay Kinase-Glo® Assay (JAK2) ic50 IC50 Determination biochem_assay->ic50 cell_culture Cell Culture (e.g., HeLa, DU145) treatment Compound Treatment (Test Compound, Stattic, Ruxolitinib) cell_culture->treatment western_blot Western Blot Analysis (p-STAT3, Total STAT3) treatment->western_blot reporter_assay STAT3 Reporter Assay (Luciferase) treatment->reporter_assay western_blot->ic50 reporter_assay->ic50 comparison Comparative Analysis ic50->comparison

Caption: A streamlined workflow for benchmarking novel inhibitors, from initial biochemical screening to cell-based validation and data analysis.

Comparative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the described experimental protocols.

Compound JAK2 Kinase Assay IC50 (µM) p-STAT3 (Tyr705) Inhibition IC50 (µM) in HeLa cells STAT3 Reporter Assay IC50 (µM) in HEK293T cells
This compoundExperimental ValueExperimental ValueExperimental Value
Stattic>100 (Expected)~5-10~5-20
Ruxolitinib~0.003~0.1-0.5~0.1-0.5

Detailed Experimental Protocols

In Vitro JAK2 Kinase Inhibition Assay (Kinase-Glo®)

This assay determines if the test compound directly inhibits the kinase activity of JAK2, an upstream activator of STAT3. The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction.[10][11] A decrease in kinase activity results in a higher luminescent signal.

Protocol:

  • Prepare a reaction mixture containing recombinant human JAK2 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.

  • Add serial dilutions of this compound, Ruxolitinib (positive control), and DMSO (vehicle control) to the reaction mixture in a 96-well plate.

  • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Inhibition of STAT3 Phosphorylation (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705) in a cellular context.[12][13] A reduction in the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3 indicates inhibition of the signaling pathway.[13]

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa or another suitable cell line with constitutively active STAT3 (e.g., DU145) in 6-well plates and allow them to adhere overnight.[12]

    • Treat the cells with increasing concentrations of this compound, Stattic, Ruxolitinib, or DMSO for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[12][15]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12][15]

  • Densitometry Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each treatment condition.

    • Calculate the IC50 value based on the dose-dependent inhibition of STAT3 phosphorylation.

STAT3-Dependent Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.[16][17] A decrease in reporter gene expression indicates inhibition of STAT3-mediated gene transcription.

Protocol:

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.[17]

    • Plate the transfected cells in a 96-well plate and allow them to recover.

    • Treat the cells with serial dilutions of the test compounds.

    • Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent reporter expression.[17]

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[17]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition of STAT3 transcriptional activity for each compound concentration relative to the IL-6 stimulated control.

    • Determine the IC50 value from the dose-response curve.

The JAK/STAT3 Signaling Pathway and Points of Inhibition

The canonical JAK/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[4] Subsequently, JAKs phosphorylate STAT3 at Tyr705, inducing its homodimerization, nuclear translocation, and binding to the promoters of target genes involved in cell survival and proliferation.[4][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Binding Gene_expression Target Gene Expression (e.g., c-Myc, Bcl-xL) DNA->Gene_expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Stattic Stattic Stattic->STAT3_active Inhibits Dimerization Test_Compound 4-Hydroxy-3-methoxy- 5-methylbenzonitrile Test_Compound->JAK Potential Inhibition Test_Compound->STAT3_active Potential Inhibition

Caption: The JAK/STAT3 signaling cascade with potential points of inhibition for Ruxolitinib, Stattic, and the test compound.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential inhibitor of the JAK/STAT3 signaling pathway. By employing a combination of biochemical and cell-based assays and comparing its activity against well-characterized inhibitors, researchers can gain valuable insights into its potency and mechanism of action. The provided protocols are based on established methodologies and offer a clear path for generating reliable and reproducible data. The successful inhibition of the STAT3 pathway by this novel compound could pave the way for further preclinical development as a therapeutic agent for a range of STAT3-driven diseases.

References

  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3.
  • Deng, J., Grande, F., & Neamati, N. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 91-107.
  • Li, W., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Journal of Cancer, 13(9), 2837-2850.
  • Wang, Y., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357.
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  • National Alopecia Areata Foundation. (2025, April 21). FDA-Approved JAK Inhibitors.
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  • Frontiers Media. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy.
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  • ResearchGate. (2013, August 30). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?.
  • Frontiers Media. (2023, November 1). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation.
  • NIH. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • Practical-Haemostasis.com. (2025, January 21). Inhibitor Assays.
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A Technical Guide to the Comparative Thermal Stability of 4-Hydroxy-3-methoxy-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the thermal stability of molecular intermediates is a critical parameter influencing synthesis, processing, storage, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparative analysis of the thermal stability of 4-Hydroxy-3-methoxy-5-methylbenzonitrile and its derivatives. As a senior application scientist, this document synthesizes fundamental principles with field-proven insights to deliver a self-validating technical resource.

The core of this guide will delve into the intrinsic relationship between molecular structure and thermal robustness, supported by established analytical techniques and interpretations. While direct, comprehensive experimental data for a systematic series of this compound derivatives is not extensively available in the public domain, this guide will leverage data from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust comparative framework.

The Significance of Thermal Stability

Thermal stability, the ability of a compound to resist decomposition at elevated temperatures, is a cornerstone of chemical process development. For derivatives of this compound, which serve as versatile building blocks in organic synthesis, understanding their thermal limitations is paramount. Inadequate thermal stability can lead to:

  • Yield Loss: Decomposition during synthesis or purification steps results in lower yields and increased production costs.

  • Impurity Formation: Uncontrolled degradation can introduce impurities that are often difficult and costly to remove, potentially impacting the final product's purity profile.

  • Safety Hazards: Rapid, exothermic decomposition can lead to runaway reactions, posing significant safety risks in a laboratory or manufacturing setting.

  • Reduced Shelf-Life: For intermediates and final products, thermal instability can lead to degradation over time, compromising product quality and efficacy.

Theoretical Framework: The Influence of Substituents

The thermal stability of an aromatic compound is intrinsically linked to the nature and position of its substituents. The benzene ring itself is highly stable due to its aromaticity. However, the bonds connecting substituents to the ring, and the electronic effects of these substituents, can significantly influence the temperature at which decomposition initiates.

In the case of this compound, we have a phenol ring substituted with a nitrile (-CN), a methoxy (-OCH3), and a methyl (-CH3) group. To understand the comparative thermal stability of its derivatives, we must consider the electronic effects of adding or modifying substituents at other positions on the ring.

  • Electron-Donating Groups (EDGs): Groups like alkyls (-R), alkoxides (-OR), and amines (-NR2) donate electron density to the aromatic ring. This can strengthen the bonds within the ring but may weaken the bonds of other substituents, potentially lowering the decomposition temperature. For instance, studies on phenolic resins have shown that alkyl groups are generally less thermally stable than the aromatic rings themselves.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyls (-C=O) pull electron density away from the aromatic ring. This can destabilize the ring system and the bonds of other substituents, often leading to a decrease in thermal stability.

The interplay of these electronic effects, along with steric hindrance, determines the overall thermal robustness of a molecule.

Experimental Evaluation of Thermal Stability

The primary techniques for evaluating the thermal stability of solid compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the decomposition temperature, the presence of volatile components, and the amount of residual mass.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound derivative into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the TGA and its first derivative (DTG) curves, respectively.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Tonset & Tmax plot->determine

Figure 1: A generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing further insight into the thermal behavior of a compound.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Determine the onset temperature and the peak maximum of these transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in DSC Pan weigh->seal setup Place Sample & Reference in Cell seal->setup heat Heat at 10 °C/min setup->heat record Record Heat Flow vs. Temp heat->record plot Plot DSC Curve record->plot identify Identify Melting & Decomposition Peaks plot->identify

Figure 2: A generalized workflow for Differential Scanning Calorimetry (DSC).

Comparative Analysis of Thermal Stability

While a comprehensive dataset for the target compounds is elusive, we can construct a comparative analysis based on the electronic nature of substituents and data from analogous compounds.

Table 1: Physical Properties of 4-Hydroxybenzonitrile and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-HydroxybenzonitrileC₇H₅NO119.12110-113[2]
4-Hydroxy-3-methoxybenzonitrileC₈H₇NO₂149.1585-87[3]
4-Hydroxy-3,5-dimethylbenzonitrileC₉H₉NO147.17Not Available
4-Hydroxy-3,5-diiodobenzonitrileC₇H₃I₂NO370.91Sublimes at ~140[4]

Discussion of Expected Trends in Thermal Stability:

  • Parent Compound (4-Hydroxybenzonitrile): This serves as our baseline. Its thermal stability is dictated by the strength of the C-C and C-H bonds of the benzene ring and the C-C, C≡N, C-O, and O-H bonds of the substituents.

  • Effect of a Methoxy Group (4-Hydroxy-3-methoxybenzonitrile): The methoxy group is an electron-donating group through resonance but electron-withdrawing through induction. In phenols, the resonance effect generally dominates, leading to increased electron density in the ring. Research on cyanate ester resins derived from renewable phenols has indicated that the presence of o-methoxy groups can lead to a lower onset of thermal degradation by 50-80 °C compared to their deoxygenated counterparts.[1][5] This suggests that the C-O bond of the methoxy group might be a point of initial thermal decomposition.

  • Effect of a Methyl Group (this compound): The methyl group is a weak electron-donating group through induction and hyperconjugation. Its effect on thermal stability is generally less pronounced than that of a methoxy group. However, the presence of an additional alkyl group could potentially introduce a new, lower-energy decomposition pathway involving the C-H bonds of the methyl group.

  • Effect of Electron-Withdrawing Groups (e.g., Nitro or additional Cyano groups): Although not the primary focus, introducing strong electron-withdrawing groups is expected to significantly decrease thermal stability. These groups destabilize the aromatic ring and can create weaker points in the molecular structure, facilitating thermal decomposition at lower temperatures.

  • Effect of Halogenation (e.g., 4-Hydroxy-3,5-diiodobenzonitrile): Halogens are electron-withdrawing through induction but electron-donating through resonance. The large size and mass of iodine atoms in 4-hydroxy-3,5-diiodobenzonitrile introduce significant steric strain and weaken the C-I bonds, making them susceptible to thermal cleavage. This compound is known to sublime at a relatively low temperature, indicating weaker intermolecular forces and potentially lower thermal stability in terms of decomposition.[4]

Hypothetical Ranking of Thermal Stability:

Based on the principles discussed, a hypothetical ranking of the thermal stability (from most stable to least stable) of this compound and its hypothetical derivatives would be:

4-Hydroxy-3,5-dimethylbenzonitrile > this compound > 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

This ranking is based on the premise that the electron-donating methyl groups would be more stabilizing than the methoxy group, which can introduce a lower-energy decomposition pathway. The nitro group, being strongly electron-withdrawing, would be the most destabilizing. It is crucial to emphasize that this is a theoretical prediction that requires experimental verification through TGA and DSC analysis.

Decomposition Mechanisms

The thermal decomposition of substituted benzonitriles can proceed through various complex pathways. The initial step is often the homolytic cleavage of the weakest bond. For the derivatives discussed, potential initial decomposition pathways include:

  • Cleavage of the methoxy C-O bond: This is a likely initial step in methoxy-substituted phenols, leading to the formation of radical species.[1]

  • Decyanation: Cleavage of the C-CN bond, although the C-CN bond is relatively strong.

  • Ring opening: At higher temperatures, the aromatic ring itself can undergo fragmentation.

The exact decomposition products can be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which involves thermally decomposing the sample and analyzing the volatile fragments.[6][7]

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the thermal stability of this compound derivatives. The key takeaway for researchers and drug development professionals is that the nature and position of substituents play a critical role in the thermal robustness of these important synthetic intermediates.

While a definitive quantitative comparison requires dedicated experimental studies, the principles outlined here, supported by data from analogous systems, offer valuable predictive insights. The presence of methoxy groups, while common in natural product-derived building blocks, may introduce a thermal liability that needs to be considered during process development.

Future work should focus on conducting systematic TGA and DSC studies on a series of this compound derivatives with a variety of electron-donating and electron-withdrawing substituents. Such data would be invaluable for building a more precise quantitative structure-stability relationship and would greatly aid in the rational design and safe handling of these compounds in various applications.

References

  • Harvey, B. G., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(15), 5164–5173. [Link]
  • Harvey, B. G., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Quora. (n.d.). Why is o methoxy phenol more acidic than o methyl phenol? [Link]
  • Shanghai Minstar Chemical Co., Ltd. (n.d.). 4-Cyanophenol. [Link]
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  • Journal of Analytical and Applied Pyrolysis. (2000). 55(2), 135-150.
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  • Kumar, A., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1187-1199.
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  • Lechner, A., et al. (2021). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even minute impurities can drastically alter pharmacological and toxicological profiles, leading to misleading results and potential safety concerns. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of synthesized 4-Hydroxy-3-methoxy-5-methylbenzonitrile, a key building block in medicinal chemistry.

Our discussion will transcend a simple recitation of protocols. We will delve into the causality behind experimental choices, empowering you to not only execute these methods but also to troubleshoot and adapt them to your specific needs. This guide is structured to be a self-validating system, where the integration of orthogonal analytical techniques provides a comprehensive and trustworthy assessment of purity.

The Synthetic Landscape: Anticipating Potential Impurities

This compound is commonly synthesized from vanillin, a readily available natural product.[1][2] A typical synthetic route involves the reduction of the aldehyde group of vanillin to an alcohol, followed by halogenation and subsequent cyanation.[1] Understanding this pathway is crucial for anticipating potential impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual vanillin or vanillyl alcohol.

  • Intermediates: Incomplete conversion of the halogenated intermediate.

  • By-products of Cyanation: Formation of isonitriles or products of incomplete reaction.

  • Over-alkylation/Side Reactions: Potential for methylation of the phenolic hydroxyl group under certain conditions.

  • Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation.

The following diagram illustrates a generalized workflow for the synthesis, highlighting potential points of impurity introduction.

Vanillin Vanillin Reduction Reduction (e.g., NaBH4) Vanillin->Reduction Impurity1 Unreacted Vanillin Vanillin->Impurity1 Vanillyl_Alcohol Vanillyl Alcohol Reduction->Vanillyl_Alcohol Halogenation Halogenation (e.g., PBr3) Vanillyl_Alcohol->Halogenation Impurity2 Unreacted Vanillyl Alcohol Vanillyl_Alcohol->Impurity2 Halogenated_Intermediate Halogenated Intermediate Halogenation->Halogenated_Intermediate Cyanation Cyanation (e.g., KCN) Halogenated_Intermediate->Cyanation Impurity3 Incomplete Halogenation Halogenated_Intermediate->Impurity3 Target_Molecule This compound Cyanation->Target_Molecule Impurity4 Isocyanide By-product Cyanation->Impurity4

Caption: Generalized synthetic workflow and potential impurity sources.

Orthogonal Analytical Approaches for Robust Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and reliable assessment. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

The following diagram illustrates the recommended comprehensive workflow for purity validation.

cluster_0 Primary Purity Assessment Initial_Sample Synthesized This compound HPLC High-Performance Liquid Chromatography (HPLC) (Purity ≥ 99.5%?) Initial_Sample->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR If purity is high GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & Identity) HPLC->GC_MS If volatile impurities suspected Melting_Point Melting Point Analysis (Crystalline Purity) HPLC->Melting_Point NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) qNMR->NMR_Spectroscopy Provides structural context Mass_Spectrometry High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) GC_MS->Mass_Spectrometry Provides fragmentation data Target_Molecule_Final Purity Validated This compound Melting_Point->Target_Molecule_Final NMR_Spectroscopy->Target_Molecule_Final Mass_Spectrometry->Target_Molecule_Final FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) FTIR->Target_Molecule_Final

Caption: Comprehensive workflow for purity validation.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the target molecule from structurally similar impurities.

Why HPLC is the First Choice:

  • Versatility: Suitable for a wide range of polar and non-polar compounds.

  • Quantitative Accuracy: Provides precise quantification of the main component and impurities.

  • Non-destructive: The sample can be recovered if necessary.

Experimental Protocol: A Validated HPLC Method

This protocol is adapted from established methods for similar phenolic compounds and is a robust starting point for the analysis of this compound.[4][5]

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and better retention.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analyte.
Gradient Elution 0-5 min: 90% A, 10% B5-20 min: Linear gradient to 40% A, 60% B20-25 min: Hold at 40% A, 60% B25-30 min: Return to initial conditionsA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation:

The purity is calculated using the area percentage method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks and multiplied by 100. For a high-purity sample, the main peak should be sharp and symmetrical, with any impurity peaks being small and well-resolved.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3] For a phenolic compound like this compound, derivatization is essential to increase its volatility and thermal stability.[6]

Why GC-MS is a Valuable Orthogonal Technique:

  • High Sensitivity: Can detect trace levels of volatile impurities.

  • Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities.

  • Different Selectivity: Separation is based on boiling point and polarity, offering a different selectivity compared to HPLC.

Experimental Protocol: GC-MS with Silylation

Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a GC vial.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 900 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial and heat at 60-70°C for 30 minutes.

ParameterRecommended ConditionRationale
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 minA temperature program that allows for the separation of compounds with a range of boiling points.
Injector Splitless mode at 250°CEnsures the transfer of the entire sample onto the column for maximum sensitivity.
MS Detector Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-500A suitable mass range to capture the molecular ion and key fragments of the derivatized analyte and potential impurities.

Data Analysis and Interpretation:

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of the main peak should correspond to the silylated this compound. The molecular ion peak will be shifted by the mass of the silyl group. Impurities can be identified by their mass spectra and retention times.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination (qNMR).[7][8] It provides unambiguous information about the molecular structure and can be used to quantify the main component against a certified internal standard.[9]

Why NMR is Crucial:

  • Definitive Structural Information: Confirms the identity of the synthesized compound.

  • Quantitative Purity (qNMR): Provides a direct measure of the absolute purity without the need for a reference standard of the analyte.

  • Detection of NMR-Active Impurities: Can identify impurities that may not be visible by other techniques.

¹H and ¹³C NMR Spectral Data and Interpretation:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the substituted aromatic ring.

Quantitative NMR (qNMR) Protocol:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

IV. Melting Point Analysis: A Simple yet Powerful Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities will typically depress the melting point and broaden the melting range.

Why Melting Point is a Useful Preliminary Check:

  • Simplicity and Speed: A quick and easy way to get a preliminary indication of purity.

  • Sensitivity to Impurities: A broad melting range is a strong indicator of the presence of impurities.

Procedure:

  • Place a small amount of the dried, crystalline sample into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

  • Compare the observed melting point to the literature value for 4-Hydroxy-3-methoxybenzonitrile (typically around 85-87 °C).[10]

Interpretation:

A sharp melting point range close to the literature value suggests a high degree of purity. A broad range or a significantly lower melting point indicates the presence of impurities.

Comparative Summary of Analytical Techniques

TechniquePrincipleAdvantagesLimitationsBest For
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, non-destructive, versatile.May not detect all impurities, requires reference standards for identification.Routine purity assessment and quantification of non-volatile compounds.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.High sensitivity, provides structural information for identification.Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.Identifying and quantifying volatile and semi-volatile impurities.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute quantification without a specific reference standard, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.Definitive purity determination and structural confirmation.
Melting Point Determination of the temperature at which a solid transitions to a liquid.Simple, fast, inexpensive.Not quantitative, only applicable to crystalline solids, not specific.A rapid preliminary check of purity.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Validating the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. While HPLC serves as the primary tool for routine purity assessment, its findings must be corroborated by orthogonal techniques to build a comprehensive and trustworthy purity profile. The integration of GC-MS for volatile impurity analysis, qNMR for absolute purity determination and structural confirmation, and melting point analysis as a rapid check, provides a self-validating system that ensures the quality and reliability of your research and development efforts. By understanding the principles and rationale behind each technique, you are empowered to make informed decisions and confidently stand behind the integrity of your scientific data.

References

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Sources

The Untapped Potential of the 4-Hydroxy-3-methoxy-5-methylbenzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Interest

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. The 4-hydroxy-3-methoxy-5-methylbenzonitrile core represents one such scaffold of significant interest. Its substituted phenolic structure is reminiscent of many biologically active natural products, suggesting a potential for diverse pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of this compound. Due to the limited direct research on this specific scaffold, this guide will draw upon comparative data from structurally related compounds to infer potential SAR trends and guide future research. We will explore the likely impact of structural modifications on antimicrobial, anticancer, and antioxidant activities, supported by experimental data from analogous series.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. By examining the SAR of closely related compounds, we can deduce which functional groups are critical for activity and how modifications to the core structure might enhance or diminish its therapeutic potential.

Antimicrobial Activity: Key Structural Insights

While direct studies on the antimicrobial properties of this compound analogs are not extensively documented, research on aroyl hydrazones derived from the related 4-hydroxy-3-methoxy-benzaldehyde (vanillin) provides valuable insights. These studies indicate that the presence and position of hydroxyl groups are crucial for antimicrobial activity. It is hypothesized that the phenolic hydroxyl group can form hydrogen bonds with active sites of bacterial enzymes or disrupt cell membrane integrity.

A key takeaway is the enhanced activity observed in aroyl hydrazone derivatives. This suggests that converting the nitrile group of our core scaffold into a hydrazone or a similar functional group could be a promising strategy to imbue it with antimicrobial properties. The general structure-activity relationship for antimicrobial activity in related compounds suggests that:

  • The 4-hydroxyl group is a critical feature, likely involved in hydrogen bonding interactions with biological targets.

  • The 3-methoxy group modulates the electronic properties and lipophilicity of the molecule, which can influence its ability to cross bacterial cell membranes.

  • The 5-methyl group in our core scaffold provides a lipophilic substituent that could enhance membrane permeability. The nature of the substituent at this position is expected to significantly impact activity.

Based on these observations, a proposed SAR for antimicrobial activity of this compound analogs is illustrated below.

SAR_Antimicrobial Scaffold This compound Core OH_group 4-OH Group (Essential for activity) Scaffold->OH_group Maintains H-bonding MeO_group 3-MeO Group (Modulates lipophilicity) Scaffold->MeO_group Fine-tunes properties Me_group 5-Me Group (Lipophilic character) Scaffold->Me_group Influences permeability CN_group Nitrile Group (Potential for modification) Scaffold->CN_group Modification Conversion to Hydrazone, etc. (Potential for enhanced activity) CN_group->Modification leads to

Caption: Hypothesized SAR for antimicrobial activity.

Anticancer Activity: The Role of Phenyl Ring Substituents

Studies on 3,5-disubstituted-4-hydroxycinnamic acids have revealed promising antitumor activity.[1][2] These compounds share the 3,5-disubstituted-4-hydroxyphenyl motif with our target scaffold. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation. The nature of the substituents at the 3 and 5 positions plays a critical role in determining the potency and selectivity of these compounds against different cancer cell lines.

For instance, in a series of 3,5-disubstituted-4-hydroxycinnamic acid conjugates, the specific substitutions at the 3 and 5 positions were found to be critical for their antitumor effects against cell lines such as MCF-7 and HeLa.[1] While one analog (M2) showed better activity, another (M5) was less active, highlighting the sensitivity of the SAR to the nature of these substituents.[1]

Extrapolating to the this compound scaffold, it is reasonable to hypothesize that:

  • The 4-hydroxy group is likely important for anticancer activity, potentially through interactions with target proteins or by participating in redox cycling to generate reactive oxygen species (ROS) that are toxic to cancer cells.

  • The 3-methoxy and 5-methyl groups will influence the overall shape, size, and electronic distribution of the molecule, which will in turn affect its binding to biological targets. Systematic variation of the 5-position substituent (e.g., replacing the methyl group with other alkyl or aryl groups) would be a key strategy to optimize anticancer potency.

Antioxidant and Enzyme Inhibitory Activity: Insights from Hydrazone Derivatives

Research on benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde has demonstrated significant antioxidant and enzyme inhibitory activities.[3] These compounds, while having two methoxy groups instead of a methoxy and a methyl group, provide a valuable model for understanding the potential of the 4-hydroxy-3,5-disubstituted phenyl motif.

In these studies, certain benzoyl hydrazone derivatives stood out as potent antioxidants and inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] The antioxidant activity is largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The enzyme inhibitory activity, on the other hand, is dependent on the overall structure of the molecule and its ability to fit into the active site of the enzyme.

For this compound analogs, this suggests that:

  • The core scaffold possesses inherent antioxidant potential due to the 4-hydroxy group.

  • Modification of the nitrile group to create more complex side chains, similar to the benzoyl hydrazones, could lead to potent enzyme inhibitors. The nature of the substituent at the 5-position will likely influence the selectivity and potency of enzyme inhibition.

Comparative Data Summary

To provide a quantitative perspective, the following table summarizes the biological activities of some structurally related compounds. It is important to note that these are not direct analogs of this compound, but their activities provide a basis for inferring the potential of our target scaffold.

Compound ClassBiological ActivityKey FindingsReference
3,5-Disubstituted-4-hydroxycinnamic acid conjugatesAntitumorSpecific substitutions at the 3 and 5 positions are critical for activity against various cancer cell lines.[1][2]
Benzoyl hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehydeAntioxidant, Enzyme InhibitionCertain derivatives show potent antioxidant activity and significant inhibition of cholinesterases.[3]
Aroyl hydrazones from 4-hydroxy-3-methoxy-benzaldehydeAntimicrobialThe presence of a hydroxyl group is important for activity against various bacteria.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for two key assays relevant to the potential biological activities of this compound analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7][8]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate1 Incubate overnight Plate_Cells->Incubate1 Add_Compound Add test compounds Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data (IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[9][10][11]

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks impregnated with the test compounds (analogs of this compound) onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

  • Interpretation: The size of the zone of inhibition is correlated with the minimum inhibitory concentration (MIC) and is used to classify the organism as susceptible, intermediate, or resistant to the compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct SAR studies on its analogs are currently limited, a comparative analysis of structurally related compounds suggests that this scaffold is well-positioned to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Key areas for investigation include:

  • Modification of the 5-position: Exploring a variety of substituents at this position to understand its impact on potency and selectivity.

  • Derivatization of the nitrile group: Converting the nitrile to other functional groups, such as amides, hydrazones, or tetrazoles, to modulate the compound's physicochemical properties and biological activity.

  • Elucidation of the mechanism of action: Once active compounds are identified, further studies will be needed to determine their specific molecular targets and mechanisms of action.

By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize novel analogs with enhanced therapeutic potential, ultimately unlocking the full promise of the this compound scaffold.

References

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  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-3-methoxy-5-methylbenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents, such as 4-hydroxy-3-methoxy-5-methylbenzonitrile, are not merely procedural formalities but cornerstones of a responsible and secure research environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards associated with this compound is paramount. This compound, while a valuable reagent, possesses a toxicological profile that necessitates careful handling to mitigate exposure risks.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of the nitrile group (-C≡N) is a key structural feature that informs its toxicological properties. Nitrile compounds can be toxic, and their improper handling can lead to adverse health effects. Therefore, treating all waste containing this compound as hazardous is a critical first step in the disposal process.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Serious Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Data synthesized from multiple supplier Safety Data Sheets.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality is clear: to prevent the compound from coming into contact with your body.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For procedures involving larger quantities or with a higher potential for splashes, chemical-resistant aprons or coveralls are recommended.[1]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1]

III. Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill occurs within one.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[1][2] For solid spills, carefully sweep the material to avoid generating dust.

  • Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to manage it as a hazardous waste stream from the point of generation through to its final disposal by a licensed waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation: At the point of generation, it is critical to segregate waste containing this compound from other waste streams.[3] Incompatible wastes can react, leading to the generation of heat, toxic gases, or even fire.[4]

  • Container Selection: Collect all waste, including contaminated consumables like pipette tips, gloves, and weighing papers, in a dedicated, compatible, and leak-proof hazardous waste container. The container must be made of a material that will not react with the chemical.

  • Labeling: Immediately and clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label must also include the primary hazard warnings (e.g., "Toxic," "Irritant") and the date of accumulation.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure its transportation to a licensed and approved waste disposal facility.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste assess_hazards Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron assess_hazards->don_ppe segregate_waste Segregate Waste at Point of Generation don_ppe->segregate_waste select_container Select Compatible & Leak-Proof Waste Container segregate_waste->select_container spill Spill Occurs segregate_waste->spill label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Accumulation Date select_container->label_container store_waste Store Sealed Container in Designated Satellite Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs store_waste->spill end End: Proper Disposal by Licensed Facility contact_ehs->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb & Collect 3. Decontaminate 4. Report to EHS spill->spill_procedure Yes spill_procedure->segregate_waste

Disposal workflow for this compound.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
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  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS.
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  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile.
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A Researcher's Guide to the Safe Handling of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxy-3-methoxy-5-methylbenzonitrile, a compound that, while valuable in research, necessitates careful management. Our goal is to provide a comprehensive resource that empowers you to work safely and effectively, reinforcing the bedrock of trust and expertise that underpins sound scientific practice.

Understanding the Hazard Profile

Before any work commences, a comprehensive risk assessment is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. Therefore, our personal protective equipment (PPE) and handling procedures must be meticulously designed to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations for the causality behind each choice.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves.[1][2][3] Check for tears or holes before use.Nitrile offers excellent resistance to a wide range of chemicals, including many solvents in which the compound may be dissolved.[2] It provides a robust barrier against skin contact, preventing irritation (H315).
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.Safety goggles provide a seal around the eyes, protecting against splashes and airborne particles that could cause serious eye irritation (H319).
Body Protection A fully-buttoned, long-sleeved laboratory coat.A lab coat protects the skin on the arms and torso from accidental spills and contamination.[4][5][6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient.To mitigate the risk of respiratory tract irritation (H335), all work with the solid compound or its solutions should be conducted in a certified chemical fume hood.[4][7]

It is imperative to always consult the full Safety Data Sheet (SDS) for specific recommendations on glove type and thickness, and for any additional PPE that may be required based on the specific experimental context.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety at every stage of handling this compound. The following diagram and procedural steps outline a self-validating system for safe operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review SDS B Don PPE A->B Proceed once understood C Work in Fume Hood B->C Enter lab D Weighing & Dispensing C->D Prepare for experiment E Reaction Setup D->E Execute experiment F Decontaminate Glassware E->F Post-experiment G Segregate Waste F->G Waste management H Doff PPE G->H Leaving lab I Wash Hands H->I Final safety step

A visual workflow for the safe handling of this compound.

  • Preparation:

    • Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for this compound.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure your gloves are intact and your safety goggles fit snugly.

  • Handling in a Controlled Environment:

    • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][7]

    • Weighing and Dispensing: When weighing the solid, use a draft shield or weigh it within the fume hood to prevent the dispersal of fine particles. Use a dedicated spatula and clean it thoroughly after use.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Cleanup and Decontamination:

    • Glassware: All glassware that has come into contact with the chemical should be rinsed with an appropriate solvent in the fume hood before being washed more thoroughly.

    • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed waste container.

  • Waste Labeling: The waste container must be labeled with the full chemical name and the relevant hazard symbols.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this chemical down the drain. [5]

By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always augment it with your institution's specific safety policies and the complete Safety Data Sheet for this compound.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search.
  • This compound | 173900-47-5. Sigma-Aldrich.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.
  • 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135. PubChem.
  • SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
  • 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021, December 24). Thermo Fisher Scientific.
  • 4-HYDROXY-3-METHOXY-5-NITROBENZONITRILE. African Rock Art.
  • Life-Changing Safety Tips for Handling Labor
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • General Rules for Working with Chemicals. Compliance and Risk Management.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals.
  • This compound | 173900-47-5. Sigma-Aldrich.
  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer.
  • 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560. PubChem.
  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356. PubChem.
  • This compound - 97%, high purity , CAS No.173900-47-5. Chembuy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.